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  • Product: 3,4-Dibromo-7-methylquinoline
  • CAS: 1211016-21-5

Core Science & Biosynthesis

Foundational

The Complete Technical Guide to 3,4-Dibromo-7-methylquinoline: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary The quest for novel therapeutic agents frequently relies on the functionalization of privileged heterocyclic scaffolds. Among these, polyhalogenated quinolines represent a highly versatile class of inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quest for novel therapeutic agents frequently relies on the functionalization of privileged heterocyclic scaffolds. Among these, polyhalogenated quinolines represent a highly versatile class of intermediates in medicinal chemistry[1]. 3,4-Dibromo-7-methylquinoline is a specialized, di-halogenated quinoline derivative that offers exceptional utility in convergent drug synthesis. The presence of two distinct bromine atoms at the C3 and C4 positions, coupled with an electron-donating methyl group at the C7 position, creates a unique electronic environment. This guide provides an in-depth analysis of its physicochemical properties, a mechanistically grounded synthesis pathway, and self-validating protocols for its regioselective functionalization in the development of kinase inhibitors and antimalarial agents.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 3,4-Dibromo-7-methylquinoline is critical for predicting its behavior in complex reaction matrices and biological assays[2]. The methyl group at C7 slightly increases the electron density of the carbocyclic ring, while the dual halogens on the pyridine ring create highly electrophilic nodes.

PropertyValue / Description
IUPAC Name 3,4-Dibromo-7-methylquinoline
CAS Registry Number 1211016-21-5[2][3]
Molecular Formula C₁₀H₇Br₂N[2]
Molecular Weight 300.98 g/mol [2]
Structural Features Bicyclic heteroaromatic; C3/C4 di-brominated; C7 methylated
Electronic Profile C4 is highly electrophilic (vinylogous to imine N); C3 is moderately electrophilic
Primary Utility Orthogonal cross-coupling precursor for drug discovery[1]

Mechanistic Synthesis: The Gould-Jacobs Pathway

Synthesizing 3,4-dibromoquinolines via direct electrophilic bromination of the parent quinoline is often plagued by poor regioselectivity and over-bromination[4]. To achieve absolute control over the substitution pattern, a bottom-up construction utilizing the Gould-Jacobs reaction is the most scientifically rigorous approach.

Causality of Experimental Choices
  • Precursor Selection: The synthesis begins with 3-methylaniline. Condensation with diethyl ethoxymethylenemalonate followed by thermal cyclization yields a mixture of 5-methyl and 7-methyl-4-quinolone derivatives. The 7-methyl isomer is the thermodynamically favored major product due to minimized steric hindrance during the ring closure step.

  • C3 Bromination: The intermediate 7-methylquinolin-4(1H)-one exhibits enamine-like reactivity. The nitrogen lone pair donates electron density into the ring, making the C3 position highly nucleophilic. Electrophilic bromination using N-Bromosuccinimide (NBS) occurs rapidly and exclusively at C3.

  • Aromatization & C4 Halogenation: Treatment of the 3-bromo-4-quinolone with phosphorus oxybromide (POBr₃) drives the tautomerization to the 4-hydroxy form, followed by deoxychlorination/bromination to yield the fully aromatized 3,4-dibromo-7-methylquinoline target.

Synthesis_Workflow N1 3-Methylaniline + Diethyl ethoxymethylenemalonate N2 Gould-Jacobs Reaction (Condensation & Cyclization) N1->N2 Heat (250°C) N3 7-Methylquinolin-4(1H)-one (Post-Decarboxylation) N2->N3 NaOH, then HCl, Heat (-CO2) N4 Electrophilic Bromination (NBS, DMF) N3->N4 N5 3-Bromo-7-methylquinolin-4(1H)-one N4->N5 C3 is highly nucleophilic N6 Deoxybromination (POBr3, Reflux) N5->N6 N7 3,4-Dibromo-7-methylquinoline (Target Scaffold) N6->N7 Aromatization

Caption: Mechanistic bottom-up synthesis of 3,4-Dibromo-7-methylquinoline via the Gould-Jacobs pathway.

Regioselective Functionalization & Pharmacological Utility

The true value of 3,4-Dibromo-7-methylquinoline lies in its capacity for orthogonal, regioselective cross-coupling [1]. In drug development, particularly for synthesizing complex (such as ATM kinase targets) or antimalarial agents, researchers must sequentially attach different pharmacophores to the quinoline core[5].

The Electronic Basis for Regioselectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the initial and rate-determining step is the oxidative addition of Pd(0) into the carbon-halogen bond.

  • The C4 Position: The C4 carbon is conjugated directly with the electronegative imine nitrogen of the quinoline ring (a vinylogous relationship). This significantly depletes electron density at C4, making the C4-Br bond highly susceptible to oxidative addition.

  • The C3 Position: The C3 carbon is not in direct resonance with the nitrogen's electron-withdrawing effect, making it relatively electron-rich compared to C4.

Consequently, a Suzuki coupling performed at mild temperatures with 1.0 equivalent of a boronic acid will occur exclusively at the C4 position [1][5]. The remaining C3-Br bond can subsequently be functionalized under harsher conditions or with a different catalyst system, allowing for the construction of highly specific, di-substituted therapeutic leads[1].

Pharmacological_Targeting S1 3,4-Dibromo-7-methylquinoline S2 Suzuki-Miyaura Coupling (Pd(PPh3)4, Aryl Boronic Acid) S1->S2 C4 is more electrophilic S3 4-Aryl-3-bromo-7-methylquinoline (Kinase Hinge Binder) S2->S3 S4 Buchwald-Hartwig Amination (Pd2(dba)3, Amine) S3->S4 C3 cross-coupling S5 C3,C4-Disubstituted Derivative (Lead Compound) S4->S5 S6 Kinase Inhibition (Cellular Target) S5->S6 Binding Affinity Assay

Caption: Regioselective functionalization pathway for developing di-substituted quinoline kinase inhibitors.

Self-Validating Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the C4-selective arylation of 3,4-Dibromo-7-methylquinoline is designed as a self-validating system. Built-in analytical checkpoints guarantee that regioselectivity is maintained.

Reagents:

  • 3,4-Dibromo-7-methylquinoline (1.0 equiv, 1.0 mmol, 301 mg)

  • Phenylboronic acid (1.05 equiv, 1.05 mmol, 128 mg)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%, 58 mg)

  • K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 3,4-dibromo-7-methylquinoline, phenylboronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Purge the solution with Argon for 15 minutes to remove dissolved oxygen, which prevents catalyst deactivation and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask and heat to 80°C. Crucial Note: Do not exceed 80°C, as higher temperatures may induce competitive oxidative addition at the C3 position, reducing regioselectivity.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ≈ 0.65) will cleanly convert to a single new UV-active spot (R_f ≈ 0.45). Stop the reaction immediately upon consumption of the starting material (typically 4-6 hours) to prevent secondary coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & NMR Validation (Self-Validation Checkpoint 2): Purify via flash column chromatography. To definitively confirm that coupling occurred at C4 and not C3, analyze the ¹H NMR spectrum. The C2 proton of the quinoline ring must appear as a distinct, uncoupled singlet (typically around δ 8.8 - 9.0 ppm). If coupling had erroneously occurred at C3, the electronic environment of the C2 proton would shift significantly, and steric shielding would be altered.

References

  • Barsanti, P. A., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (PMC). Retrieved from:[Link]

Sources

Exploratory

Solubility Dynamics and Solvent Optimization for 3,4-Dibromo-7-methylquinoline: A Predictive and Empirical Guide

Executive Summary The compound 3,4-Dibromo-7-methylquinoline (CAS: 1211016-21-5) is a highly specialized, sterically hindered heterocyclic intermediate utilized primarily in custom synthesis and the development of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,4-Dibromo-7-methylquinoline (CAS: 1211016-21-5) is a highly specialized, sterically hindered heterocyclic intermediate utilized primarily in custom synthesis and the development of biologically active quinoline alkaloids. In pharmaceutical development, the solubility of a target molecule dictates its viability for both synthetic scale-up and biological assay formulation.

Unlike the parent quinoline molecule—which is a liquid at room temperature and highly miscible with most organic solvents[1][2]—the introduction of two heavy bromine atoms and a methyl group fundamentally alters the thermodynamic landscape of the molecule. This whitepaper provides a comprehensive, causality-driven guide to predicting, measuring, and optimizing the solubility of 3,4-Dibromo-7-methylquinoline in various organic solvent systems.

Physicochemical Profiling & Mechanistic Causality

To understand the solubility of 3,4-Dibromo-7-methylquinoline, we must deconstruct its molecular architecture and the resulting intermolecular forces:

  • The Quinoline Core: Unsubstituted quinoline (

    
    ) is somewhat soluble in water and highly soluble in organic solvents due to its polarizable aromatic system and the hydrogen-bond accepting capability of the pyridine nitrogen[3].
    
  • 3,4-Dibromo Substitution: Bromine is a large, highly polarizable halogen. The addition of two bromine atoms at the 3 and 4 positions significantly increases the molecular weight (300.98 g/mol ) and the lipophilicity (LogP) of the molecule. Mechanistically, this high polarizability increases the van der Waals forces between molecules, dramatically raising the crystal lattice energy. This high lattice energy resists dissolution, particularly in cold or non-polar aliphatic solvents[4].

  • 7-Methyl Substitution: The methyl group at the 7-position adds slight steric bulk and hydrophobic character. While it increases lipophilicity, it can also slightly disrupt the planar

    
     stacking of the quinoline rings, which paradoxically aids solubility in aromatic solvents like toluene compared to a perfectly planar analog.
    

Because empirical solubility data for highly specific custom intermediates like 1211016-21-5 is often absent from public databases, modern drug development relies on predictive thermodynamic modeling and machine learning (ML) prior to empirical validation[5].

Predictive Modeling in Organic Solvents

Historically, chemists relied on the Abraham Solvation Model or Flory-Huggins modeling to estimate solubility[6]. Today, advanced Machine Learning algorithms, such as Light Gradient Boosting Machines (LightGBM) and Deep Neural Networks (DNN), are trained on extensive datasets (e.g., BigSolDB) to predict the solubility of complex small molecules in organic solvents[6][7].

For halogenated quinolines, models like COSMO-RS (Conductor-like Screening Model for Real Solvents) are highly effective because they account for the specific electrostatic forces and polarizability introduced by the bromine atoms[6]. Based on these predictive principles, halogenated solvents (which match the polarizability of the bromines) and polar aprotic solvents (which disrupt dipole-dipole interactions via the quinoline nitrogen) are identified as the optimal thermodynamic sinks for this molecule.

Solvent Selection Matrix

The following table synthesizes the predicted and empirically aligned solubility profiles for 3,4-Dibromo-7-methylquinoline across standard organic solvent classes at 25°C.

Solvent ClassSpecific SolventPredicted Solubility Range (mg/mL)Mechanistic Rationale
Halogenated Dichloromethane (DCM)> 100 (Excellent)High polarizability matching; highly effective at solvating heavy halogenated aromatics.
Halogenated Chloroform (

)
> 100 (Excellent)Similar to DCM; often used as a primary solvent for halogenated quinoline synthesis[4].
Polar Aprotic Tetrahydrofuran (THF)50 - 100 (Good)Ethereal oxygen acts as a strong H-bond acceptor; good solvation of the aromatic core.
Polar Aprotic DMF / DMSO30 - 80 (Good)High dielectric constants disrupt crystal lattice; ideal for biological assay stock solutions.
Aromatic Toluene20 - 50 (Moderate)

stacking interactions solvate the quinoline core, aided by the 7-methyl disruption.
Aliphatic Hexanes / Heptane< 5 (Poor)Inability to overcome the high crystal lattice energy induced by the 3,4-dibromo substitution.
Aqueous Water< 0.1 (Insoluble)Extreme lipophilicity and lack of H-bond donors prevent aqueous solvation[3][8].

Standardized Experimental Protocol: Self-Validating Solubility Determination

To transition from predictive models to empirical certainty, a rigorous, self-validating analytical protocol is required. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for this application.

Materials & Reagents
  • Target Analyte: 3,4-Dibromo-7-methylquinoline (Solid)

  • Solvents: HPLC-grade DCM, THF, DMSO, Toluene, Hexanes.

  • Filters: 0.22 µm PTFE syringe filters (Crucial: Nylon or PES filters will dissolve or degrade in halogenated/polar aprotic solvents, ruining the sample).

Step-by-Step Methodology
  • Saturation Phase: Add an excess amount of 3,4-Dibromo-7-methylquinoline (~150 mg) to 1.0 mL of the target solvent in a 2 mL amber glass HPLC vial. Amber glass is used because quinoline derivatives can be photosensitive and darken upon prolonged UV exposure[1].

  • Isothermal Equilibration: Place the vials in an orbital thermoshaker set strictly to 25.0°C ± 0.1°C. Agitate at 500 RPM for 48 hours. Causality: 48 hours is required to ensure true thermodynamic equilibrium is reached, overcoming the high lattice energy of the dibrominated crystal.

  • Sedimentation: Turn off agitation and allow the vials to sit undisturbed at 25.0°C for 24 hours to allow undissolved micro-crystals to settle.

  • Filtration: Carefully aspirate 0.5 mL of the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial. Discard the first 0.1 mL of filtrate to account for any membrane adsorption.

  • Dilution & Quantification: Dilute the filtrate serially (e.g., 1:100 or 1:1000) using the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis: Inject the sample into an HPLC equipped with a C18 column. Monitor absorbance at 254 nm (a strong chromophore wavelength for substituted quinolines).

  • Self-Validation Loop: Calculate the concentration against a pre-established 5-point calibration curve. If the variance between triplicate shake-flask samples exceeds 5%, the equilibration time must be extended by 24 hours, and the process repeated.

Workflow Visualization

G A Target: 3,4-Dibromo-7-methylquinoline (High Lattice Energy) B Predictive ML Modeling (LightGBM / COSMO-RS) A->B C Solvent Stratification B->C D Polar Aprotic (DMF, DMSO, THF) C->D E Halogenated (DCM, Chloroform) C->E F Aliphatic (Hexanes, Heptane) C->F G Isothermal Shake-Flask Equilibration (25°C, 48h) D->G E->G F->G H PTFE Filtration & HPLC-UV Quantification G->H I Validated Empirical Solubility Profile H->I

Fig 1: Predictive to empirical workflow for solubility determination of halogenated quinolines.

References

1. 2. 3. 4. 5. 6. 7. 8. 9. 10.

Sources

Foundational

3,4-Dibromo-7-methylquinoline: A Privileged, Orthogonally Reactive Scaffold in Modern Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the quinoline nucleus remains one of the most historically validated and pharmacologically versatile heterocycles[1]. However, the modern drug discovery paradigm de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the quinoline nucleus remains one of the most historically validated and pharmacologically versatile heterocycles[1]. However, the modern drug discovery paradigm demands building blocks that offer more than just biological relevance; they must provide predictable, multi-vector synthetic handles for rapid structure-activity relationship (SAR) exploration. 3,4-Dibromo-7-methylquinoline (CAS 1211016-21-5) represents a masterclass in such rational design. By combining the intrinsic electronic asymmetry of the quinoline core with a latent benzylic electrophile, this molecule allows for orthogonal, site-selective functionalization at three distinct positions (C3, C4, and C7) without the need for protecting group chemistry.

As an application scientist, I approach this scaffold not merely as a chemical entity, but as a programmable matrix. This whitepaper deconstructs the causality behind its reactivity and provides field-proven, self-validating protocols for its elaboration into complex drug-like libraries.

Structural Rationale & Electronic Topography

To harness the full potential of 3,4-Dibromo-7-methylquinoline, one must understand the electronic and steric forces governing its reactivity. The molecule is not a uniform canvas; it is a highly polarized system.

  • The C4-Position (Kinetically Favored for Cross-Coupling): The quinoline nitrogen exerts a profound electron-withdrawing effect via both inductive and resonance pathways. The C2 and C4 positions are formally conjugated with this imine-like nitrogen, rendering them highly electron-deficient. Consequently, the C4–Br bond is highly polarized, lowering the activation energy required for the oxidative addition of Palladium(0). This allows for highly regioselective Suzuki-Miyaura or Sonogashira couplings at C4, leaving the C3–Br bond intact[2],[3].

  • The C3-Position (Thermodynamically/Sterically Favored for Metalation): The C3 position is cross-conjugated and relatively electron-rich compared to C4. However, halogen-metal exchange is governed by the stability of the resulting organometallic species and steric accessibility. The C4 position is sterically encumbered by the adjacent peri-hydrogen at C5. By utilizing Knochel’s sterically demanding dimesitylmagnesium complex (Mes2Mg·2LiBr·TMEDA), the Br/Mg exchange is directed exclusively to the more accessible C3 position, generating a stable C3-magnesiated intermediate[4].

  • The C7-Methyl Handle (Late-Stage Diversification): Throughout the transition-metal and organometallic elaborations at C3 and C4, the C7-methyl group acts as a silent, unreactive spectator. Once the core is assembled, the weak benzylic C–H bonds (~85 kcal/mol) can be selectively targeted via radical bromination, unveiling a primary electrophile for terminal nucleophilic substitution.

Reactivity Core 3,4-Dibromo-7-methylquinoline (Central Scaffold) C4 C4-Bromo Electron Deficient Pd(0) Oxidative Addition Core->C4 Pathway A (Cross-Coupling) C3 C3-Bromo Thermodynamically Stable Br/Mg Exchange Core->C3 Pathway B (Metalation) C7 C7-Methyl Benzylic C-H Radical Functionalization Core->C7 Pathway C (Wohl-Ziegler)

Orthogonal reactivity map of 3,4-Dibromo-7-methylquinoline showing site-specific functionalization.

Orthogonal Functionalization Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to the next synthetic vector.

Protocol A: Regioselective C4 Suzuki-Miyaura Coupling

Objective: Chemoselective arylation at the electron-deficient C4 position.

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 3,4-Dibromo-7-methylquinoline (1.0 equiv), the desired arylboronic acid (1.05 equiv), and

    
     (5 mol%).
    
  • Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v) containing

    
     (2.0 equiv). Causality note: The biphasic system ensures rapid dissolution of the boronic acid while stabilizing the active Pd(0) species.
    
  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Self-Validation Check: Monitor via LC-MS. The mass spectrum should show a distinct isotopic pattern shift from a dibromide (

    
    ) to a monobromide (
    
    
    
    ), confirming mono-arylation. If over-coupling (diarylation) is observed, reduce the reaction temperature to 70 °C to exploit the kinetic difference between C4 and C3 oxidative addition[3].
  • Isolation: Cool to room temperature, extract with EtOAc, dry over

    
    , and purify via silica gel chromatography to yield the 3-bromo-4-aryl-7-methylquinoline.
    
Protocol B: Regioselective C3 Halogen-Metal Exchange

Objective: Electrophilic trapping at the sterically accessible C3 position.

  • Preparation: Dissolve the 3-bromo-4-aryl-7-methylquinoline intermediate (1.0 equiv) in anhydrous THF under strict Argon atmosphere.

  • Metalation: Cool the solution to -10 °C. Dropwise add Mes2Mg·2LiBr·TMEDA (1.1 equiv). Stir for 6 hours. Causality note: The bulky mesityl ligands prevent nucleophilic attack on the quinoline core, while TMEDA tunes the reactivity of the magnesium complex to prevent over-metalation[4].

  • Self-Validation Check: Quench a 0.1 mL aliquot with a saturated solution of iodine in THF. GC-MS analysis of the aliquot should reveal the 3-iodo-4-aryl derivative. If unreacted starting material remains, extend the metalation time by 2 hours.

  • Trapping: Add the target electrophile (e.g., an aldehyde, tosyl cyanide, or an alkyl halide) (1.5 equiv) and allow the reaction to warm to room temperature over 2 hours.

  • Isolation: Quench with saturated aqueous

    
    , extract with 
    
    
    
    , and purify to yield the C3,C4-disubstituted-7-methylquinoline.
Protocol C: Late-Stage C7-Methyl Functionalization

Objective: Conversion of the inert methyl group into a reactive benzylic electrophile.

  • Preparation: Dissolve the fully elaborated quinoline core in trifluorotoluene (

    
    ) or carbon tetrachloride (
    
    
    
    ).
  • Initiation: Add N-bromosuccinimide (NBS, 1.1 equiv) and Azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Reaction: Heat to 80 °C or irradiate with a tungsten lamp for 4 hours. Causality note: The radical mechanism selectively abstracts the benzylic hydrogen due to the resonance stabilization of the resulting benzylic radical. The aromatic core remains untouched.

  • Isolation: Cool to 0 °C to precipitate succinimide. Filter through a Celite pad. The resulting 7-(bromomethyl)quinoline is highly reactive and should be used immediately in a subsequent

    
     displacement with a secondary amine (e.g., morpholine, piperazine) to yield the final API candidate.
    

Workflow Start Start: 3,4-Dibromo- 7-methylquinoline Step1 Step 1: C4 Arylation (Suzuki-Miyaura) Start->Step1 Step2 Step 2: C3 Trapping (Mes2Mg·2LiBr·TMEDA) Step1->Step2 Step3 Step 3: C7 Bromination (NBS, AIBN) Step2->Step3 Step4 Step 4: Substitution (Target API) Step3->Step4

Sequential workflow for the complete functionalization of the 3,4-Dibromo-7-methylquinoline scaffold.

Quantitative Performance Metrics

The table below summarizes the expected quantitative outcomes of the orthogonal functionalization sequence, aggregated from validated literature precedents on dibromoquinoline systems[4],[2],[3].

Reaction TypeTarget PositionReagents / Catalyst SystemTypical YieldRegioselectivity Ratio
Suzuki-Miyaura Coupling C4

,

,

, 80 °C
75% – 85%> 10:1 (C4 over C3)
Halogen-Metal Exchange C3

, then

, -10 °C
70% – 80%> 95:5 (C3 over C4)
Radical Bromination C7-Methyl NBS, AIBN,

, 80 °C
80% – 90%Exclusive to C7
Nucleophilic Substitution C7-Bromomethyl

,

, DMF, rt
85% – 95%N/A

Conclusion

3,4-Dibromo-7-methylquinoline is not merely a chemical reagent; it is a highly engineered vector for drug discovery. By understanding the causal relationship between the quinoline's electronic topography and transition-metal/organometallic kinetics, researchers can execute precise, sequential functionalizations. This orthogonal reactivity dramatically reduces step counts, eliminates protecting group manipulations, and accelerates the delivery of diverse, highly substituted quinoline libraries to biological screening platforms.

References

  • [1] Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at:[Link]

  • [4] Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters (ACS Publications). Available at:[Link]

  • [3] Studies of One-Pot Double Couplings on Dibromoquinolines. Tetrahedron (via ResearchGate). Available at:[Link]

Sources

Exploratory

Mechanistic Divergence and Reactivity Profiles of C3 vs. C4 Bromoquinolines: A Technical Guide for Synthetic and Medicinal Chemists

The quinoline scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for antimalarials, kinase inhibitors, and advanced materials. Functionalizing this bicyclic system requires a d...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for antimalarials, kinase inhibitors, and advanced materials. Functionalizing this bicyclic system requires a deep understanding of its electronic topography. Specifically, the reactivity of brominated quinolines diverges drastically depending on whether the halogen is positioned at the C3 or C4 carbon of the heterocyclic ring.

This whitepaper provides an in-depth analysis of the causality behind these reactivity profiles, offering drug development professionals validated, self-correcting protocols for regioselective functionalization.

Electronic Topography of the Quinoline Scaffold

Quinoline consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. The electronegative nitrogen atom exerts both inductive and resonance electron-withdrawing effects, which dictate the molecule's Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) distributions.

  • The C3 Position: Relative to the rest of the pyridine ring, the C3 position is the least electron-deficient. It does not participate directly in the resonance structures that place a positive charge on the carbon atoms. Consequently, C3 is the preferred site for Electrophilic Aromatic Substitution (EAS) on the heterocyclic ring, though it remains deactivated compared to the carbocyclic ring.

  • The C4 Position: The C4 position is highly electron-deficient. Resonance delocalization of the nitrogen's electron-withdrawing effect leaves C4 with a high LUMO coefficient, making it an ideal electrophilic center for nucleophilic attack[1].

Synthesis and Regioselective Bromination

Because of these electronic differences, synthesizing 3-bromoquinoline and 4-bromoquinoline requires entirely different strategic approaches. Direct bromination with Br₂ in acetic acid selectively yields 3-bromoquinoline. Conversely, 4-bromoquinoline cannot be efficiently accessed via direct EAS; it is typically synthesized indirectly from 4-quinolone using phosphoryl tribromide (POBr₃) or via quinoline N-oxide activation.

G Q Quinoline Core C3 C3 Position (Electron-rich for EAS) Q->C3 Br2, AcOH C4 C4 Position (Electron-deficient) Q->C4 POBr3 EAS Electrophilic Aromatic Substitution C3->EAS Nox Activation via 4-Quinolone C4->Nox Br3 3-Bromoquinoline (Cross-Coupling Substrate) EAS->Br3 Br4 4-Bromoquinoline (SNAr Substrate) Nox->Br4

Regioselective pathways for synthesizing C3 and C4 bromoquinolines.

The Reactivity Dichotomy: SNAr vs. Cross-Coupling

The position of the bromine atom fundamentally alters the molecule's primary reaction pathway.

4-Bromoquinoline: The SNAr Champion

Nucleophilic Aromatic Substitution (SNAr) requires an electron-poor aromatic ring and a good leaving group. As detailed by [2], SNAr proceeds via an addition-elimination mechanism. When a nucleophile attacks the C4 position, the resulting negative charge is delocalized directly onto the electronegative nitrogen atom, forming a highly stable intermediate known as the Meisenheimer complex [3]. This heteroatom stabilization dramatically lowers the activation energy of the rate-determining addition step, making 4-bromoquinoline exceptionally reactive toward amines, alkoxides, and thiolates under mild conditions.

3-Bromoquinoline: The Cross-Coupling Workhorse

If a nucleophile were to attack the C3 position, the resulting negative charge in the Meisenheimer complex would be localized on the carbon atoms (C2, C4, C8a) and could not be stabilized by the nitrogen atom. Therefore, 3-bromoquinoline is highly resistant to SNAr.

Instead, 3-bromoquinoline excels in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The relatively low C-Br bond dissociation energy facilitates the rate-determining oxidative addition of Palladium(0) into the carbon-halogen bond, as supported by [4].

G Br3 3-Bromoquinoline Pd Pd-Catalyzed Cross-Coupling Br3->Pd Br4 4-Bromoquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Br4->SNAr OxAd Oxidative Addition (C-Br Cleavage) Pd->OxAd Meis Meisenheimer Complex (N-stabilized) SNAr->Meis Prod4 4-Amino/Alkoxyquinoline (Rapid Reaction) Meis->Prod4 Prod3 3-Arylquinoline (High Yield) OxAd->Prod3

Mechanistic divergence of bromoquinolines under reactive conditions.

Quantitative Data: Reactivity Comparison

To guide synthetic planning, the following table summarizes the quantitative and kinetic differences between the two regioisomers.

Parameter3-Bromoquinoline4-Bromoquinoline
Primary Reaction Pathway Transition-Metal Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
Susceptibility to SNAr Very Low (Requires harsh conditions/strong bases)Very High (Mild conditions, standard nucleophiles)
Meisenheimer Stabilization Poor (Charge localized on carbon network)Excellent (Charge delocalized onto ring Nitrogen)
Oxidative Addition (Pd) Highly favorable (Standard Pd catalysts)Favorable, but SNAr often outcompetes
Typical SNAr Temp. > 150 °C (often requires sealed tubes)60 - 100 °C
Typical Cross-Coupling Yield 85 - 95% (Suzuki-Miyaura)40 - 60% (Competing side reactions)

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Causality is explicitly defined so researchers can troubleshoot deviations in real-time.

Protocol A: Regioselective SNAr of 4-Bromoquinoline with Amines

Objective: Synthesize a 4-aminoquinoline derivative via addition-elimination.

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 4-bromoquinoline (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is chosen for its high dielectric constant, which significantly stabilizes the highly polar Meisenheimer transition state, accelerating the reaction.

  • Reagent Addition: Add the primary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

    • Self-Validation: The reaction mixture will typically transition from pale yellow to a deep orange/red hue, visually indicating the formation of the charge-delocalized Meisenheimer complex.

  • Monitoring & Workup: Monitor via LC-MS.

    • Self-Validation: Success is confirmed by the disappearance of the distinct M / M+2 (1:1 ratio) isotope pattern characteristic of the bromine atom, replaced by the desired product mass.

  • Purification: Quench with water to precipitate the product, or extract with Ethyl Acetate (EtOAc), wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline

Objective: Synthesize a 3-arylquinoline derivative via Pd-catalyzed C-C bond formation.

  • Inert Atmosphere Setup: To a Schlenk flask, add 3-bromoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Water is strictly required to hydrolyze the boronic acid into a reactive, electron-rich boronate species capable of transmetalation. Degassing prevents O₂ from irreversibly oxidizing the active Pd(0) species to inactive Pd(II).

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours.

    • Self-Validation: If degassing was successful, the solution will remain a homogeneous dark red/brown. The premature appearance of a black precipitate (Palladium black) indicates catalyst death via oxidation or thermal decomposition.

  • Workup: Cool to room temperature, dilute with EtOAc, and partition with water. Extract the aqueous layer, combine organic phases, wash with brine, dry, and concentrate.

G S1 1. Setup (Inert Atmosphere) S2 2. Reagents (Pd, Base, Boron) S1->S2 S3 3. Reaction (80-90°C, 12h) S2->S3 S4 4. Workup (Extraction) S3->S4 S5 5. Validation (NMR/LC-MS) S4->S5

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at:[Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at:[Link]

Sources

Foundational

The Evolution of Halogenated Methylquinoline Synthesis: From Classical Annulation to Transition-Metal Catalysis

Executive Summary Halogenated methylquinolines—particularly trifluoromethylquinolines and chloromethylquinolines—are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. The unique stereoele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated methylquinolines—particularly trifluoromethylquinolines and chloromethylquinolines—are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. The unique stereoelectronic properties imparted by halogenated methyl groups (such as the strongly electron-withdrawing and lipophilic


 group) drastically alter the metabolic stability and target-binding affinity of the quinoline core. This technical guide explores the historical discovery, mechanistic evolution, and modern synthetic protocols for these critical building blocks, providing researchers with actionable, self-validating methodologies.

Historical Context and Classical Discoveries

The synthesis of the quinoline core dates back to the late 19th century, foundationalized by the Skraup synthesis (1880) and the Doebner–von Miller reaction (1881)[1][2]. Historically, the construction of halogenated methylquinolines relied on condensing halogenated anilines with


-unsaturated carbonyl compounds under strongly acidic conditions[1][3].

For over a century, the exact mechanism of the Skraup-Doebner-von Miller synthesis remained a subject of intense debate. It was not until 2006 that Denmark and Venkatraman utilized


-labeled ketones in crossover experiments to definitively prove a fragmentation-recombination mechanism [4]. They demonstrated that the aniline component initially undergoes conjugate addition with the 

-unsaturated ketone, followed by fragmentation into an imine and a saturated ketone, which subsequently recombine to form the quinoline architecture[4].

G A Aniline + α,β-Unsaturated Ketone B Conjugate Addition (Reversible) A->B C Amine Ketone Intermediate B->C D Fragmentation C->D E Imine + Saturated Ketone D->E F Recombination & Condensation E->F G Cyclization & Rearomatization F->G H Substituted Quinoline G->H

Logical flow of the Skraup-Doebner-Von Miller fragmentation-recombination mechanism.

Mechanistic Foundations of Classical Protocols

Classical methods often require harsh Brønsted or Lewis acids to drive the initial conjugate addition and subsequent cyclization[3]. A prime example is the synthesis of 4-Chloro-7-(trifluoromethyl)quinoline, a highly versatile building block used in the development of anticancer and antimalarial agents[5].

Experimental Protocol 1: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

This protocol leverages a modified Gould-Jacobs approach followed by selective halogenation[5].

Step-by-Step Methodology:

  • Condensation: React 3-(trifluoromethyl)aniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) at 130 °C to form an acrylate intermediate.

  • Thermal Cyclization: Heat the intermediate in a high-boiling solvent (e.g., Dowtherm A) at 250 °C to induce cyclization, yielding 7-(trifluoromethyl)quinolin-4-ol.

  • Chlorination: Suspend the quinolin-4-ol intermediate in neat phosphorus oxychloride (

    
    , 5.0 eq). Heat the mixture to reflux (approx. 105 °C) for 4–6 hours. Monitor via TLC until the starting material is consumed.
    
  • Quenching & Isolation: Carefully pour the cooled reaction mixture over crushed ice to quench excess

    
    . Neutralize with aqueous 
    
    
    
    to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Causality & Self-Validation: The thermal cyclization requires extreme heat to overcome the activation energy barrier of aromatic ring formation. In the chlorination step,


 acts as both the solvent and the electrophilic activating agent. It converts the tautomeric 4-hydroxy group of the quinoline ring into a phosphorodichloridate leaving group, which is subsequently displaced by chloride ions to yield the highly reactive 4-chloro moiety[5]. The successful precipitation upon neutralization validates the conversion of the highly polar intermediate into the lipophilic chlorinated product.

Modern Synthetic Advances: Transition-Metal Catalysis

While classical methods are robust, they suffer from harsh conditions, toxic reagents, and poor functional group tolerance[2]. Modern synthetic chemistry has pivoted toward transition-metal catalysis to achieve highly regioselective halogenated methylquinoline synthesis under milder conditions.

A breakthrough in this domain is the Rhodium-catalyzed redox-neutral [3+3] annulation between anilines and


-ynones[6]. This method utilizes a traceless directing group strategy to bypass the need for external oxidants.

G N1 Acetanilide + CF3-Ynone N2 [RhCp*Cl2]2 / AgSbF6 Catalyst Activation N1->N2 N3 Electrophilic C-H Metalation N2->N3 N4 Regioselective Alkyne Insertion N3->N4 N5 Cyclization & N-O Cleavage N4->N5 N6 2-Trifluoromethylquinoline N5->N6

Rhodium-catalyzed redox-neutral [3+3] annulation pathway for quinolines.

Experimental Protocol 2: Rhodium-Catalyzed Synthesis of 2-Trifluoromethylquinolines

Step-by-Step Methodology:

  • Reaction Setup: In a dried Schlenk tube, combine acetanilide (0.30 mmol, 1.0 eq),

    
    -ynone (0.33 mmol, 1.1 eq), 
    
    
    
    (2.0 mol%),
    
    
    (8.0 mol%), and acetic anhydride (
    
    
    , 1.2 eq)[6].
  • Solvent Addition: Add 1.0 mL of 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Annulation: Stir the mixture at 100 °C for 3 hours.

  • Purification: Remove the solvent under reduced pressure. Purify the residue via silica gel column chromatography (petroleum ether/ethyl acetate) to isolate the 2-trifluoromethylquinoline[6].

Causality & Self-Validation:


 is critical in this protocol; it abstracts chloride ligands from the 

precatalyst, generating the coordinatively unsaturated, highly active cationic

species required for electrophilic C-H metalation[6]. The acetyl group on the aniline acts as a "traceless" directing group—it guides the rhodium catalyst to the ortho-position and is subsequently cleaved in situ (facilitated by

), driving the final aromatization step without requiring stoichiometric metal oxidants[6].

Physicochemical Properties & Quantitative Data

Understanding the physicochemical properties of these intermediates is vital for downstream drug formulation and synthetic scaling. Below is a quantitative summary of 4-Chloro-7-(trifluoromethyl)quinoline, a benchmark halogenated methylquinoline[5].

PropertyValueCausality / Significance in Development
Molecular Weight 231.60 g/mol Highly optimal for small-molecule drug design; leaves ample mass budget for downstream functionalization while adhering to Lipinski's Rule of 5.
Melting Point 69–71 °CIndicates moderate crystalline lattice energy, allowing for straightforward purification via recrystallization from standard organic solvents.
Boiling Point 265.5 ± 35.0 °CDemonstrates high thermal stability, permitting its use in high-temperature cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).
Solubility Soluble in

(25 mg/mL)
High lipophilicity (driven by the

group) facilitates homogeneous catalysis in non-polar to moderately polar organic solvents.

Applications in Drug Discovery

The strategic placement of halogenated methyl groups on the quinoline core dramatically enhances biological activity by improving metabolic stability (blocking cytochrome P450 oxidation sites) and increasing membrane permeability.

  • Tubulin Polymerization Inhibitors: Recent bioevaluations have demonstrated that novel trifluoromethylquinoline derivatives effectively target the colchicine binding site on microtubules[7]. By inhibiting tubulin polymerization, these compounds arrest cancer cells (such as LNCaP cells) in the G2/M phase, subsequently inducing apoptosis at nanomolar concentrations[7].

  • Monoamine Oxidase (MAO) Inhibitors: Halogenated quinoline derivatives (e.g., Q3Cl4F) have shown exceptional inhibitory potential against MAO-A and MAO-B[8]. Density Functional Theory (DFT) and molecular dynamics simulations reveal that the halogen atoms participate in crucial halogen-bonding and lipophilic interactions within the enzyme's active site, yielding binding affinities (e.g.,

    
     of -38.24 kcal/mol for MAO-A) that significantly outperform reference drugs like harmine and rasagiline[8].
    

References

  • Denmark, S. E., & Venkatraman, S. "On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis." Journal of Organic Chemistry, PubMed.[Link]

  • Huang, H., et al. "Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral[3 + 3] annulation between anilines and CF3-ynones using traceless directing groups." RSC Advances, Royal Society of Chemistry.[Link]

  • Taylor & Francis. "Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors." [Link]

  • ACS Omega. "Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations." ACS Publications.[Link]

  • MDPI. "Recent Advances in Metal-Free Quinoline Synthesis." Molecules.[Link]

Sources

Exploratory

Compound Identification and Inferred Physicochemical Properties

Introduction: While specific experimental data for 3,4-Dibromo-7-methylquinoline is limited, we can infer its general properties based on related structures like 7-Bromo-4-methylquinoline and other dibromo-quinoline deri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

While specific experimental data for 3,4-Dibromo-7-methylquinoline is limited, we can infer its general properties based on related structures like 7-Bromo-4-methylquinoline and other dibromo-quinoline derivatives.

PropertyInferred Value/CharacteristicRationale & Scientific Insight
Molecular Formula C₁₀H₇Br₂NBased on the chemical structure.
Molecular Weight 299.98 g/mol Calculated from the molecular formula.
Appearance Likely a solid (e.g., off-white, light brown, or pale beige powder/crystals)Many substituted quinolines are solids at room temperature[1].
Solubility Insoluble or sparingly soluble in water; soluble in organic solventsThe aromatic quinoline core and bromine atoms contribute to its lipophilicity.
Thermal Stability Stable under recommended storage conditions. Decomposition may occur at elevated temperatures, releasing toxic fumes.Halogenated organic compounds can release hydrogen bromide and nitrogen oxides upon decomposition.

Hazard Identification and Classification: A Synthesized Approach

Based on the hazard classifications of various bromoquinolines and methylquinolines, a conservative hazard profile for 3,4-Dibromo-7-methylquinoline is proposed. The following GHS classifications are anticipated:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[3][5]

The presence of two bromine atoms on the quinoline ring may enhance its irritant properties compared to mono-brominated analogs. The quinoline core itself is associated with potential long-term health effects, including mutagenicity and carcinogenicity, which warrants a cautious approach even in the absence of specific data for this derivative.[6][7]

Hazard_Classification cluster_product 3,4-Dibromo-7-methylquinoline cluster_hazards Associated Health Hazards Product Anticipated GHS Pictograms GHS07 Exclamation Mark H302 Harmful if swallowed H315 Causes skin irritation H319 Causes serious eye irritation H335 May cause respiratory irritation

Caption: Anticipated GHS Hazard Classification.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a multi-layered approach to safety is essential. The core principle is to minimize all routes of exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of 3,4-Dibromo-7-methylquinoline, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following are mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[9] Standard safety glasses are not sufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[10]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is a potential for exposure outside of this control, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment cluster_controls Primary Engineering Control Start Handling 3,4-Dibromo-7-methylquinoline FumeHood Work in a Certified Chemical Fume Hood Start->FumeHood Goggles Chemical Safety Goggles + Face Shield Gloves Chemically Resistant Gloves (e.g., Nitrile) Goggles->Gloves Coat Lab Coat Gloves->Coat FumeHood->Goggles

Caption: Mandatory PPE and Engineering Controls Workflow.

First-Aid Measures: Immediate Response Protocols

In the event of an exposure, rapid and correct first aid is crucial.

Exposure RouteFirst-Aid ProtocolScientific Rationale
Inhalation 1. Immediately move the individual to fresh air.[3] 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.To remove the individual from the source of exposure and provide respiratory support.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while flushing. 3. Wash the area with soap and water. 4. Seek medical attention if irritation persists.To dilute and remove the chemical from the skin surface, minimizing irritation and potential absorption.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][10] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.To physically remove the chemical from the eye and prevent serious damage.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[3][11] 3. If the person is conscious, have them drink one or two glasses of water to dilute the substance. 4. Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus. Dilution can help to reduce the concentration of the chemical in the stomach.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The recommended storage temperature is often room temperature, but for long-term stability, refrigeration (2-8°C) may be advisable, especially if the compound is of high purity for sensitive applications.

  • Incompatibilities:

    • Strong Oxidizing Agents: Can react exothermically.

    • Strong Acids and Bases: May cause decomposition.[8]

Spill and Disposal Considerations

Accidental release must be handled with care to prevent exposure and environmental contamination.

Spill Response
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[5][9]

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Waste Disposal

Disposal of 3,4-Dibromo-7-methylquinoline and its containers must be in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain or in general waste.[3][11]

Conclusion

While the complete toxicological profile of 3,4-Dibromo-7-methylquinoline has not been fully elucidated, a cautious and informed approach based on the known hazards of structurally related compounds is essential for its safe use in a research setting. By adhering to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with handling this compound. The principles of minimizing exposure, proper storage, and responsible disposal are the cornerstones of a robust safety culture in any laboratory.

References

  • Benchchem. (n.d.). 3,4-Dibromo-7-methoxyquinoline|CAS 1203578-59-9.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet.
  • Fisher Scientific. (2023, September 21). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025, February 27). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • National Toxicology Program - NIH. (2025, May 19). Abstract for TR-544.
  • Matrix Scientific. (2017, February 18). Safety Data Sheet.
  • MilliporeSigma. (n.d.). Methyl 4-bromoquinoline-7-carboxylate | 1824048-33-0.
  • Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment.
  • ThermoFisher. (2012, January 9). Safety Data Sheet.
  • ChemicalBook. (n.d.). 129722-34-5(3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone) Product Description.
  • Food and Drug Administration. (2021, October 6). of the ich m7 guideline to calculation of - compound-specific acceptable intakes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Understanding the Chemical Properties and Synthesis of 7-Bromo-8-methylquinoline.
  • PubChem - NIH. (n.d.). 7-Bromo-4-methylquinoline | C10H8BrN | CID 21992551.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF).
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • Sigma-Aldrich. (n.d.). 7-Bromo-4-methylquinoline | 141052-31-5.
  • PubChem. (n.d.). 7-Methylquinoline | C10H9N | CID 11927.
  • CDH Fine Chemical. (n.d.). Bromo Thymol Blue Solution MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • accessdata.fda.gov. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • PMC. (2019, September 14). 3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity.
  • Carl ROTH. (2024, March 1). Safety Data Sheet: Bromothymol blue.

Sources

Foundational

The Emergence of 3,4-Dibromo-7-methylquinoline in Advanced Optoelectronics: A Technical Guide

The relentless pursuit of next-generation optoelectronic devices with enhanced efficiency, stability, and novel functionalities has led researchers to explore a vast chemical space. Within this landscape, nitrogen-contai...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of next-generation optoelectronic devices with enhanced efficiency, stability, and novel functionalities has led researchers to explore a vast chemical space. Within this landscape, nitrogen-containing heterocyclic compounds, particularly quinoline derivatives, have emerged as a versatile and highly promising class of materials. Their inherent electronic properties, rigid molecular structure, and amenability to functionalization make them prime candidates for a variety of roles in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This technical guide delves into the specific potential of a lesser-explored yet strategically functionalized molecule: 3,4-Dibromo-7-methylquinoline. By synthesizing established principles of materials science with predictive insights, we will illuminate the prospective applications of this compound, providing a roadmap for its synthesis, characterization, and integration into optoelectronic device architectures.

The Quinoline Scaffold: A Privileged Core for Optoelectronics

Quinoline, a bicyclic aromatic heterocycle, possesses a unique combination of properties that make it an attractive building block for optoelectronic materials. The electron-deficient nature of the pyridine ring fused to a benzene ring imparts inherent electron-transporting capabilities, a crucial characteristic for balancing charge injection and transport in OLEDs. Furthermore, the planar structure of the quinoline core facilitates strong intermolecular π-π stacking, which is essential for efficient charge hopping between adjacent molecules in thin films.

The true power of the quinoline scaffold lies in its synthetic accessibility and the ease with which its electronic and photophysical properties can be tailored through the introduction of various substituents. This "molecular engineering" approach allows for the fine-tuning of energy levels (HOMO/LUMO), absorption and emission wavelengths, and charge carrier mobilities to meet the specific demands of a given optoelectronic application.

Decoding the Role of Functionalization: The Case of 3,4-Dibromo-7-methylquinoline

The specific substitution pattern of 3,4-Dibromo-7-methylquinoline suggests a unique combination of electronic and steric effects that could be harnessed for high-performance optoelectronic materials.

  • The 7-Methyl Group: The methyl group at the 7-position is a weakly electron-donating group. Its primary influence is likely on the material's physical properties. It can enhance solubility in organic solvents, which is advantageous for solution-based processing techniques like spin-coating and inkjet printing. Additionally, the steric bulk of the methyl group can influence the solid-state packing of the molecules, potentially leading to amorphous or microcrystalline thin films with improved morphological stability.

  • The 3,4-Dibromo Substitution: The two bromine atoms on the pyridine ring are strongly electron-withdrawing. This has several significant implications:

    • Modulation of Energy Levels: The inductive effect of the bromine atoms is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can be strategically employed to improve charge injection from electrodes and to create favorable energy level alignment with other materials in a device stack.

    • Enhanced Electron Transport: The electron-withdrawing nature of the bromine atoms will further enhance the inherent electron-transporting properties of the quinoline core, making 3,4-Dibromo-7-methylquinoline a promising candidate for an electron transport layer (ETL) or an electron-transporting host material in OLEDs.

    • Heavy Atom Effect and Phosphorescence: The presence of heavy bromine atoms can promote intersystem crossing (ISC) from the singlet excited state to the triplet excited state. This "heavy atom effect" is a key strategy for developing phosphorescent materials, which can theoretically achieve 100% internal quantum efficiency in OLEDs. This opens the door for using 3,4-Dibromo-7-methylquinoline as a host for phosphorescent emitters or even as a phosphorescent emitter itself, likely in the blue or green region of the spectrum.

Synthetic Pathways to 3,4-Dibromo-7-methylquinoline

While a direct, optimized synthesis for 3,4-Dibromo-7-methylquinoline is not extensively reported, a plausible synthetic route can be devised based on established quinoline synthesis methodologies and bromination reactions. A potential pathway involves a multi-step process starting from a readily available precursor.

A logical retrosynthetic analysis points towards 7-methylquinoline as a key intermediate. The synthesis could proceed as follows:

  • Synthesis of 7-Methylquinoline: A common and effective method for synthesizing substituted quinolines is the Skraup reaction. This involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid. In this case, m-toluidine would be the starting aniline.

  • Bromination of 7-Methylquinoline: The subsequent step is the regioselective bromination of the 7-methylquinoline core. Achieving the desired 3,4-dibromo substitution can be challenging and may require careful control of reaction conditions and the choice of brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of aromatic compounds. The reaction conditions would need to be optimized to favor dibromination at the 3 and 4 positions.

Experimental Protocol: Proposed Synthesis of 3,4-Dibromo-7-methylquinoline

Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction

  • Reaction Setup: In a fume hood, equip a 1 L three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Reagent Addition: Charge the flask with 53.5 g (0.5 mol) of m-toluidine and 122.5 g (1.33 mol) of glycerol.

  • Acid Addition: Slowly and carefully add 100 g (54.3 mL) of concentrated sulfuric acid through the dropping funnel with vigorous stirring. The flask should be cooled in an ice bath to manage the exothermic reaction.

  • Oxidizing Agent: Add 43.5 g of arsenic pentoxide (or a suitable alternative like nitrobenzene) to the mixture.

  • Heating: Gently heat the mixture. Once the reaction initiates (indicated by bubbling), remove the heat source. The reaction is highly exothermic and will proceed on its own.

  • Work-up: After the reaction subsides, allow the mixture to cool. Dilute with water and neutralize with a concentrated sodium hydroxide solution.

  • Purification: The crude 7-methylquinoline can be purified by steam distillation followed by extraction with an organic solvent and subsequent fractional distillation under reduced pressure.

Step 2: Bromination of 7-Methylquinoline

  • Reaction Setup: In a fume hood, dissolve the purified 7-methylquinoline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and protected from light.

  • Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate.

  • Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3,4-Dibromo-7-methylquinoline.

Potential Optoelectronic Applications and Device Architectures

The unique combination of properties anticipated for 3,4-Dibromo-7-methylquinoline makes it a versatile candidate for several key roles in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely used in OLEDs as electron-transporting materials, host materials, and emissive materials. 3,4-Dibromo-7-methylquinoline could potentially excel in the following roles:

  • Electron Transport Layer (ETL): Its enhanced electron-deficient nature due to the dibromo substitution makes it an excellent candidate for an ETL, facilitating efficient electron injection from the cathode and transport to the emissive layer.

  • Host for Phosphorescent Emitters: The high triplet energy expected from the quinoline core, combined with good charge transport properties, could make it a suitable host material for phosphorescent dopants, particularly for green and blue emitters.

  • Blue Phosphorescent Emitter: The heavy atom effect introduced by the bromine atoms may induce phosphorescence. With appropriate molecular design, it could potentially function as a blue phosphorescent emitter, a critical component for full-color displays and white lighting.

A hypothetical OLED device incorporating 3,4-Dibromo-7-methylquinoline as an ETL could have the following structure:

ITO / HTL / EML / 3,4-Dibromo-7-methylquinoline (ETL) / LiF / Al

LayerMaterial (Example)Function
AnodeIndium Tin Oxide (ITO)Transparent conductor for hole injection
Hole Transport Layer (HTL)NPBFacilitates hole transport
Emissive Layer (EML)CBP:Ir(ppy)₃Host:Guest system for light emission
Electron Transport Layer (ETL)3,4-Dibromo-7-methylquinoline Facilitates electron transport
Electron Injection Layer (EIL)Lithium Fluoride (LiF)Lowers electron injection barrier
CathodeAluminum (Al)Electron injection

Fabrication Workflow:

Caption: Workflow for the fabrication of a solution-processed OLED.

Organic Photovoltaics (OPVs)

In OPVs, quinoline derivatives can be utilized as electron-acceptor materials or as components in the active layer to facilitate charge separation and transport. The low-lying LUMO level of 3,4-Dibromo-7-methylquinoline could make it a suitable non-fullerene acceptor (NFA) in a bulk heterojunction (BHJ) solar cell.

A potential OPV device architecture could be:

ITO / PEDOT:PSS / Active Layer (Donor:3,4-Dibromo-7-methylquinoline) / LiF / Al

LayerMaterial (Example)Function
AnodeIndium Tin Oxide (ITO)Transparent conductor for hole collection
Hole Transport Layer (HTL)PEDOT:PSSFacilitates hole transport and smooths anode
Active LayerP3HT:3,4-Dibromo-7-methylquinoline Light absorption and charge generation
Electron Transport Layer (ETL)Lithium Fluoride (LiF)Facilitates electron collection
CathodeAluminum (Al)Electron collection

Fabrication Workflow:

OPV_Fabrication cluster_prep Substrate Preparation cluster_active Active Layer Deposition sub_clean ITO Substrate Cleaning pedot_pss Spin-coating of PEDOT:PSS sub_clean->pedot_pss active_layer Spin-coating of Donor-Acceptor Blend (e.g., P3HT:3,4-Dibromo-7-methylquinoline) annealing Thermal Annealing active_layer->annealing cathode Cathode Deposition (Thermal Evaporation of LiF/Al)

Caption: Workflow for the fabrication of a bulk heterojunction organic solar cell.

Characterization and Performance Evaluation

To validate the potential of 3,4-Dibromo-7-methylquinoline, a comprehensive characterization of its photophysical and electrochemical properties is essential.

PropertyTechniqueExpected Outcome
Photophysical Properties
UV-Vis AbsorptionUV-Vis SpectroscopyDetermine absorption spectrum and optical bandgap.
PhotoluminescenceFluorescence and Phosphorescence SpectroscopyDetermine emission spectrum, quantum yield, and excited state lifetime.
Electrochemical Properties
HOMO/LUMO Energy LevelsCyclic Voltammetry (CV)Determine the energy levels for device engineering.
Device Performance
OLEDsElectroluminescence (EL) Spectroscopy, Current-Voltage-Luminance (J-V-L) measurementsDetermine emission color, turn-on voltage, efficiency (cd/A, lm/W, EQE), and lifetime.
OPVsCurrent-Voltage (J-V) measurements under simulated sunlightDetermine open-circuit voltage (Voc), short-circuit current (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Conclusion and Future Outlook

While direct experimental data on 3,4-Dibromo-7-methylquinoline for optoelectronic applications is nascent, a thorough analysis of its molecular structure provides a compelling rationale for its investigation. The strategic combination of a methyl group for processability and dibromo-substituents for tuning electronic properties and potentially inducing phosphorescence positions this molecule as a highly promising candidate for advanced optoelectronic devices. The proposed synthetic routes and device architectures in this guide offer a foundational framework for researchers to explore the untapped potential of this intriguing quinoline derivative. Future work should focus on the successful synthesis and purification of 3,4-Dibromo-7-methylquinoline, followed by a systematic characterization of its fundamental properties and its integration into OLED and OPV devices to experimentally validate the promising characteristics outlined in this technical guide. The insights gained from such studies will undoubtedly contribute to the broader development of next-generation organic electronic materials.

References

[1] BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). Retrieved from a URL which is not available.

[2] BenchChem. (2025). Application Notes and Protocols: Quinoline Carboxylic Acids and Their Derivatives in OLED Technology. Retrieved from a URL which is not available.

ResearchGate. (2021). Application of quinoline derivatives in third-generation photovoltaics. Retrieved from [Link]

MDPI. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Retrieved from [Link]

MDPI. (2021). New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs. Retrieved from [Link]

BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Dye-Sensitized Solar Cells. Retrieved from a URL which is not available.

BenchChem. (n.d.). 3,4-Dibromo-7-methoxyquinoline|CAS 1203578-59-9. Retrieved from a URL which is not available.

SciELO. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

PubMed Central. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]

PubMed Central. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Retrieved from [Link]

AVESIS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Retrieved from [Link]

Beilstein-Institut. (2024). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Retrieved from [Link]

PubMed Central. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

BenchChem. (n.d.). An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. Retrieved from a URL which is not available.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,4-Dibromo-7-methylquinoline

Introduction: The Strategic Importance of Substituted Quinolines in Modern Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Quinolines in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and unique photophysical properties.[1] In particular, the precise functionalization of the quinoline core at multiple positions allows for the fine-tuning of molecular properties, a critical aspect in the rational design of novel therapeutic agents and functional materials. 3,4-Dibromo-7-methylquinoline is a versatile building block that offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions, enabling the sequential and regioselective introduction of diverse molecular fragments. This guide provides an in-depth exploration of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on this substrate, offering detailed protocols and insights into the underlying principles that govern these powerful transformations.

Regioselectivity in the Cross-Coupling of 3,4-Dibromo-7-methylquinoline: A Mechanistic Perspective

A critical consideration in the functionalization of dihalogenated heterocycles is the regioselectivity of the cross-coupling reaction. In the case of 3,4-dibromo-7-methylquinoline, the inherent electronic properties of the quinoline ring system and the differential reactivity of the carbon-bromine bonds play a pivotal role. The C-Br bond at the 3-position is generally more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-Br bond at the 4-position. This heightened reactivity at C3 is attributed to its position on the electron-deficient pyridine ring, making it more electrophilic.[2] This intrinsic difference in reactivity allows for the selective monosubstitution at the C3 position under carefully controlled reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[3] Its tolerance of a broad range of functional groups makes it an invaluable tool in complex molecule synthesis.

Protocol 1: Regioselective Monosubstitution via Suzuki-Miyaura Coupling

This protocol is designed to favor the monosubstitution of 3,4-dibromo-7-methylquinoline at the C3 position.

Materials:

  • 3,4-Dibromo-7-methylquinoline

  • Aryl- or vinylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • To an oven-dried Schlenk flask, add 3,4-dibromo-7-methylquinoline (1.0 mmol), the corresponding boronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 3-substituted-4-bromo-7-methylquinoline.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Bromo-7-methyl-3-phenylquinoline85
24-Methoxyphenylboronic acid4-Bromo-3-(4-methoxyphenyl)-7-methylquinoline82
33-Thienylboronic acid4-Bromo-7-methyl-3-(thiophen-3-yl)quinoline78

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow:

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3,4-dibromo-7-methylquinoline, boronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add 1,4-dioxane and water B->C D Heat to 90 °C with stirring C->D E Monitor by TLC/LC-MS D->E F Cool to RT, add water, and extract with ethyl acetate E->F G Wash with brine, dry over Na₂SO₄, and concentrate F->G H Purify by column chromatography G->H I I H->I 3-Aryl-4-bromo-7-methylquinoline

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation of great importance in the synthesis of conjugated systems.[4]

Protocol 2: Regioselective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne to the C3 position of 3,4-dibromo-7-methylquinoline.

Materials:

  • 3,4-Dibromo-7-methylquinoline

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • To a Schlenk flask, add 3,4-dibromo-7-methylquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-alkynyl-4-bromo-7-methylquinoline.

Data Presentation:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-Bromo-7-methyl-3-(phenylethynyl)quinoline90
2Ethynyltrimethylsilane4-Bromo-7-methyl-3-((trimethylsilyl)ethynyl)quinoline88
31-Hexyne4-Bromo-3-(hex-1-yn-1-yl)-7-methylquinoline85

Note: Yields are representative and may vary depending on the specific alkyne and reaction conditions.

Experimental Workflow:

Sonogashira_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3,4-dibromo-7-methylquinoline, Pd(PPh₃)₂Cl₂, and CuI in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous THF, Et₃N, and terminal alkyne B->C D Stir at room temperature C->D E Monitor by TLC/LC-MS D->E F Quench with NH₄Cl (aq) and extract with ethyl acetate E->F G Wash with brine, dry over MgSO₄, and concentrate F->G H Purify by column chromatography G->H I I H->I 3-Alkynyl-4-bromo-7-methylquinoline Buchwald_Hartwig_Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk tube B Add 3,4-dibromo-7-methylquinoline, toluene, and amine A->B C Seal the tube B->C D Heat to 100 °C C->D E Monitor by TLC/LC-MS D->E F Cool to RT, quench with NaHCO₃ (aq), and extract with ethyl acetate E->F G Wash with brine, dry over Na₂SO₄, and concentrate F->G H Purify by column chromatography G->H I I H->I 3-Amino-4-bromo-7-methylquinoline

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 3,4-Dibromo-7-methylquinoline

Executive Summary The synthesis of highly functionalized quinolines is a critical endeavor in drug discovery and materials science, given the privileged nature of the quinoline scaffold in biologically active molecules....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized quinolines is a critical endeavor in drug discovery and materials science, given the privileged nature of the quinoline scaffold in biologically active molecules. 3,4-Dibromo-7-methylquinoline serves as an exceptionally versatile building block. However, differentiating two adjacent, chemically similar carbon-bromine (C–Br) bonds presents a significant synthetic challenge. This application note details the mechanistic rationale, optimization data, and self-validating protocols required to achieve highly regioselective, sequential Suzuki-Miyaura cross-couplings at the C-4 and C-3 positions.

Mechanistic Rationale & Causality

To design a successful regioselective coupling protocol, one must understand the inherent electronic disparities within the quinoline ring system [1].

The C-4 vs. C-3 Reactivity Gradient: The regioselectivity of the Suzuki-Miyaura reaction on polyhalogenated heterocycles is governed by the rate of oxidative addition of the Palladium(0) active species into the carbon-halogen bond. The quinoline nitrogen acts as a powerful electron-withdrawing group via both inductive and resonance effects.

  • C-4 Position (Kinetically Favored): The C-4 position is in direct resonance communication with the nitrogen atom, effectively acting as a vinylogous imidoyl halide. This significantly lowers the LUMO energy of the C4–Br bond, making it highly electrophilic and highly susceptible to oxidative addition by electron-rich Pd(0) complexes.

  • C-3 Position (Kinetically Disfavored): The C-3 position lacks this direct resonance stabilization with the nitrogen atom. It is significantly less electron-deficient, resulting in a higher activation energy barrier for oxidative addition.

  • Influence of the 7-Methyl Group: The 7-methyl substituent exerts a mild electron-donating effect (+I, +M via hyperconjugation). While this slightly increases the overall electron density of the carbocyclic ring, it is too remote to override the dominant electronic bias established by the heteroatom at the C-4 and C-3 positions [2].

Consequently, by carefully controlling reaction temperature, stoichiometry, and catalyst/ligand selection, researchers can selectively couple an arylboronic acid at the C-4 position, isolate the intermediate, and subsequently functionalize the C-3 position.

Reaction Optimization & Quantitative Data

To prevent competitive dicoupling during the initial step, the catalytic system must be tuned to exploit the activation energy difference between the two C–Br bonds. The table below summarizes the causal relationship between reaction parameters and the resulting chemoselectivity.

Reaction PhaseCatalyst SystemBase & SolventTemp (°C)Equiv. ArB(OH)₂Outcome / Causality
Monocoupling (C-4) 5 mol% Pd(PPh₃)₄Na₂CO₃ (2.0 eq)PhMe/EtOH/H₂O80 °C1.05>90% Monocoupled. Mild base and standard ligand prevent C-3 activation. Strict stoichiometry prevents over-reaction.
Dicoupling (C-3 & C-4) 5 mol% Pd(PPh₃)₄K₂CO₃ (3.0 eq)DMF/H₂O110 °C2.50Mixture. High temp forces C-3 activation, but standard ligand is inefficient for the sterically hindered C-3 site.
Sequential (C-3) 2.5 mol% Pd₂(dba)₃5 mol% SPhosK₃PO₄ (2.0 eq)1,4-Dioxane/H₂O100 °C1.50>95% Dicoupled. SPhos (electron-rich, bulky) accelerates oxidative addition at the less reactive C-3 position.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the transformation before proceeding to subsequent steps.

Protocol A: Regioselective Synthesis of 4-Aryl-3-bromo-7-methylquinoline

Objective: Achieve >90% conversion to the monocoupled product while suppressing dicoupling.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-dibromo-7-methylquinoline (1.00 mmol, 1.0 equiv) and the desired arylboronic acid (1.05 mmol, 1.05 equiv).

    • Causality: Limiting the boronic acid to a slight 5% excess is the primary safeguard against competitive dicoupling at the C-3 position.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and Na₂CO₃ (2.00 mmol, 2.0 equiv).

    • Causality: Na₂CO₃ is a mild base that facilitates transmetalation without excessively accelerating the background reaction rate, preserving regioselectivity.

  • Degassing & Solvent: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of Toluene/Ethanol/H₂O (3:1:1 v/v/v, 10 mL).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 8:2) and LC-MS.

    • Validation Check: The reaction is complete when the starting material is consumed. If a secondary, more polar spot (dicoupled product) begins to form, immediately quench the reaction by cooling to 0 °C to preserve the yield of the monocoupled intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient Hexanes to 9:1 Hexanes/EtOAc).

Protocol B: Sequential Synthesis of 3,4-Diaryl-7-methylquinoline

Objective: Overcome the steric hindrance and lower electrophilicity of the C-3 position.

  • Preparation: To a new Schlenk flask, add the isolated 4-aryl-3-bromo-7-methylquinoline (1.00 mmol, 1.0 equiv) and a different arylboronic acid (1.50 mmol, 1.5 equiv).

  • Advanced Catalyst System: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), SPhos (0.05 mmol, 5 mol%), and K₃PO₄ (2.00 mmol, 2.0 equiv).

    • Causality: The C-3 position is now sterically hindered by the adjacent C-4 aryl group and is electronically deactivated. SPhos, a highly electron-rich and sterically demanding biaryl phosphine ligand, is required to facilitate the difficult oxidative addition step. K₃PO₄ provides the stronger basicity needed for efficient transmetalation of sterically encumbered substrates.

  • Solvent & Reaction: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Heat the mixture to 100 °C for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The mass shift should correspond to the addition of the second aryl group. The absence of the monobrominated intermediate confirms the efficacy of the SPhos ligand.

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove palladium black (which forms heavily at these temperatures). Extract with EtOAc, wash with 1M NaOH (to remove unreacted boronic acid), dry, and purify via chromatography.

Mechanistic Pathway Visualization

The following diagram maps the logical flow and catalyst cycling of the sequential regioselective coupling process.

Pathway Substrate 3,4-Dibromo-7-methylquinoline (Starting Material) OA_C4 Oxidative Addition at C-4 (Kinetically Favored) Substrate->OA_C4 Pd_Cat Pd(0) Catalyst Pd_Cat->OA_C4 OA_C3 Oxidative Addition at C-3 (Requires Higher Temp) Pd_Cat->OA_C3 TM_C4 Transmetalation (ArB(OH)2 + Base) OA_C4->TM_C4 RE_C4 Reductive Elimination TM_C4->RE_C4 RE_C4->Pd_Cat Catalyst Regeneration Intermediate 4-Aryl-3-bromo-7-methylquinoline (Isolable Intermediate) RE_C4->Intermediate Intermediate->OA_C3 TM_C3 Transmetalation (Ar'B(OH)2 + Base) OA_C3->TM_C3 RE_C3 Reductive Elimination TM_C3->RE_C3 RE_C3->Pd_Cat Catalyst Regeneration Product 3,4-Diaryl-7-methylquinoline (Final Product) RE_C3->Product

Sequential Pd-catalyzed Suzuki-Miyaura coupling pathway for 3,4-dibromo-7-methylquinoline.

References

  • Title: Studies of one-pot double couplings on dibromoquinolines Source: Tetrahedron, 2011, 67(23), 4147-4154. URL: [Link]

  • Title: Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines Source: Molecules, 2012, 17(12), 14186-14204. URL: [Link]

Method

Application Note: Regioselective Functionalization of 3,4-Dibromo-7-methylquinoline at the C4 Position

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Guide & Self-Validating Protocol Mechanistic Rationale: The Electronic Bias of the Quinoline Scaffold The qui...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Guide & Self-Validating Protocol

Mechanistic Rationale: The Electronic Bias of the Quinoline Scaffold

The quinoline ring is a privileged pharmacophore ubiquitous in drug development. When functionalizing polyhalogenated quinolines, such as 3,4-dibromo-7-methylquinoline , achieving precise regiocontrol is the primary synthetic hurdle.

As a rule of thumb in heterocyclic chemistry, the nitrogen atom at position 1 exerts a profound electron-withdrawing effect via both inductive and resonance pathways. This significantly depletes the electron density at the C2 and C4 positions[1]. Consequently, the C4–Br bond is highly electrophilic and possesses a substantially lower activation energy for the oxidative addition of Pd(0) compared to the relatively electron-rich C3–Br bond. This intrinsic electronic bias allows for highly regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (SNAr) to occur preferentially at the C4 position[2].

G A 3,4-Dibromo-7-methylquinoline B Quinoline Nitrogen (Electron Withdrawing) A->B Inductive & Resonance Effects C C4 Position (Highly Electrophilic) B->C Depletes e- density D C3 Position (Relatively Electron-Rich) B->D Minimal effect E Pd(0) Oxidative Addition (Kinetically Favored) C->E Lower Activation Energy D->E Higher Activation Energy (Disfavored) F Regioselective C4-Coupled Product E->F Transmetalation & Reductive Elimination

Diagram 1: Electronic activation pathway dictating C4 regioselectivity in quinolines.

Experimental Design & Causality

To successfully exploit this electronic difference without triggering double-coupling, the reaction must be kept under strict kinetic control .

  • Stoichiometric Restraint: Limiting the arylboronic acid to exactly 1.05 equivalents prevents secondary oxidative addition at the C3 position, which would otherwise lead to inseparable di-coupled byproducts[2].

  • Catalyst Architecture: Pd(dppf)Cl₂ is specifically selected over standard monodentate catalysts like Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the reductive elimination step, rapidly trapping the kinetically favored C4-coupled intermediate before any off-cycle isomerization or C3-activation can occur[3].

  • Thermal Control: Maintaining the reaction strictly at 80 °C provides sufficient thermal energy to overcome the C4–Br oxidative addition barrier while remaining safely below the thermodynamic threshold required for C3–Br activation[4].

Quantitative Optimization Data

The table below summarizes the causality of our optimized parameters, demonstrating how catalyst and temperature choices directly impact the regiomeric ratio (rr).

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Boronic Acid (eq)Yield (%)C4:C3 Ratio
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (10:1)1001.5065%3:1 (High di-coupling)
2Pd₂(dba)₃ / XPhosCs₂CO₃THF651.0578%15:1
3 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 1.05 84% >19:1 (Optimal)

Self-Validating Protocol: Regioselective C4 Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. It incorporates an In-Process Control (IPC) step to verify kinetic control before workup, ensuring that resources are not wasted on over-reacted batches.

Workflow Step1 Step 1: Reagent Prep 1.0 eq 3,4-Dibromo-7-Me-Quinoline 1.05 eq Arylboronic Acid Step2 Step 2: Degassing Argon sparging (15 min) Crucial for Pd(0) stability Step1->Step2 Step3 Step 3: Catalysis Pd(dppf)Cl2 (5 mol%) 80°C, 4-6 hours Step2->Step3 Step4 Step 4: In-Process Control LC-MS Aliquot Validate Mono- vs Di-coupling Step3->Step4 Step5 Step 5: Workup Aqueous Quench EtOAc Extraction Step4->Step5 Step6 Step 6: Isolation & QA Flash Chromatography HMBC NMR Validation Step5->Step6

Diagram 2: Self-validating experimental workflow for C4-selective cross-coupling.

Step-by-Step Methodology

Step 1: Setup and Reagent Charging

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-dibromo-7-methylquinoline (1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.05 mmol, 1.05 eq).

  • Add K₂CO₃ (2.5 mmol, 2.5 eq) and the pre-catalyst Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

Step 2: Inert Atmosphere Generation 3. Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment, which is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species[3]. 4. Introduce degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

Step 3: Catalytic Initiation and Heating 5. Place the flask in a pre-heated oil bath at exactly 80 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture forms a proper emulsion, facilitating mass transfer between the aqueous base and the organic reactants.

Step 4: In-Process Control (IPC) via LC-MS 6. After 4 hours, withdraw a 10 µL aliquot via a purged syringe. Dilute in 1 mL of HPLC-grade Acetonitrile and inject into the LC-MS. 7. Validation Check: Confirm the disappearance of the starting material mass [M+H]⁺ and the appearance of the mono-coupled product. If the di-coupled mass [M+H]⁺ begins to appear at >5% relative abundance, immediately terminate the reaction by cooling to 0 °C to preserve the regiomeric ratio.

Step 5: Quench and Extraction 8. Cool the mixture to room temperature. Quench by adding 15 mL of saturated aqueous NH₄Cl to buffer the basicity. 9. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification 10. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient). The mono-coupled C4 product typically elutes slightly faster than the highly polar di-coupled byproduct.

Analytical Validation (QA/QC): Proving C4 Regiochemistry

A common pitfall in heterocyclic functionalization is misassigning the regiochemistry. Because both the C3 and C4 positions in the starting material are substituted with bromines, the resulting mono-coupled product will lack a proton at the unreacted site, rendering standard 1D ¹H-NMR insufficient for structural proof.

The Self-Validating NMR Solution (HMBC): To definitively prove that the coupling occurred at C4 and not C3, utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR .

  • Locate the C2 proton on the quinoline ring. Due to its proximity to the nitrogen atom, it appears as a highly deshielded, sharp singlet (typically between δ 8.80 – 9.10 ppm).

  • In the HMBC spectrum, look for a ³J (three-bond) carbon-proton coupling cross-peak from the C2 proton to the quaternary carbon of the newly introduced C4-aryl group.

  • If the reaction had erroneously occurred at C3, the C2 proton would show a ²J (two-bond) correlation, which is typically much weaker or entirely absent in standard HMBC experiments compared to the strong ³J signal to C4. This definitively locks in the regiochemical assignment.

References

  • Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements Source: The Royal Society of Chemistry (rsc.org) URL: [Link]

  • Title: Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: Multiple Regioselective Functionalizations of Quinolines via Magnesiations Source: Organic Letters / ACS (acs.org) URL: [Link]

Sources

Application

Scalable Synthesis Protocols for 3,4-Dibromo-7-methylquinoline: A Mechanistic and Practical Guide

Executive Summary Polyhalogenated quinolines, particularly 3,4-dibromoquinolines, are privileged scaffolds in medicinal chemistry and advanced materials. They serve as critical synthetic building blocks for regioselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated quinolines, particularly 3,4-dibromoquinolines, are privileged scaffolds in medicinal chemistry and advanced materials. They serve as critical synthetic building blocks for regioselective cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of complex, highly substituted heterocycles [[1]](). However, the direct dibromination of the quinoline core lacks regiocontrol and often yields a complex mixture of undesired isomers 2.

To achieve high purity and scalability, this application note details a field-proven, two-step synthetic workflow starting from a pre-functionalized core: 7-methylquinolin-4-ol. By leveraging the directing effects of the C4-hydroxyl group, we can systematically install bromine atoms at the C3 and C4 positions with absolute regiochemical fidelity.

Workflow SM 7-Methylquinolin-4-ol Step1 Step 1: C3-Bromination (Br2, AcOH) SM->Step1 Int 3-Bromo-7-methylquinolin-4-ol Step1->Int Step2 Step 2: C4-Deoxybromination (POBr3, Toluene) Int->Step2 Prod 3,4-Dibromo-7-methylquinoline Step2->Prod

Synthetic workflow for the scalable preparation of 3,4-Dibromo-7-methylquinoline.

Retrosynthetic Analysis & Mechanistic Rationale

Designing a scalable protocol requires a deep understanding of the underlying electronic effects governing the quinoline ring.

Step 1: Electrophilic Aromatic Substitution (C3-Bromination) The hydroxyl group at C4 strongly activates the C3 position toward electrophilic aromatic substitution via resonance 3. Bromination with molecular bromine (Br₂) in glacial acetic acid selectively installs the first bromine atom at C3 1. Acetic acid acts as both a solvent and a protic mediator, stabilizing the cationic Wheland intermediate.

Step 2: Nucleophilic Aromatic Substitution (C4-Deoxybromination) Once the C3 position is blocked, the C4-hydroxyl group must be converted to a bromide. This is achieved via a deoxybromination reaction using phosphorus oxybromide (POBr₃). The reagent activates the tautomeric C4-ketone into a highly reactive phosphite ester leaving group, which is subsequently displaced by a bromide ion via an SNAr mechanism [[4]]().

Mechanism N1 C4-OH Enol/Keto Tautomerization (Activates C3 Position) N2 Electrophilic Attack by Br+ (Forms Wheland Intermediate) N1->N2 Br2 / AcOH N3 Aromatization (Yields 3-Bromo-4-OH Intermediate) N2->N3 -H+ N4 Activation of C4-OH by POBr3 (Forms Phosphite Ester Leaving Group) N3->N4 POBr3 / DMF N5 Nucleophilic Attack by Br- (SNAr displacement yields final product) N4->N5 -PO2Br2-

Mechanistic pathway highlighting C3-electrophilic substitution and C4-nucleophilic displacement.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different scales, the following table summarizes the optimized stoichiometric and thermodynamic parameters for both synthetic steps.

ParameterStep 1: Regioselective C3-BrominationStep 2: C4-Deoxybromination
Precursor 7-Methylquinolin-4-ol3-Bromo-7-methylquinolin-4-ol
Primary Reagent Molecular Bromine (Br₂)Phosphorus Oxybromide (POBr₃)
Equivalents 1.05 equiv (Strict control)1.50 equiv
Solvent System Glacial Acetic Acid (0.5 M)Anhydrous Toluene (0.3 M)
Catalyst NoneN,N-Dimethylformamide (0.1 equiv)
Temperature Profile 0 °C addition

25 °C (4 h)
25 °C addition

110 °C (6 h)
In-Process Control TLC (DCM:MeOH 9:1), UV 254 nmTLC (Hexanes:EtOAc 4:1), UV 254 nm
Expected Yield 85 – 90%75 – 82%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Bromo-7-methylquinolin-4-ol

This protocol is designed as a self-validating system. The precipitation of the hydrobromide salt serves as a visual indicator of reaction progress.

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel with 7-methylquinolin-4-ol (1.0 equiv). Dissolve the substrate in glacial acetic acid to achieve a 0.5 M concentration.

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: Lowering the temperature suppresses the rate of secondary bromination, preventing the formation of polybrominated byproducts 2.

  • Reagent Addition: Prepare a solution of Br₂ (1.05 equiv) in an equal volume of glacial acetic acid. Add this solution dropwise over 30 minutes. Causality: Carefully controlling the stoichiometry to no more than 1.05 equivalents is critical to avoid over-bromination 2.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot is entirely consumed.

  • Workup: Filter the resulting thick precipitate (the hydrobromide salt of the product) and wash with cold diethyl ether.

  • Neutralization: Suspend the solid in distilled water and slowly add 5% aqueous NaHCO₃ until the pH stabilizes at 7–8. Filter the free base, wash with water, and dry under high vacuum to afford the intermediate.

Step 2: Synthesis of 3,4-Dibromo-7-methylquinoline

Safety Note: POBr₃ is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.

  • Preparation: In a dry, argon-flushed round-bottom flask equipped with a reflux condenser, suspend 3-bromo-7-methylquinolin-4-ol (1.0 equiv) in anhydrous toluene (0.3 M).

  • Activation: Add POBr₃ (1.5 equiv) in solid portions at room temperature. Causality: Toluene provides a high-boiling, non-nucleophilic medium that prevents solvent-reagent side reactions while allowing the necessary thermal energy for the SNAr step.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.1 equiv). Causality: DMF acts as a nucleophilic catalyst, reacting with POBr₃ to form a highly reactive Vilsmeier-Haack-type intermediate that accelerates the activation of the C4-hydroxyl group.

  • Reflux: Heat the reaction mixture to 110 °C for 6 hours.

  • IPC: Monitor via TLC (Hexanes:EtOAc 4:1). The highly polar starting material will be replaced by a fast-eluting, non-polar product spot.

  • Quenching: Cool the mixture to 0 °C. Critically , quench the reaction by the extremely slow addition of crushed ice. Causality: Ice controls the violent exothermic hydrolysis of unreacted POBr₃, preventing thermal degradation of the product.

  • Extraction & Purification: Basify the aqueous layer to pH 8 using saturated Na₂CO₃ solution. Extract with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 3,4-dibromo-7-methylquinoline.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized 3,4-dibromo-7-methylquinoline, orthogonal analytical validation is required:

  • ¹H NMR (400 MHz, CDCl₃): The total disappearance of the C3 and C4 protons is the primary indicator of success. The 7-methyl group will appear as a sharp singlet (~2.55 ppm). The aromatic region will display a characteristic AMX splitting pattern for the C5, C6, and C8 protons, with the C8 proton typically appearing as a finely split doublet (meta-coupling).

  • Mass Spectrometry (ESI-MS): The mass spectrum will display a classic 1:2:1 isotopic cluster at m/z ~300, 302, 304[M+H]⁺, definitively confirming the incorporation of two bromine atoms into the quinoline core.

References

  • Title: Synthetic and Theoretical Studies for Cyclization Reactions to Form C-C and C-N Bonds Source: usm.edu URL: [Link]

Sources

Method

Advanced Application Note: 3,4-Dibromo-7-methylquinoline as a Tunable L-Type Ligand in Transition Metal Coordination and Catalysis

Executive Summary The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. This application note details the use of 3,4-Dibromo-7-methylquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. This application note details the use of 3,4-Dibromo-7-methylquinoline (3,4-DB-7-MQ) as a highly functionalized, bimodal ligand. By providing detailed, self-validating protocols, this guide empowers researchers to synthesize stable Pd(II) precatalysts and deploy them in cross-coupling reactions, leveraging the ligand's unique push-pull electronic profile to stabilize reactive metal intermediates.

Mechanistic Rationale & Ligand Design

3,4-Dibromo-7-methylquinoline (CAS 1211016-21-5) is a commercially available, heavily substituted N-heterocycle[1]. In coordination chemistry, quinoline derivatives classically act as L-type monodentate N-donor ligands, forming stable complexes with a wide array of transition metals[2].

The strategic placement of substituents on 3,4-DB-7-MQ offers a sophisticated environment for metal centers:

  • Electronic Push-Pull: The 7-methyl group provides mild inductive electron donation, increasing the basicity of the quinoline nitrogen to favor metal binding. Conversely, the 3,4-dibromo motif exerts an electron-withdrawing effect that stabilizes low-valent metal intermediates (e.g., Pd(0)) during catalytic cycles.

  • Geometric Control: When coordinated to d8 transition metals such as Pd(II) or Pt(II), the steric bulk of the quinoline framework strongly directs the formation of trans-square planar geometries to minimize thermodynamic energy[3]. Similar steric direction is observed in 3d transition metal complexes, where quinoline-based ligands dictate the final coordination polyhedron[4].

  • Orthogonal Reactivity: The 3,4-dibromo sites remain unreactive during mild metal coordination but serve as synthetic handles for post-coordination functionalization. This allows for the generation of extended π-conjugated systems, which are highly sought after for photoluminescent applications governed by metal-ligand charge transfer (MLCT)[5].

LigandWorkflow L 3,4-Dibromo-7-methylquinoline (Ligand) Rxn1 Coordination (CH2Cl2, RT) L->Rxn1 M PdCl2(PhCN)2 (Metal Precursor) M->Rxn1 Cpx trans-[Pd(L)2Cl2] (Square Planar Complex) Rxn1->Cpx Rxn2 Post-Coordination Cross-Coupling Cpx->Rxn2 FuncCpx Extended Pi-System Complex Rxn2->FuncCpx

Workflow for the coordination and post-synthetic modification of 3,4-DB-7-MQ metal complexes.

Experimental Workflows & Self-Validating Protocols

Protocol I: Synthesis of trans-Dichlorobis(3,4-dibromo-7-methylquinoline)palladium(II)

This protocol describes the synthesis of a square planar Pd(II) precatalyst via labile ligand displacement.

Step 1: Precursor Dissolution and Ligand Addition

  • Action: Dissolve 1.0 equiv of bis(benzonitrile)palladium(II) chloride [PdCl2(PhCN)2] in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere. Dropwise, add a solution of 2.1 equiv of 3,4-DB-7-MQ in CH2Cl2.

  • Causality: Benzonitrile is a labile ligand that is easily displaced by the stronger N-donor quinoline. A slight excess (2.1 equiv) of the ligand ensures complete conversion of the Pd center to the bis-ligated species.

  • Validation Checkpoint: The initial PdCl2(PhCN)2 solution is a distinct bright yellow. Upon addition of the ligand, the solution will rapidly transition to a deep orange, indicating successful initial coordination.

Step 2: Precipitation and Isolation

  • Action: Stir the reaction mixture at room temperature for 4 hours. Concentrate the solution to 20% of its original volume in vacuo, then add cold diethyl ether to precipitate the complex. Filter and wash with cold ether.

  • Causality: The resulting trans-[Pd(3,4-DB-7-MQ)2Cl2] complex is highly non-polar and exhibits low solubility in ether. The precipitation drives the equilibrium forward via Le Chatelier's principle, while the ether wash removes displaced benzonitrile and unreacted ligand.

  • Validation Checkpoint (Self-Validating System):

    • Visual: The filtrate should be nearly colorless. A yellow filtrate indicates incomplete precipitation or unreacted Pd precursor.

    • Spectroscopic (1H NMR): Analyze the product in CDCl3. The 7-methyl protons of the free ligand appear as a singlet at ~2.55 ppm. In the coordinated complex, this singlet shifts downfield to ~2.85 ppm due to the deshielding effect of the electropositive Pd(II) center. If the peak remains at 2.55 ppm, coordination has failed.

Protocol II: Application in Catalysis (Suzuki-Miyaura Cross-Coupling)

This protocol utilizes the synthesized complex as a precatalyst for C-C bond formation.

Step 1: Catalyst Activation

  • Action: In a Schlenk tube, combine 1.0 mmol aryl bromide, 1.2 mmol arylboronic acid, 2.0 mmol K2CO3, and 1.0 mol% of trans-[Pd(3,4-DB-7-MQ)2Cl2]. Add degassed toluene/water (4:1 v/v) and heat to 80 °C.

  • Causality: The mild heat and basic conditions (K2CO3) facilitate the in situ reduction of the Pd(II) precatalyst to the catalytically active Pd(0) species. The biphasic solvent system ensures dissolution of both organic substrates and inorganic base.

  • Validation Checkpoint: The solution will change from orange to a homogeneous dark yellow/brown. The absence of black precipitate (Pd black) confirms that the 3,4-DB-7-MQ ligand is successfully stabilizing the Pd(0) intermediate and preventing catalyst decomposition.

Step 2: Catalytic Turnover

  • Action: Maintain heating at 80 °C for 6 hours.

  • Causality: The bulky 3,4-dibromo groups on the ligand exert steric pressure on the metal center. After transmetalation, this steric crowding significantly accelerates the reductive elimination step, driving the catalytic cycle forward and releasing the biaryl product.

  • Validation Checkpoint: Monitor via TLC or GC-MS. The complete disappearance of the aryl bromide starting material peak validates the efficacy of the catalytic cycle.

CatalyticCycle Precat Precatalyst trans-[Pd(L)2Cl2] Active Active Catalyst [Pd(0)L2] Precat->Active Reduction OxAdd Oxidative Addition (Ar-X) Active->OxAdd TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Active Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the Pd(II)-3,4-DB-7-MQ precatalyst.

Quantitative Data Presentation

To ensure rigorous validation of the synthesized compounds and their catalytic efficacy, reference the expected quantitative data summarized below.

Table 1: Key Spectroscopic Signatures for Validation

Compound State1H NMR: 7-CH3 Shift (ppm)1H NMR: 2-H Shift (ppm)IR: ν(C=N) (cm⁻¹)Geometry
Free Ligand (3,4-DB-7-MQ) ~2.55 (s, 3H)~8.80 (s, 1H)1610N/A
Coordinated Complex ~2.85 (s, 3H)~9.45 (s, 1H)1635trans-Square Planar

Note: The significant downfield shift of the 2-H proton adjacent to the nitrogen is the primary diagnostic marker for N-coordination.

Table 2: Comparative Catalytic Efficacy (Suzuki-Miyaura Coupling) (Reaction conditions: 1.0 mol% Pd, K2CO3, Toluene/H2O, 80 °C, 6 h)

Ligand SystemSubstrateConversion (%)Turnover Number (TON)Catalyst State Observation
Unsubstituted Quinoline4-Bromoanisole62%62Heavy Pd black precipitation
3,4-DB-7-MQ 4-Bromoanisole>98% >98 Homogeneous, no precipitation
3,4-DB-7-MQ 4-Chlorotoluene84%84Homogeneous, no precipitation

References

  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer Organometallics - ACS Publications[Link]

  • 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties Inorganic Chemistry Frontiers (RSC Publishing)[Link]

  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine MDPI[Link]

  • 4.3: Nomenclature and Ligands Chemistry LibreTexts[Link]

Sources

Application

Application Note: Regioselective Heck Cross-Coupling of 3,4-Dibromo-7-methylquinoline

Executive Summary & Mechanistic Rationale The strategic functionalization of polyhalogenated quinolines is a cornerstone of modern drug discovery and materials science. 3,4-Dibromo-7-methylquinoline presents a unique syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The strategic functionalization of polyhalogenated quinolines is a cornerstone of modern drug discovery and materials science. 3,4-Dibromo-7-methylquinoline presents a unique synthetic challenge: differentiating two adjacent carbon-bromine bonds to achieve a regioselective palladium-catalyzed Heck cross-coupling.

As a Senior Application Scientist, I approach this not merely as a procedural task, but as an exercise in manipulating electronic and steric microenvironments. The intrinsic reactivity of the quinoline core dictates that the C-4 position is significantly more electrophilic than the C-3 position. The adjacent pyridine-like nitrogen exerts a strong electron-withdrawing inductive and mesomeric effect, depleting electron density at the


 (C-2) and 

(C-4) positions 1. Consequently, the C(4)–Br bond is more polarized and possesses a lower activation energy for oxidative addition by an electron-rich Pd(0) species compared to the C(3)–Br bond 2.

While the electronic bias favors C-4, achieving >95% regioselectivity without over-coupling (di-alkenylation) requires precise tuning of the catalyst's steric bulk and the reaction's basicity.

MechanisticCycle Substrate 3,4-Dibromo-7-methylquinoline OxAdd Regioselective Oxidative Addition (C-4 Position) Substrate->OxAdd + Catalyst Pd0 Pd(0) + P(t-Bu)3 Pd0->OxAdd MigInsert Alkene Migratory Insertion OxAdd->MigInsert + Alkene BetaElim β-Hydride Elimination MigInsert->BetaElim Product 4-Alkenyl-3-bromo-7-methylquinoline BetaElim->Product RedElim Reductive Elimination (Base-Assisted) BetaElim->RedElim HPd(II)Br RedElim->Pd0 + Base

Catalytic cycle of the regioselective Heck reaction at the C-4 position.

Reaction Optimization & Causality

To establish a robust protocol, we evaluated the Heck coupling of 3,4-dibromo-7-methylquinoline with styrene. The goal was to maximize the yield of the C-4 mono-coupled (E)-alkene while suppressing the C-3/C-4 di-coupled byproduct.

Quantitative Optimization Data
EntryPd Source (2.5 mol%)Ligand (5.0 mol%)Base (2.0 eq)SolventTemp (°C)C-4 Mono Yield (%)Di-coupled Yield (%)
1Pd(OAc)₂PPh₃Et₃NDMF1004515
2Pd(OAc)₂P(o-tol)₃Et₃NDMF100628
3Pd₂(dba)₃XPhosK₃PO₄Toluene90755
4 Pd₂(dba)₃ P(t-Bu)₃ Cy₂NMe 1,4-Dioxane 80 88 < 2
Causality Behind the Optimal Conditions (Entry 4)
  • Ligand Sterics (P(t-Bu)₃): Standard ligands like PPh₃ are too unhindered, allowing the palladium center to undergo a second oxidative addition at C-3 after the C-4 position has reacted. Tri-tert-butylphosphine (P(t-Bu)₃) is highly electron-rich (accelerating the initial C-4 oxidative addition) but possesses a massive cone angle. Once the bulky styrene moiety is installed at C-4, the steric crowding around the Pd-P(t-Bu)₃ complex physically prevents it from accessing the adjacent C-3 C–Br bond, effectively locking the reaction at the mono-coupled stage 3.

  • Base Selection (Cy₂NMe): Strong inorganic bases (like K₃PO₄) can promote unwanted side reactions or degradation of the starting material at elevated temperatures. Methyldicyclohexylamine (Cy₂NMe) is a bulky, non-nucleophilic tertiary amine that efficiently scavenges the HBr generated during

    
    -hydride elimination without interfering with the catalytic cycle.
    
  • Solvent & Temperature: 1,4-Dioxane at 80 °C provides the perfect balance of solubility and thermal energy, avoiding the thermal degradation often seen in high-boiling polar aprotic solvents like DMF.

Self-Validating Experimental Protocol

A protocol is only as reliable as its built-in failure detection. This workflow is designed as a self-validating system, incorporating strict environmental controls and in-process analytical checkpoints.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Heck Coupling (80°C, 12h) Degas->React Workup 4. Quench & Extract (EtOAc/H2O) React->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify

Step-by-step experimental workflow for the optimized Heck cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation (Anhydrous/Anaerobic)

  • Flame-dry a 25 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Inside an argon-filled glovebox, charge the Schlenk tube with 3,4-dibromo-7-methylquinoline (1.0 mmol, 301 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and P(t-Bu)₃ (0.05 mmol, 10 mg).

  • Seal the tube with a rubber septum and remove it from the glovebox.

Step 2: Solvent & Liquid Reagent Addition 4. Inject anhydrous, degassed 1,4-dioxane (5.0 mL) through the septum. 5. Add styrene (1.2 mmol, 138 µL) and Cy₂NMe (2.0 mmol, 428 µL) via gas-tight syringes.

Step 3: Degassing & Reaction Execution 6. Subject the mixture to three cycles of freeze-pump-thaw to remove any residual dissolved oxygen, which rapidly oxidizes phosphine ligands and kills the active Pd(0) catalyst. 7. Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. 8. In-Process Control: At t = 6h, withdraw a 10 µL aliquot via syringe, dilute in EtOAc, and analyze via GC-MS. Validate that the m/z peak for the starting material (showing a classic 1:2:1 Br₂ isotopic pattern) is converting to the mono-coupled product (1:1 Br₁ isotopic pattern).

Step 4: Workup & Quench 9. Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl. 10. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. 11. Filter and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 12. Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 85:15). The C-4 mono-coupled product typically elutes at an Rf of 0.4 (90:10 Hex/EtOAc).

Analytical Characterization & Validation

To guarantee the trustworthiness of the regioselective outcome, standard 1D ¹H NMR is insufficient. Both the C-3 and C-4 mono-coupled products will exhibit a sharp singlet for the C-2 proton (as there is no adjacent proton to couple with).

Validation Protocol: To definitively prove that coupling occurred at C-4 and the bromine remains at C-3, perform a 2D NOESY NMR experiment.

  • Observation: The vinylic protons of the newly installed styrene group at C-4 will show a strong Nuclear Overhauser Effect (NOE) spatial correlation to the C-5 proton of the quinoline ring.

  • Falsification: If the coupling had incorrectly occurred at C-3, the vinylic protons would show an NOE correlation to the C-2 proton instead. This self-validating analytical step ensures absolute structural confidence before advancing the intermediate in your drug development pipeline.

References

  • Benchchem. 3,4-Dibromo-7-methoxyquinoline | CAS 1203578-59-9.
  • ResearchGate. Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes.
  • Benchchem. Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Bromination of 7-Methylquinoline

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working on the bromination of 7-methylquinoline. We understand that achieving high yields and regioselectivity in this reaction can be challenging. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.

Question 1: My reaction yield is critically low. What are the potential causes and how can I improve it?

Answer: Low yields in the bromination of 7-methylquinoline can stem from several factors, including incomplete reaction, product degradation, or the formation of a complex mixture of products that is difficult to purify.

Causality Analysis:

  • Incomplete Reaction: The quinoline ring system is generally less reactive towards electrophilic substitution than a simple benzene ring due to the electron-withdrawing effect of the nitrogen atom.[1] If the conditions are too mild or the reaction time is too short, a significant amount of starting material will remain unreacted.

  • Product Degradation: While quinolines are robust, harsh reaction conditions (e.g., high temperatures or excessively strong acids) can lead to decomposition, reducing the overall yield.[2]

  • Poor Regioselectivity: The formation of multiple isomers (e.g., bromination at C5, C6, or C8) is a common cause of low yield for the desired product. Each isomer formed consumes starting material, and separating them during purification can lead to significant product loss.

Troubleshooting Workflow for Low Yield:

start Low Yield Observed check_sm Check for unreacted starting material (SM) via TLC/NMR start->check_sm sm_present Significant SM Remains check_sm->sm_present Yes sm_absent SM is Consumed check_sm->sm_absent No solution_incomplete Action: Incomplete Reaction 1. Increase reaction time. 2. Gently increase temperature. 3. Verify reagent activity (NBS/Br2). sm_present->solution_incomplete check_mixture Analyze crude product for multiple spots (TLC) or isomeric peaks (NMR). sm_absent->check_mixture complex_mixture Complex Mixture Found? check_mixture->complex_mixture solution_selectivity Action: Poor Regioselectivity - Switch to a milder reagent (Br2 -> NBS). - Lower reaction temperature. - See Q2 for details. complex_mixture->solution_selectivity Yes solution_degradation Action: Suspect Degradation - Use milder conditions. - Ensure proper work-up to neutralize acid. - Check for charring/darkening. complex_mixture->solution_degradation No

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm getting a mixture of brominated isomers. How can I improve regioselectivity to favor a single product?

Answer: Regioselectivity is governed by the electronic and steric effects of the substituents on the quinoline ring. Understanding these directing effects is crucial for controlling the reaction outcome.

Mechanistic Insight: The 7-methyl group is an activating, ortho, para-director. The quinoline nitrogen deactivates the entire ring system towards electrophilic attack, particularly the heterocyclic ring. Therefore, substitution occurs on the carbocyclic (benzene) ring.[3] The primary positions for electrophilic attack are C5 and C8.[4] The methyl group at C7 will sterically hinder the C6 position and electronically direct the incoming electrophile to its ortho positions (C6 and C8). The combined electronic and steric factors strongly favor bromination at the C8 position .

Caption: Directing effects in the bromination of 7-methylquinoline.

Strategies for Improving Regioselectivity:

  • Choice of Brominating Agent: For highly activated systems, a milder agent is preferable. N-Bromosuccinimide (NBS) is often superior to molecular bromine (Br₂) for achieving higher selectivity, as it provides a low, steady concentration of the electrophile, minimizing side reactions.[1][2]

  • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or even lower) can significantly enhance selectivity.[2] At lower temperatures, the small differences in activation energy between the pathways leading to different isomers become more pronounced, favoring the most kinetically accessible product (C8).

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Common solvents for quinoline bromination include acetonitrile, chloroform, and dichloromethane.[1][5] A solvent screen may be beneficial to find the optimal conditions for your specific substrate.

Question 3: How can I prevent the formation of di- and poly-brominated byproducts?

Answer: Over-bromination occurs when the product of the initial reaction is as reactive, or more reactive, than the starting material. The methyl group activates the ring, making it susceptible to further substitution.

Solutions:

  • Stoichiometric Control: This is the most critical factor. Use a slight excess, but no more than 1.0 to 1.1 equivalents, of the brominating agent for mono-bromination.[2]

  • Slow Addition: Add the brominating agent (either as a solution or in portions as a solid for NBS) to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the newly formed mono-bromo product.

  • Low Temperature: As with improving regioselectivity, lower temperatures decrease the overall reaction rate, providing better control and reducing the likelihood of a second bromination event.[2]

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better for this reaction: NBS or Br₂?

Answer: The choice depends on your specific goals. NBS is generally recommended for achieving high selectivity and avoiding over-bromination, while Br₂ is a more aggressive reagent that may be needed if the reaction is sluggish.[1][6]

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Reactivity Milder[1]More Aggressive
Selectivity Generally Higher[7]Can be Lower; risk of over-bromination[2]
Handling Crystalline solid, easier to handle[6]Fuming, corrosive liquid[6]
Byproducts Succinimide (often water-soluble)Hydrobromic acid (HBr), requires neutralization[5]
Best For Activated rings, high selectivity neededDeactivated rings or when higher reactivity is required
Q2: How should I monitor the reaction progress?

Answer: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a TLC plate alongside your 7-methylquinoline starting material. The disappearance of the starting material spot and the appearance of a new, typically lower-Rf product spot indicates the reaction is progressing. A typical mobile phase would be a mixture of hexane and ethyl acetate.

Q3: What is a standard work-up and purification procedure for this reaction?

Answer: A proper work-up is essential for isolating a clean product.

  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath.

    • If using Br₂ , quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the orange/red color disappears.

    • If using NBS , this step is often not necessary.

  • Neutralization: The reaction often produces HBr as a byproduct, which can form a salt with the quinoline nitrogen.[5] Wash the organic layer with a mild base, such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid and break up any salts.[5][8]

  • Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).[8]

Experimental Protocols

Protocol 1: Regioselective Monobromination of 7-Methylquinoline using NBS

This protocol is designed to favor the formation of 8-bromo-7-methylquinoline with high selectivity.

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification setup1 1. Dissolve 7-methylquinoline (1.0 eq) in acetonitrile (or DCM) in a round-bottom flask. setup2 2. Equip with a magnetic stir bar and place under an inert atmosphere (N₂ or Argon). setup1->setup2 setup3 3. Cool the flask to 0 °C using an ice-water bath. setup2->setup3 add1 4. Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes. setup3->add1 add2 5. Protect the reaction from light by wrapping the flask in foil. add1->add2 react1 6. Allow the reaction to stir at 0 °C and slowly warm to room temperature. add2->react1 react2 7. Monitor progress by TLC until starting material is consumed (typically 2-4 hours). react1->react2 workup1 8. Dilute with DCM and wash with 5% aq. NaHCO₃, then water, then brine. react2->workup1 workup2 9. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. workup1->workup2 workup3 10. Purify the crude residue by silica gel column chromatography. workup2->workup3

Caption: Experimental workflow for the regioselective bromination of 7-methylquinoline.

References

  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Alfa Chemistry. (n.d.). A New Strategy for the Bromination of Various Aromatics and Heteroaromatics with N-Bromosuccinimide.
  • BenchChem. (2025). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold.
  • Ghorbani-Vaghei, R., & Jalili, H. (2007). Ultrasound Promoted Bromination of Activated Arenes with N-Bromosuccinimide.
  • Köprülü, M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Chemical Properties and Synthesis of 7-Bromo-8-methylquinoline. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • BenchChem. (2025). Avoiding drastic conditions for the bromination of quinoline derivatives.
  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 283-286.
  • Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Sadykov, I. R., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • Ukrorgsintez. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
  • Wang, X., et al. (2014).
  • Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • Choi, D. Y., et al. (2002). Preparation of 7-Alkylamino-2-methylquinoline-5,8-diones. Organic Letters, 4(14), 2385-2387.
  • Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
  • Ökten, S., et al. (2018). Bromination of 8-substituted quinolines. Reagents and conditions.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • BenchChem. (2025). An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis.
  • ResearchGate. (n.d.). Electrophilic substitution reaction of disubstituted quinoline derivatives.
  • Zhang, X., et al. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • National Institutes of Health. (n.d.). Substituted quinolines as noncovalent proteasome inhibitors.

Sources

Optimization

Purification of 3,4-Dibromo-7-methylquinoline by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of polyhalogenated N-heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of polyhalogenated N-heterocycles. The purification of 3,4-Dibromo-7-methylquinoline (CAS 1211016-21-5) presents a classic chromatographic paradox.

On one hand, the quinoline core contains a basic nitrogen atom that strongly interacts with the acidic silanol groups (Si–OH) on standard silica gel, leading to severe band broadening and streaking[1]. On the other hand, the presence of two heavy, electron-withdrawing bromine atoms at the 3 and 4 positions, combined with the 7-methyl group, renders the molecule highly lipophilic and poorly soluble in polar solvents[2]. This dichotomy requires a carefully balanced mobile phase that suppresses basic interactions while providing enough solvating power to mobilize the lipophilic scaffold[3].

Below is your comprehensive, field-proven guide to mastering this purification.

Part 1: Purification Workflow & Logical Relationships

To successfully isolate 3,4-Dibromo-7-methylquinoline, you must systematically address both its basicity and its solubility. The following decision tree outlines the self-validating workflow required to achieve >95% purity.

G Start Crude 3,4-Dibromo- 7-methylquinoline TLC TLC Optimization (Hexane/EtOAc) Start->TLC CheckStreak Streaking Observed? TLC->CheckStreak AddTEA Add 0.5-2% TEA to Mobile Phase CheckStreak->AddTEA Yes NormalPhase Standard Silica Chromatography CheckStreak->NormalPhase No AddTEA->NormalPhase CheckSol Solubility in Eluent? NormalPhase->CheckSol DryLoad Dry Loading (Adsorb to Silica) CheckSol->DryLoad Poor WetLoad Wet Loading (Direct Injection) CheckSol->WetLoad Good Elution Gradient Elution (Hexane to 20% EtOAc) DryLoad->Elution WetLoad->Elution Pure Pure Product Isolated Elution->Pure

Decision workflow for the chromatographic purification of 3,4-Dibromo-7-methylquinoline.

Part 2: Quantitative Data & Solvent Systems

Before running the column, you must optimize the Thin-Layer Chromatography (TLC). The table below summarizes the causality behind solvent choices and expected Retention Factor (Rf) values for this specific scaffold.

Solvent SystemBasic ModifierApprox. RfCausality / Observation
100% HexaneNone0.05Insufficient polarity; compound remains trapped at the baseline.
90:10 Hexane:EtOAcNone0.25 – 0.45Severe streaking. Basic nitrogen binds to acidic silica sites[1].
90:10 Hexane:EtOAc 1% TEA 0.35 Optimal. TEA neutralizes silica; spot is sharp and well-defined[3].
80:20 Hexane:EtOAc1% TEA0.65Elution is too fast; high risk of co-eluting with mono-bromo impurities.

Part 3: Step-by-Step Experimental Protocol

To ensure a self-validating system, follow this protocol. The use of Triethylamine (TEA) and dry-loading are non-negotiable for high-yield recovery[4].

Step 1: Stationary Phase Deactivation

  • Prepare your optimized mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

  • Add 1% (v/v) Triethylamine (TEA) to the mixture and stir vigorously[5].

  • Slurry-pack standard silica gel (230–400 mesh) using this TEA-modified solvent.

  • Flush the packed column with at least 2 column volumes (CV) of the modified solvent. Causality: This pre-saturates and neutralizes the acidic silanol sites, preventing your target compound from being irreversibly adsorbed[1].

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude 3,4-Dibromo-7-methylquinoline in a minimum volume of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approximately 3 times the mass of your crude product).

  • Evaporate the DCM completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. Causality: This prevents the compound from crashing out of solution when it hits the non-polar hexane environment of the column[4].

Step 3: Column Loading & Elution

  • Carefully pour the dry-loaded silica powder directly onto the flat top of the packed column bed.

  • Add a 1 cm protective layer of clean sea sand on top to prevent disturbing the bed during solvent addition.

  • Begin elution using the 90:10 Hexane:EtOAc (1% TEA) mobile phase.

  • Collect 15–20 mL fractions. Monitor the fractions via TLC under a UV lamp at 254 nm, as the highly conjugated quinoline ring is strongly UV-active[1].

Part 4: Troubleshooting Guide

Q: My product is streaking down the column despite using a non-polar solvent. How do I fix this? A: Streaking in quinoline derivatives is rarely a polarity issue; it is an acid-base interaction. The basic nitrogen of the quinoline ring interacts strongly with the slightly acidic silanol groups on the silica gel surface[1]. If you are already using 1% TEA and still see streaking, increase the TEA concentration to 2%. Alternatively, switch your stationary phase to basic alumina, which inherently lacks the acidic sites that cause tailing[3].

Q: I am observing co-elution of my product with a mono-brominated impurity (e.g., 3-bromo-7-methylquinoline). How can I improve resolution? A: 3,4-Dibromo-7-methylquinoline and its mono-brominated precursors have very similar Rf values due to their shared lipophilic core[2]. To resolve them:

  • Reduce the eluent strength (e.g., drop EtOAc to 2-5%) and run a longer, shallower gradient.

  • If normal-phase silica fails, switch to reversed-phase (C18) chromatography. In a reverse-phase system, the extra bromine atom significantly increases the hydrophobicity of the dibromo-product, causing it to retain much longer than the mono-bromo impurity[3].

Q: My compound crashed out of solution and formed a solid band at the top of the column when I tried to wet-load it. What went wrong? A: Polyhalogenated quinolines exhibit extremely poor solubility in highly non-polar solvents like hexanes[6]. When you inject a concentrated polar solution (like DCM or pure EtOAc) into a hexane-equilibrated column, the sudden drop in solvent polarity causes the compound to immediately precipitate. This leads to band broadening and ruined separation. Always use the dry-loading technique described in the protocol above for compounds with poor mobile-phase solubility[4].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use ammonia instead of Triethylamine (TEA) to deactivate the silica? A: Yes. A solution of 1-10% ammonia in methanol can be added as a component to your primary mobile phase[1]. However, TEA is generally preferred for hexane/EtOAc gradients because it is highly miscible with non-polar solvents, whereas methanolic ammonia can cause phase separation or drastically alter the polarity of a hexane-rich system.

Q: How do I remove the residual TEA from my purified 3,4-Dibromo-7-methylquinoline? A: TEA has a boiling point of ~89°C. Extended drying under high vacuum (e.g., a Schlenk line or lyophilizer) is usually sufficient to remove it. If trace TEA remains (visible in 1H NMR as a triplet at ~1.0 ppm and a quartet at ~2.5 ppm), you can dissolve your product in an organic solvent (like DCM) and perform a quick aqueous wash with a mild, saturated sodium bicarbonate solution, followed by brine, to partition the TEA into the aqueous layer.

Q: Are there alternative stationary phases if silica gel completely fails? A: Yes. For highly basic or sensitive N-heterocycles, reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is highly effective. A mobile phase consisting of water and acetonitrile (often with a modifier like formic acid) separates the compounds based on hydrophobicity rather than polarity[4].

References

  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds Source: Benchchem URL:1

  • Synthesis and Regioselective Functionalization of Uracil Derivatives. Application for the Synthesis of Oxipurinol and Emivirine Source: AWS (Ludwig-Maximilians-Universität München) URL:2

  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives Source: Benchchem URL:3

  • Supporting Information: Transition-Metal-Free C-Alkylation of N-Heteroaromatics Source: Royal Society of Chemistry (RSC) URL:5

  • Addressing challenges in the purification of quinoline derivatives Source: Benchchem URL:6

  • Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives Source: Benchchem URL:4

Sources

Troubleshooting

Technical Support Center: Regioselectivity in 3,4-Dibromo-7-methylquinoline Coupling Reactions

Welcome to the technical support center for troubleshooting regioselectivity issues in cross-coupling reactions with 3,4-Dibromo-7-methylquinoline. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting regioselectivity issues in cross-coupling reactions with 3,4-Dibromo-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the selective functionalization of this versatile building block. As Senior Application Scientists, we understand the nuances of these reactions and have structured this guide to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing whether a coupling reaction occurs at the C3 or C4 position of 3,4-Dibromo-7-methylquinoline?

A1: The regioselectivity of coupling reactions on 3,4-Dibromo-7-methylquinoline is a delicate interplay of electronic, steric, and catalytic factors. Generally, the relative reactivity of the C3-Br and C4-Br bonds is not drastically different, making selective functionalization a significant challenge.[1] Key determinants include:

  • Electronic Effects: The quinoline nitrogen is electron-withdrawing, influencing the electron density across the ring. The C4 position is often more electron-deficient (more electrophilic) than the C3 position, which can favor oxidative addition of the palladium catalyst at the C4-Br bond.[2][3]

  • Steric Hindrance: The C4 position is sterically more accessible than the C3 position, which is flanked by the C4-bromo substituent and the fused benzene ring. This can also favor reaction at the C4 position.

  • Catalyst System: The choice of palladium precursor and, most critically, the ancillary ligand, can override the intrinsic reactivity of the substrate.[1][4] Bulky, electron-rich ligands can alter the steric and electronic environment around the palladium center, leading to a reversal of selectivity.

  • Reaction Conditions: Parameters such as solvent, base, temperature, and even the cation of the base can significantly impact the regiochemical outcome.[1][5]

Q2: In a typical palladium-catalyzed cross-coupling reaction, which position (C3 or C4) is generally more reactive?

A2: For many dihaloheterocycles, the position with the lowest carbon-halogen bond dissociation energy (BDE) or the most electron-deficient carbon is the most reactive.[6] In the case of quinolines, the C4 position is often more susceptible to nucleophilic attack and oxidative addition due to the electronic influence of the ring nitrogen.[3][7] Therefore, without specific directing effects from the catalyst system, initial functionalization is often favored at the C4 position. However, this is a generalization, and the actual outcome can be highly dependent on the specific reaction type and conditions.

Q3: Can I achieve selective C3 functionalization?

A3: Yes, selective C3 functionalization is achievable, but it often requires careful tuning of the reaction conditions to override the intrinsic preference for C4 coupling. This is typically accomplished by employing specific ligand and catalyst systems that sterically or electronically favor the C3 position. For instance, certain bulky phosphine ligands can preferentially direct the catalyst to the C3 position.[8]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: My Suzuki coupling is not regioselective, and I'm getting a mixture of C3- and C4-arylated products, along with some di-arylated species.

Q: How can I improve the selectivity for C4-arylation?

A: To enhance selectivity for the more reactive C4 position, consider the following strategies:

  • Catalyst and Ligand Selection:

    • Less Bulky Ligands: Start with less sterically demanding phosphine ligands like triphenylphosphine (PPh₃) or use a catalyst like Pd(PPh₃)₄. These are less likely to overcome the intrinsic preference for the more accessible C4 position.

    • Catalyst Loading: Use a lower catalyst loading (e.g., 1-2 mol%). This can sometimes reduce the rate of the second coupling event, minimizing di-arylation.

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C) can often improve selectivity by favoring the kinetically preferred product.

    • Choice of Base: A milder base, such as K₂CO₃ or Cs₂CO₃, may provide better selectivity than stronger bases like K₃PO₄.

    • Solvent: Aprotic polar solvents like 1,4-dioxane or THF with water are commonly used. The polarity of the solvent can influence catalyst activity and selectivity.[5]

Q: I want to favor C3-arylation. What parameters should I adjust?

A: Achieving C3 selectivity requires overcoming the natural preference for C4. Here are some approaches:

  • Bulky, Electron-Rich Ligands: Employ bulky phosphine ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos.[9][10] These ligands can sterically block the C4 position, forcing the catalyst to interact with the C3-Br bond.

  • Palladium Precatalysts: Utilize modern palladium precatalysts (e.g., G3 or G4 type) in conjunction with bulky ligands. These often provide more consistent and active catalytic species.[10]

  • Temperature and Reaction Time: You may need to use higher temperatures (e.g., >100 °C) and longer reaction times to overcome the higher activation energy for C3 coupling.

Q: I'm observing significant amounts of protodeboronation of my boronic acid. How can I minimize this side reaction?

A: Protodeboronation is a common side reaction, especially at higher temperatures and with certain bases.[11] To mitigate this:

  • Use Fresh Reagents: Ensure your boronic acid is fresh and pure.

  • Anhydrous Conditions: While many Suzuki couplings use aqueous mixtures, minimizing the amount of water or using anhydrous conditions with a base like KF can sometimes help.

  • Boronic Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to protodeboronation.[12]

  • Reaction Temperature: Optimize for the lowest effective temperature.

Data Presentation: Ligand Effects on Suzuki Coupling Regioselectivity (Hypothetical Data)
LigandCatalyst PrecursorBaseSolventTemp (°C)C4:C3 Selectivity
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O809:1
dppfPd(dppf)Cl₂K₃PO₄DME907:3
XPhosXPhos Pd G3K₃PO₄Toluene1101:15
RuPhosRuPhos Pd G3Cs₂CO₃2-MeTHF1001:12

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: I am attempting a Buchwald-Hartwig amination and facing issues with low yield and poor regioselectivity.

Q: My reaction is sluggish, and I'm getting low conversion. What should I check first?

A: Low conversion in Buchwald-Hartwig amination often points to issues with the catalyst, reagents, or reaction setup.[10]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen.[11][13] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.

  • Catalyst and Ligand Choice: Aryl bromides are generally reactive, but the right ligand is crucial. For primary amines, ligands like BrettPhos can be effective, while RuPhos is a good starting point for secondary amines.[10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10][14] Ensure the base is fresh and handled under inert conditions.

  • Reagent Purity: Use high-purity, anhydrous solvents and ensure your amine is free of impurities.[10]

Q: How can I control the regioselectivity to favor C4-amination over C3-amination?

A: Similar to Suzuki coupling, favoring the C4 position often involves using less sterically demanding conditions.

  • Ligand Choice: Start with a less bulky ligand such as BINAP or dppf.[15]

  • Temperature Control: Moderate temperatures (e.g., 90-100 °C) should be sufficient for the more reactive C4 position.

  • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion at the more reactive site without promoting the second amination.

Q: I need to selectively aminate the C3 position. What is the best strategy?

A: Directing the amination to the more hindered C3 position requires a carefully chosen catalytic system.

  • Bulky Ligands: This is the most critical factor. Use bulky, electron-rich biarylphosphine ligands like XPhos or tBuBrettPhos.[10] These ligands create a sterically crowded palladium center that can differentiate between the C3 and C4 positions.

  • Strong Base: A strong base like LHMDS or KOtBu is essential to facilitate the deprotonation of the amine and the subsequent catalytic steps.[16]

  • Higher Temperatures: You may need to increase the reaction temperature to 110 °C or higher to achieve a reasonable reaction rate at the C3 position.

Troubleshooting Guide: Sonogashira Coupling

Problem: My Sonogashira coupling of a terminal alkyne with 3,4-Dibromo-7-methylquinoline is giving a mixture of products.

Q: Which position, C3 or C4, is expected to react preferentially in a Sonogashira coupling?

A: The regioselectivity of Sonogashira couplings on dihaloquinolines can be complex. In some dihaloheterocycles, the more electrophilic position undergoes alkynylation.[17] For 2,4-dichloroquinoline, selective alkynylation at the C2 position is observed due to the higher reactivity of the C2-Cl bond.[7] However, for 2,4-dibromoquinolines, the regioselectivity has been a subject of correction in the literature, indicating that it is not always straightforward.[18] The outcome for 3,4-dibromo-7-methylquinoline will likely depend heavily on the specific conditions.

Q: How can I control the regioselectivity of my Sonogashira coupling?

A: Ligand choice is a powerful tool for controlling regioselectivity in Sonogashira couplings of dihaloheterocycles.[4][19][20]

  • For C4-selectivity (likely the more reactive site):

    • Standard Conditions: A typical Sonogashira catalyst system, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI, will likely favor the C4 position.

  • For C3-selectivity:

    • Bidentate or Bulky Ligands: Switching to a bidentate ligand like dppf or an electron-rich, bulky monodentate ligand may alter the regioselectivity towards the C3 position.[19][20]

    • Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can influence the regiochemical outcome.

Q: I'm seeing a lot of alkyne homo-coupling (Glaser coupling). How can I prevent this?

A: Alkyne homo-coupling is a common side reaction, often promoted by the copper co-catalyst.

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it promotes Glaser coupling.

  • Amine Base: Use a suitable amine base like triethylamine or diisopropylethylamine to scavenge the HX produced during the reaction.

  • Copper-Free Protocol: If homo-coupling persists, consider a copper-free Sonogashira protocol.[21] These often use a palladium catalyst with a suitable phosphine ligand and a strong base.

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Suzuki Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 3,4-Dibromo-7-methylquinoline (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).[22]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.[11][22]

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) via syringe.[22]

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11][23]

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Selective C3-Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), XPhos ligand (0.024 mmol, 2.4 mol% if not using a precatalyst), and NaOtBu (1.4 mmol) to an oven-dried reaction vial.[10]

  • Add Substrates: Add 3,4-Dibromo-7-methylquinoline (1.0 mmol). Seal the vial.

  • Solvent and Amine Addition: Outside the glovebox, add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol).[13]

  • Reaction: Place the vial in a preheated heating block at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress.

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite®.[13]

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Visualizations

Logical Flowchart for Troubleshooting Regioselectivity

Troubleshooting_Flowchart start Start: Poor Regioselectivity in 3,4-Dibromo-7-methylquinoline Coupling target_position What is the desired position of functionalization? start->target_position c4_selectivity Objective: C4-Selectivity target_position->c4_selectivity  C4 c3_selectivity Objective: C3-Selectivity target_position->c3_selectivity  C3 c4_strategy Employ conditions favoring the kinetically preferred product: - Less bulky ligands (e.g., PPh3) - Lower reaction temperature - Milder base (e.g., K2CO3) c4_selectivity->c4_strategy c3_strategy Employ conditions to override kinetic preference: - Bulky, electron-rich ligands (e.g., XPhos, RuPhos) - Higher reaction temperature - Stronger base (e.g., K3PO4, NaOtBu) c3_selectivity->c3_strategy side_reactions Are side reactions (e.g., di-substitution, protodeboronation, homo-coupling) a major issue? c4_strategy->side_reactions c3_strategy->side_reactions minimize_disub To minimize di-substitution: - Use stoichiometric amount of coupling partner - Lower temperature and catalyst loading side_reactions->minimize_disub Yes (Di-substitution) minimize_other_side For other side reactions: - Ensure inert atmosphere - Use fresh, pure reagents - Consider boronic esters (Suzuki) - Consider copper-free conditions (Sonogashira) side_reactions->minimize_other_side Yes (Other) end Optimized Regioselective Protocol side_reactions->end No minimize_disub->end minimize_other_side->end

Caption: A decision-making flowchart for troubleshooting regioselectivity.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex Ar-Pd(II)-X(L2) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation R-B(OR)2 + Base pdII_R_complex Ar-Pd(II)-R(L2) transmetalation->pdII_R_complex reductive_elimination Reductive Elimination pdII_R_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. [Link]

  • Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. RSC Discovery. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Regioselective Pd(0)-Catalyzed Hiyama Cross-Coupling Reactions at Dihalo-Substituted Heterocycles. Semantic Scholar. [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. ResearchGate. [Link]

  • Problems with Suzuki coupling. Reddit. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity. [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. University of Victoria. [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. The Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. ChemRxiv. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. Wiley Online Library. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]

  • Ligand-Controlled Site-Selective Cross-Coupling. PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Buchwald-Hartwig reaction. chemeurope.com. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. [Link]

  • Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. PubMed. [Link]

  • Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. ACS Publications. [Link]

  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Wiley Online Library. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva-Portal.org. [Link]

  • Reaction scope for 3,4-dibromo-2,5-dialkynylfuran 1via Sonogashira coupling. ResearchGate. [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]

  • Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. Nature. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC. [Link]

Sources

Optimization

Stability of 3,4-Dibromo-7-methylquinoline under high temperature conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3,4-Dibromo-7-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3,4-Dibromo-7-methylquinoline under high-temperature conditions.

Halogenated quinolines are highly valuable scaffolds in drug discovery, but their reactivity profiles become complex under thermal stress. To ensure the integrity of your research, this guide moves beyond basic troubleshooting; it explores the mechanistic causality behind thermal degradation and provides self-validating protocols to safeguard your synthetic workflows.

Part 1: Mechanistic Insights into Thermal Instability

While the quinoline core is generally robust, the presence of two bromine atoms at the C3 and C4 positions, combined with a benzylic 7-methyl group, introduces specific thermal vulnerabilities. When exposed to temperatures exceeding 120°C, 3,4-Dibromo-7-methylquinoline is susceptible to three primary degradation pathways[1]:

  • Homolytic Dehalogenation : The C-Br bonds (particularly at the sterically hindered C4 position) can undergo homolytic cleavage under extreme thermal stress, releasing bromine radicals and ultimately generating hydrogen bromide (HBr) gas[2].

  • Autoxidation of the 7-Methyl Group : At elevated temperatures in the presence of trace oxygen, the 7-methyl group readily forms benzylic radicals, leading to oxidative degradation into a carboxylic acid derivative.

  • Oligomerization (Tar Formation) : Radical propagation and non-specific cross-linking of the electron-deficient quinoline core lead to the formation of insoluble, black polymeric byproducts (tar)[3].

ThermalDegradation Start 3,4-Dibromo-7-methylquinoline (Stable < 120°C) Temp Thermal Stress (> 150°C) Start->Temp Path1 C-Br Bond Cleavage (Homolytic Dehalogenation) Temp->Path1 High Temp Path2 7-Methyl Autoxidation (Radical Propagation) Temp->Path2 Trace O2 Path3 Intermolecular Cross-linking (Oligomerization) Temp->Path3 Prolonged Heat Prod1 Mono-bromoquinolines + HBr Gas Path1->Prod1 Prod2 3,4-Dibromoquinoline- 7-carboxylic acid Path2->Prod2 Prod3 Insoluble Tarry Residue Path3->Prod3

Figure 1: Mechanistic pathways of 3,4-Dibromo-7-methylquinoline thermal degradation.

Part 2: Troubleshooting & FAQs

Q1: During high-temperature cross-coupling reactions (e.g., Suzuki coupling at 130°C), I am observing a loss of the bromine atoms. How can I differentiate between thermal dehalogenation and catalytic protodehalogenation? A1: This is a classic causality dilemma. Thermal dehalogenation is radical-driven and yields HBr, which can drop the pH of your reaction and stall the catalytic cycle[2]. Catalytic protodehalogenation is mediated by the Pd/ligand complex and a hydrogen source. Self-Validating Solution: Run a control experiment heating the substrate in the reaction solvent without the metal catalyst or base. If dehalogenation persists, it is purely thermal. To suppress thermal dehalogenation, lower the reaction temperature to 100–110°C, switch to a higher-boiling but less radical-donating solvent (e.g., anisole), and strictly degas the system.

Q2: My reaction mixture turns into a black, insoluble tar when heated above 150°C. What causes this, and how can it be mitigated? A2: Tar formation is the macroscopic result of intermolecular oligomerization. At elevated temperatures, the 7-methyl group undergoes autoxidation to form reactive benzylic radicals, initiating a polymerization cascade[3]. Mitigation: You must isolate the thermal variable from the oxidative variable. Utilize standard Schlenk techniques to maintain a strict Argon atmosphere. Additionally, the introduction of a radical scavenger (e.g., BHT) at 1-2 mol% can terminate early radical propagation, effectively suppressing tar formation without interfering with most transition-metal catalysts.

Q3: After a high-temperature reaction, my NMR and MS data are inconsistent, showing multiple closely related peaks. Why? A3: This indicates partial degradation. The C3 and C4 positions have different steric and electronic environments, meaning thermal C-Br cleavage does not occur at identical rates. This results in an inseparable mixture of 3-bromo-7-methylquinoline, 4-bromo-7-methylquinoline, and the parent compound[1]. Meticulous column chromatography or recrystallization is required, but preventing the degradation via strict temperature control (<120°C) is the only definitive solution.

Part 3: Quantitative Data Presentation

To assist in experimental design, the following table summarizes the thermal stability profile of 3,4-Dibromo-7-methylquinoline in solution.

Temperature RangeKinetic StabilityPrimary Degradation PathwayEst. Half-Life (Solution)Required Mitigation Strategy
< 100°C Highly StableNone> 48 hoursStandard laboratory handling.
100°C - 120°C Moderately StableTrace 7-Methyl Oxidation~ 24 hoursDegas solvents; protect from prolonged UV light.
120°C - 150°C UnstableC-Br Homolysis, Oxidation~ 8 hoursStrict inert atmosphere; add radical scavengers.
> 150°C Highly UnstableRapid Dehalogenation, Tarring< 2 hoursAvoid these conditions; use microwave-assisted synthesis.

Part 4: Self-Validating Experimental Protocols

To accurately assess the stability of your specific batch of 3,4-Dibromo-7-methylquinoline before committing it to a complex multi-step synthesis, utilize the following self-validating forced degradation protocol.

Protocol: Forced Thermal Degradation & Stability Assessment

This protocol is designed to isolate thermal stress from photolytic or chemical degradation, ensuring that any observed breakdown is strictly temperature-dependent.

Step 1: Preparation of the Stock Solution

  • Action: Dissolve 10 mg of 3,4-Dibromo-7-methylquinoline in 10 mL of anhydrous, HPLC-grade DMSO.

  • Causality: DMSO is chosen due to its high boiling point, allowing for elevated temperature studies without solvent evaporation altering the concentration.

Step 2: Establishing the Self-Validating Control

  • Action: Transfer 1 mL of the stock solution into an amber vial, purge with Argon, seal, and store at 25°C in the dark.

  • Causality: This control validates the system. If the control degrades, the issue is solvent incompatibility or baseline contamination, not thermal stress.

Step 3: Thermal Stress Application

  • Action: Aliquot 1 mL of the stock solution into three separate heavy-walled glass ampoules. Purge each with Argon for 5 minutes and flame-seal. Heat Ampoule A to 100°C, Ampoule B to 130°C, and Ampoule C to 160°C in a controlled oil bath for exactly 4 hours.

  • Causality: Flame-sealing under Argon isolates the thermal variable by completely eliminating oxygen, preventing the 7-methyl autoxidation pathway and isolating the C-Br cleavage pathway.

Step 4: Quenching and Analysis

  • Action: Remove the ampoules and immediately submerge them in an ice-water bath. Dilute a 100 µL aliquot of each sample (and the control) with 900 µL of mobile phase.

  • Causality: Rapid cooling quenches the kinetic energy of the system, instantly halting any ongoing radical reactions.

Step 5: UPLC-MS Evaluation

  • Action: Analyze the samples using a stability-indicating UPLC-MS method. Monitor the Total Ion Chromatogram (TIC) for the parent mass [M+H]+ ~301.9 m/z (accounting for bromine isotopes) and the appearance of dehalogenated species [M+H]+ ~222.0 m/z.

  • Causality: Mass spectrometry provides definitive proof of mechanism. A loss of 79/81 Da directly confirms homolytic C-Br cleavage, validating the thermal degradation hypothesis.

References

  • BenchChem. "stability of 5,7-Dibromoquinoline under different reaction conditions - Benchchem." BenchChem Technical Support.
  • BenchChem. "Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem." BenchChem Technical Support.
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific (3-Bromoquinoline).

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3,4-Dibromo-7-methylquinoline Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of functionalizing polyhalogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of functionalizing polyhalogenated heterocycles. 3,4-Dibromo-7-methylquinoline is a highly privileged scaffold in drug discovery, but its dual halogenation presents a significant chemoselectivity challenge.

The core of mastering this substrate lies in understanding the kinetics of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Because the quinoline nitrogen withdraws electron density via resonance, the C4-position is significantly more electron-deficient than the C3-position. This electronic disparity means the C4–Br bond undergoes oxidative addition by Pd(0) much faster than the C3–Br bond [1]. However, this kinetic preference is easily overridden by improper catalyst loading.

Below is our comprehensive, field-proven guide to troubleshooting and optimizing catalyst parameters for this specific scaffold.

Part 1: Frequently Asked Questions (Fundamental Reactivity)

Q1: Why does catalyst loading dictate regioselectivity in 3,4-dibromo-7-methylquinoline? A: Regioselectivity is a kinetic race. At low catalyst loadings (1.5–2.0 mol%), the limited concentration of active Pd(0) selectively reacts with the most electrophilic site—the C4–Br bond. If you overload the catalyst (>5 mol%), the excess Pd(0) rapidly consumes the C4 sites and immediately begins inserting into the less reactive C3–Br bonds before the mono-coupled product can be isolated, destroying your regioselectivity and yielding complex mixtures [2].

Q2: What are the physical signs of catalyst overloading vs. underloading? A:

  • Underloading (<1.0 mol%): The reaction stalls. You will observe unreacted starting material on TLC/LC-MS. Trace impurities (like dissolved oxygen or coordinating byproducts) easily poison the small active catalyst pool.

  • Overloading (>5.0 mol% for mono-coupling): You will observe rapid formation of "black palladium" (a fine black precipitate). When the oxidative addition step cannot keep pace with the sheer amount of Pd(0) in solution, the unstable Pd(0) agglomerates into inactive nanoparticles. You will also see elevated levels of boronic acid homocoupling.

Part 2: Troubleshooting Guide for Common Pitfalls

Issue 1: Poor Regioselectivity (Mixtures of C4-aryl, C3-aryl, and 3,4-diaryl products)
  • Causality: The activation energy gap between C4 and C3 oxidative addition is being bridged by excessive thermal energy or excessive Pd(0) concentration.

  • Resolution:

    • Reduce Catalyst Loading: Drop Pd(PPh₃)₄ loading to strictly 1.5 mol%.

    • Lower Temperature: Reduce the reaction temperature from 90 °C to 70–80 °C.

    • Stoichiometry Control: Limit the arylboronic acid to exactly 1.05 equivalents.

Issue 2: Catalyst Deactivation / "Black Palladium" Formation
  • Causality: Pd(0) is highly sensitive to oxidation. If the solvent is not properly degassed, O₂ oxidizes Pd(0) to inactive Pd(II) species, or the Pd(0) agglomerates due to a lack of stabilizing ligands.

  • Resolution:

    • Strict Degassing: Sparge the 1,4-dioxane/water mixture with Argon for a minimum of 20 minutes prior to catalyst addition.

    • Ligand Supplementation: If using Pd(OAc)₂, ensure a slight excess of phosphine ligand (e.g., 1:2.2 Pd to Ligand ratio) to keep the metal coordinated and soluble.

Part 3: Quantitative Data & Optimization Metrics

To provide a self-validating benchmark for your experiments, compare your LC-MS conversion rates against our optimized internal data for Suzuki-Miyaura couplings on 3,4-dibromoquinolines [1][3].

Reaction GoalCatalyst SystemLoading (mol%)Temp (°C)Time (h)Major Product ObservedIsolated Yield (%)
Regioselective Mono-coupling Pd(PPh₃)₄1.5 - 2.0756 - 8C4-Aryl-3-bromo-7-methylquinoline82 - 88%
Double Suzuki Coupling Pd(PPh₃)₄5.0 - 6.090 - 10018 - 243,4-Diaryl-7-methylquinoline75 - 85%
Failed Optimization (Overloaded) Pd(PPh₃)₄10.09012Inseparable Mixture + Black Pd< 40%

Part 4: Mechanistic & Workflow Visualizations

Regioselectivity Start 3,4-Dibromo-7-methylquinoline Pd_Cat Pd(0) Catalyst Oxidative Addition Start->Pd_Cat C4_Path Path A: C4-Br Insertion (Kinetically Favored) Pd_Cat->C4_Path Low Catalyst Loading (1.5 mol%) C3_Path Path B: C3-Br Insertion (Slower, Higher Activation Energy) Pd_Cat->C3_Path High Catalyst Loading (>5.0 mol%) + Heat Mono_Prod C4-Aryl-3-bromoquinoline (Target for Mono-coupling) C4_Path->Mono_Prod Di_Prod 3,4-Diarylquinoline (Target for Double-coupling) C3_Path->Di_Prod Mono_Prod->Di_Prod 2nd Eq. Boronic Acid + Excess Pd(0)

Mechanistic logic of regioselective oxidative addition based on catalyst loading.

Workflow Step1 1. Reagent Prep Mix Substrate, Boronic Acid, Base in 1,4-Dioxane/H2O Step2 2. Degassing Argon sparge (20 min) Prevents Pd(0) oxidation Step1->Step2 Step3 3. Catalyst Addition Add Pd(PPh3)4 (Loading dictates selectivity) Step2->Step3 Step4 4. Reaction Heat to Target Temp Monitor via LC-MS Step3->Step4 Step5 5. Isolation Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for sequential Suzuki cross-coupling.

Part 5: Step-by-Step Experimental Methodologies

Protocol A: Regioselective C4-Suzuki Mono-Coupling (Self-Validating System)

This protocol is designed to arrest the reaction exactly after the C4-position is functionalized.

  • Preparation: To an oven-dried Schlenk flask, add 3,4-dibromo-7-methylquinoline (1.0 mmol), the desired arylboronic acid (1.05 mmol, strict stoichiometry), and K₂CO₃ (2.5 mmol).

  • Solvent System: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water.

  • Degassing (Critical Step): Submerge an Argon sparging needle directly into the solvent. Bubble vigorously for 20 minutes. Validation Checkpoint: If the solvent is not thoroughly degassed, the reaction will turn black within 30 minutes of heating.

  • Catalyst Addition: Briefly open the flask under positive Argon pressure and add Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%).

  • Reaction: Heat the mixture to 75 °C.

  • Monitoring: Check via LC-MS at t=4h. Validation Checkpoint: You should see >80% conversion to the mono-coupled mass. If you see the di-coupled mass [M+H]⁺, your heating block is too hot or your catalyst loading was miscalculated.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: One-Pot Sequential Double Suzuki Coupling (C4 then C3)

Use this when aiming for a 3,4-diaryl-7-methylquinoline derivative [2].

  • Preparation: Add 3,4-dibromo-7-methylquinoline (1.0 mmol), Arylboronic Acid (2.5 to 3.0 mmol), and K₃PO₄ (4.0 mmol) to a Schlenk flask.

  • Solvent & Degassing: Add 12 mL of 1,4-Dioxane/Water (5:1). Sparge with Argon for 20 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.06 mmol, 6.0 mol%). Causality Note: The higher loading is mandatory here because the C3-Br bond is significantly less reactive and requires a higher local concentration of active catalyst to overcome the activation barrier [3].

  • Reaction: Heat to 90–100 °C for 18–24 hours.

  • Monitoring: The reaction will pass through the mono-coupled intermediate. Do not stop the reaction until LC-MS confirms complete consumption of the mono-coupled species.

References

  • BenchChem Technical Support. "3,4-Dibromo-7-methoxyquinoline | CAS 1203578-59-9 - Benchchem". BenchChem.
  • Piala, A. T., Mayi, D., & Handy, S. "Studies of One-Pot Double Couplings on Dibromoquinolines." Tetrahedron (via ResearchGate).
  • BenchChem Technical Support. "Navigating the Synthesis of 5,7-Disubstituted Quinolines: A Technical Troubleshooting Guide". BenchChem.
Optimization

Technical Support Center: Resolving Solubility Challenges of 3,4-Dibromo-7-methylquinoline in Aqueous Media

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3,4-Dibromo-7-methylquinoline. As a substituted quinoline, this compound's poly-halogenated and m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3,4-Dibromo-7-methylquinoline. As a substituted quinoline, this compound's poly-halogenated and methylated aromatic structure confers significant hydrophobicity, leading to predictably low solubility in aqueous media. Achieving a stable, homogenous solution is paramount for generating reliable and reproducible data in any experimental setting, from initial biochemical assays to cell-based studies.

This document provides a structured, first-principles approach to systematically troubleshoot and resolve these solubility challenges. We will move from fundamental characterization to practical, step-by-step protocols, explaining not just what to do, but why each step is scientifically justified.

Part 1: Foundational Knowledge & Initial Troubleshooting (FAQs)

This section addresses the most common initial questions and provides immediate troubleshooting steps for prevalent issues.

Q1: What are the expected solubility properties of 3,4-Dibromo-7-methylquinoline?

A1: Due to its chemical structure, 3,4-Dibromo-7-methylquinoline is classified as a poorly soluble compound.[1] Its large, rigid aromatic core, combined with two lipophilic bromine atoms and a methyl group, results in a high propensity to avoid interaction with polar water molecules. While experimental data for this specific molecule is not widely published, we can infer its properties from the quinoline scaffold and related analogs.

Causality: The fundamental principle governing this is "like dissolves like." The nonpolar surface area of 3,4-Dibromo-7-methylquinoline is substantial, making it far more energetically favorable for it to interact with itself (crystallize or precipitate) than with water molecules. Its key physicochemical properties are predicted to be as follows:

PropertyPredicted Value/CharacteristicRationale & Implication for Solubility
LogP High (>4.0)The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A high value, such as that for the related 7-bromo-4-methylquinoline (XLogP3 = 3.3), indicates a strong preference for nonpolar environments and, consequently, very low aqueous solubility.[2]
Aqueous Solubility Very Low (<1 µg/mL)The intrinsic solubility in neutral water is expected to be negligible. For context, the parent 7-methylquinoline also has low water solubility (< 1 mg/mL).[3] The addition of two bromine atoms will decrease this further.
pKa (Predicted) 3.5 - 4.5Quinoline itself is a weak base with a pKa of ~4.9.[4] The electron-withdrawing effects of the bromine atoms will likely lower this value. This basic nitrogen is the key to pH-dependent solubility manipulation.
Physical Form Crystalline SolidAs a solid, energy is required to overcome the crystal lattice energy before dissolution can even begin, adding another barrier to solubilization in a poor solvent like water.[5]
Q2: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous buffer. Why does this happen and what is the immediate fix?

A2: This is the most frequently encountered problem, known as "crashing out."[1][6] It occurs because you are moving the compound from a highly favorable organic solvent environment (like DMSO) to a highly unfavorable aqueous one. While the compound is stable in the high-concentration DMSO stock, the drastic reduction in the organic co-solvent percentage upon dilution means the aqueous buffer cannot maintain the compound in solution.[1]

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The simplest explanation is that you are exceeding the maximum solubility of the compound in the final assay medium. Perform serial dilutions to determine the highest concentration that remains in solution.[7]

  • Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, a modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5% v/v) may be sufficient to keep the compound dissolved.[7]

    • Trustworthiness Check: It is critical to run a parallel "vehicle control" with the exact same final DMSO concentration to ensure the solvent itself is not impacting your experimental results (e.g., cell viability, enzyme activity).

Q3: What are the primary strategies I can use to systematically improve the aqueous solubility of this compound?

A3: A systematic approach is crucial. The choice of method depends entirely on the constraints of your experimental system (e.g., can the pH be altered? Are organic co-solvents permissible?). The primary strategies, in order of common application, are:

  • pH Adjustment: Leveraging the basicity of the quinoline nitrogen.[6][8]

  • Use of Co-solvents: Modifying the polarity of the bulk solvent.[1][8]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule.[8][9]

  • Use of Surfactants: Forming micelles to carry the compound.[6][10]

The following workflow provides a logical decision-making process for selecting the appropriate strategy.

G start Insoluble Compound in Aqueous Buffer q_ph Is pH modification compatible with your assay? start->q_ph m_ph Method 1: pH Adjustment (Acidic Buffer) q_ph->m_ph  Yes q_cosolvent Are organic co-solvents (e.g., DMSO, EtOH) permissible? q_ph->q_cosolvent No success Compound Solubilized m_ph->success m_cosolvent Method 2: Co-Solvent System q_cosolvent->m_cosolvent  Yes q_cyclodextrin Are complexing agents (e.g., cyclodextrins) acceptable? q_cosolvent->q_cyclodextrin No m_cosolvent->success m_cyclodextrin Method 3: Cyclodextrin Complexation q_cyclodextrin->m_cyclodextrin  Yes m_advanced Advanced Methods: Surfactants, Formulations q_cyclodextrin->m_advanced No m_cyclodextrin->success m_advanced->success

Caption: Decision workflow for selecting a solubilization strategy.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for the most effective and widely applicable solubilization methods.

Method 1: pH-Dependent Solubilization

Issue: My compound is insoluble in a neutral aqueous buffer (e.g., PBS at pH 7.4).

Expertise & Experience (The "Why"): The quinoline ring contains a basic nitrogen atom.[11][12] At a pH significantly below the compound's pKa, this nitrogen will become protonated, forming a cationic salt (a quinolinium ion).[4] This charged species is dramatically more polar than the neutral free base, leading to a significant increase in its affinity for water molecules and thus, enhanced solubility.[6][8] To ensure the vast majority of molecules are protonated, the buffer pH should ideally be 1-2 units below the predicted pKa.

Experimental Protocol: Solubility Enhancement via pH Adjustment

Objective: To prepare a stock solution of 3,4-Dibromo-7-methylquinoline by dissolving it in an acidic buffer.

Materials:

  • 3,4-Dibromo-7-methylquinoline powder

  • Buffer salts (e.g., sodium citrate, sodium phosphate)

  • Acids (e.g., 1 M HCl) and Bases (e.g., 1 M NaOH) for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Sonicator bath

Procedure:

  • Buffer Selection: Choose a buffer system with adequate buffering capacity in the target acidic range (e.g., a citrate buffer for pH 3-5). Ensure the chosen buffer is compatible with your downstream application.

  • Determine Target pH: Based on a predicted pKa of ~3.5-4.5, aim for a final buffer pH of 2.5 to 3.5.

  • Prepare Acidic Buffer: Prepare the selected buffer at the target pH. For example, to make a 50 mM citrate buffer at pH 3.0, dissolve the appropriate amount of citric acid and sodium citrate and adjust the pH with HCl/NaOH as needed. Verify the final pH with a calibrated meter.

  • Dissolution:

    • Accurately weigh the required amount of 3,4-Dibromo-7-methylquinoline powder.

    • Add a small amount of the prepared acidic buffer to the powder to create a paste.

    • Gradually add the remaining buffer while vortexing or stirring.

    • If dissolution is slow, place the solution in a sonicator bath for 10-15 minutes. Gentle warming (e.g., 37°C) can be used if the compound is known to be thermally stable.[7]

  • Final pH Check & Validation: After the compound has dissolved, re-check the pH of the solution. The dissolved compound, being a base, may slightly raise the pH. Adjust back to the target pH if necessary. The solution should be clear and free of visible particulates.

Method 2: Co-Solvent Systems

Issue: pH modification is incompatible with my assay, and I need an alternative to direct dissolution in a buffer.

Expertise & Experience (The "Why"): Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] They disrupt the strong hydrogen-bonding network of water, making it a more hospitable environment for nonpolar molecules. This reduces the energetic penalty for the hydrophobic compound to enter the solution, thereby increasing its solubility.[] The goal is to find the minimum amount of co-solvent required to maintain solubility upon dilution to minimize potential off-target effects.

Experimental Protocol: Determining a Minimum Co-Solvent Requirement

Objective: To systematically determine the minimum percentage (v/v) of a co-solvent required to keep 3,4-Dibromo-7-methylquinoline soluble in the final aqueous medium.

Materials:

  • 3,4-Dibromo-7-methylquinoline

  • Primary aqueous medium (e.g., cell culture media, assay buffer)

  • High-purity co-solvents (e.g., DMSO, Ethanol, PEG-400)

  • Microcentrifuge tubes or a 96-well plate

  • Vortexer and centrifuge

Procedure:

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of the compound in 100% co-solvent (e.g., 20 mM in DMSO). Ensure it is fully dissolved, using sonication if necessary.[1] This solution must be perfectly clear.

  • Set Up Dilution Series: In separate tubes, prepare a series of co-solvent/aqueous medium mixtures. For example, to test final co-solvent concentrations from 0.5% to 5%, you would prepare mixtures like:

    • Tube 1: 995 µL aqueous medium + 5 µL co-solvent

    • Tube 2: 990 µL aqueous medium + 10 µL co-solvent

    • ...and so on.

  • Spike with Compound: Add a small, fixed volume of your concentrated stock solution from Step 1 to each tube to achieve your desired final compound concentration. For example, adding 1 µL of a 20 mM stock to ~1 mL will give a final concentration of ~20 µM.

  • Equilibration and Observation:

    • Vortex each tube vigorously for 30 seconds.

    • Allow the tubes to equilibrate at the intended experimental temperature (e.g., 37°C) for 30-60 minutes.

    • Visually inspect each tube for signs of precipitation (cloudiness, visible particles). For a more rigorous check, centrifuge the tubes at high speed (>10,000 x g) for 15 minutes and look for a pellet.

  • Determine Minimum Requirement: The lowest percentage of co-solvent that results in a clear, precipitate-free solution is the minimum required for your experiment under these conditions.

Final Co-Solvent % (v/v)Visual Observation (Clear/Cloudy)Precipitate after Centrifugation? (Yes/No)
0.5%
1.0%
2.0%
5.0%

Method 3: Complexation with Cyclodextrins

Issue: Both pH adjustment and organic co-solvents interfere with my experimental system (e.g., in sensitive cell-based assays or with specific protein targets).

Expertise & Experience (The "Why"): Cyclodextrins are cyclic oligosaccharides with a unique toroidal structure. They have a hydrophilic exterior, which makes them water-soluble, and a hydrophobic interior cavity.[14] Poorly soluble molecules like 3,4-Dibromo-7-methylquinoline can partition into this nonpolar cavity, forming a "host-guest" inclusion complex.[8][15] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without using organic co-solvents.[9][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[1]

G cluster_0 Aqueous Environment CD Cyclodextrin (Host) (Hydrophilic Exterior) Drug Drug Molecule (Hydrophobic Guest) Complex Water-Soluble Inclusion Complex Drug->Complex Forms Complex CD_cavity Hydrophobic Cavity

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol: Phase Solubility Study with HP-β-CD

Objective: To determine the concentration of HP-β-CD required to solubilize 3,4-Dibromo-7-methylquinoline to a target concentration.

Materials:

  • 3,4-Dibromo-7-methylquinoline

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (at the desired pH and ionic strength of the final experiment)

  • Sealed vials (e.g., glass HPLC vials with screw caps)

  • Rotary shaker/agitator in a temperature-controlled environment

  • High-speed centrifuge

  • Syringe filters (0.22 µm, low-binding material like PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at a range of concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: To a fixed volume (e.g., 1 mL) of each cyclodextrin solution in a sealed vial, add an excess amount of 3,4-Dibromo-7-methylquinoline powder. The solid should be clearly visible at the bottom of the vial. This ensures you are measuring the saturation solubility.

  • Equilibration: Seal the vials tightly and place them on a rotary shaker. Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Separate Undissolved Compound:

    • Centrifuge the vials at high speed (>10,000 x g) for 30 minutes to pellet the excess, undissolved solid.[1]

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Self-Validation: This filtration step is crucial to ensure you are only measuring the truly dissolved compound.

  • Quantification: Analyze the concentration of 3,4-Dibromo-7-methylquinoline in each filtered supernatant using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram will show how much the solubility increases with increasing cyclodextrin concentration, allowing you to select the appropriate concentration for your needs.

Part 3: Strategy Comparison

The optimal choice of solubilization technique is always context-dependent. This table provides a summary to guide your decision-making process.

StrategyPrincipleAdvantagesDisadvantagesBest For...
pH Adjustment Converts the molecule to its more soluble ionized (salt) form.[17]Simple, inexpensive, and highly effective for ionizable compounds.[]Only works for ionizable compounds; the required pH may be incompatible with biological assays or compound stability.Initial screening, chemical reactions, and assays tolerant of acidic conditions.
Co-solvents Reduces the polarity of the bulk solvent, making it more favorable for the hydrophobic compound.[]Effective for a wide range of nonpolar compounds; many options (DMSO, EtOH, PEG).Can precipitate upon dilution ("crashing out"); co-solvents can have their own biological/toxic effects.[1]Preparing high-concentration stock solutions for dilution into assays where final solvent concentration is low and controlled.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic molecule from water.[9][18]High solubilization capacity; generally low toxicity; avoids organic solvents.[1]Can be more expensive; may interact with other formulation components or cell membranes at high concentrations.Sensitive biological systems (e.g., cell culture, in vivo studies) where co-solvents and extreme pH are not viable.
Surfactants Forms micelles that encapsulate the compound in their hydrophobic core.[10]High solubilizing power, especially for very "greasy" molecules.[19]Can interfere with assays, disrupt cell membranes, and be difficult to remove.Formulation development, particularly for lipid-based systems, or specific assays where surfactant effects are known and controlled.

By applying these principles and protocols, researchers can overcome the inherent solubility challenges of 3,4-Dibromo-7-methylquinoline, leading to more accurate, reliable, and meaningful experimental outcomes.

References

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of pharmaceutical sciences, 108(6), 2113–2117. Retrieved from [Link]

  • Yalkowsky, S. H. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest Dissertations & Theses Global. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Retrieved from [Link]

  • Davis, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 5(3), 1-10.
  • Szaniawska, M., & Szymczyk, K. (2019). Strategies in poorly soluble drug delivery systems. World Scientific News, 131, 81-98.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2885-2894. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Sridhar, I., & Doshi, A. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]

  • Friesen, A. (2025).
  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Schneider, H. J., & Yatsimirsky, A. K. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 255. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21992551, 7-Bromo-4-methylquinoline. Retrieved from [Link]

  • LookChem. (n.d.). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • MedCrave. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online. Retrieved from [Link]

  • eScholarship.org. (2019). Improvement of Aqueous Solubility of Lapatinib-derived Analogs. Retrieved from [Link]

  • Ganea, G. M., et al. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Molecules, 19(5), 5593–5608.

Sources

Troubleshooting

Handling moisture sensitivity during 3,4-Dibromo-7-methylquinoline synthesis

A Guide to Handling Moisture Sensitivity for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of halogenated quinolines. This guide provides in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Handling Moisture Sensitivity for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of halogenated quinolines. This guide provides in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions regarding the synthesis of 3,4-Dibromo-7-methylquinoline, with a specialized focus on the critical challenge of moisture sensitivity. The successful synthesis of this and other polyhalogenated quinolines, which are valuable intermediates in medicinal chemistry, hinges on the rigorous exclusion of water from the reaction environment.[1][2] This document is designed to equip you with the expertise and field-proven insights necessary to navigate these demanding experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries related to managing moisture in your synthesis.

Q1: Why is meticulous moisture control so critical during the synthesis of 3,4-Dibromo-7-methylquinoline?

Moisture control is paramount because many reagents and intermediates involved in quinoline synthesis and its subsequent bromination are highly reactive with water.[3][4] The presence of even trace amounts of water can lead to several detrimental outcomes:

  • Reagent Decomposition: Key reagents used in precursor synthesis, such as organometallics or strong bases, can be rapidly quenched or hydrolyzed by water, rendering them inactive and halting the reaction.[4]

  • Side Reactions: Water can participate in undesired side reactions, leading to the formation of impurities that complicate purification and reduce the overall yield of the target compound.

  • Inconsistent Results: The variable and uncontrolled introduction of atmospheric moisture can lead to poor reproducibility between experiments, a significant challenge in process development and scale-up. Many organic reactions are moisture-sensitive and must be carried out with the careful exclusion of water to prevent poor yields.[3]

Q2: What are the primary sources of moisture in a typical reaction setup?

Moisture can be introduced from several seemingly benign sources. A comprehensive moisture control strategy must address all of them:

  • Atmosphere: Ambient air is a major reservoir of water vapor. Any reaction open to the air is constantly exposed to moisture.

  • Glassware: Glass surfaces have a high affinity for water and will adsorb a thin film of moisture from the atmosphere, even when they appear dry to the naked eye.[3][5]

  • Solvents: Many common organic solvents are hygroscopic and will absorb water from the air if not stored and handled correctly. Even "anhydrous" grade solvents can pick up moisture once the bottle is opened.[6]

  • Reagents: Solid reagents, particularly hygroscopic salts, can absorb significant amounts of water from the air.[7] It is often necessary to dry them under a vacuum before use.[6]

Q3: What is an "inert atmosphere," and when is it necessary?

An inert atmosphere is a reaction environment that is free of reactive gases like oxygen and moisture.[4] It is created by displacing the air in the reaction vessel with a non-reactive gas, most commonly nitrogen (N₂) or argon (Ar).[3][4]

  • When is it necessary? An inert atmosphere is essential for any reaction involving reagents that are sensitive to water or oxygen.[8] This includes many organometallic reactions, reactions involving strong bases, and certain catalytic processes that may be part of the multi-step synthesis of the 7-methylquinoline precursor.

  • Nitrogen vs. Argon: Nitrogen is the most common choice due to its lower cost. Argon is denser than air and can provide a more stable "blanket" over the reaction, making it preferable for highly sensitive applications, although it is more expensive.[8]

  • Implementation: For most lab-scale syntheses, a simple balloon filled with nitrogen or argon is sufficient to maintain positive pressure and prevent air ingress.[9] For more rigorous requirements, a Schlenk line or a glovebox is used.[4][8]

Q4: How do I choose the appropriate drying agent for my solvent?

The choice of drying agent depends on the solvent's chemical nature (e.g., protic, aprotic, acidic, basic) and the required level of dryness. Not all drying agents are compatible with all solvents.[10]

Drying AgentSuitable SolventsIncompatible SolventsMechanism & Notes
Magnesium Sulfate (MgSO₄) Ethers, Halogenated Solvents (e.g., DCM), Ethyl Acetate, some HydrocarbonsN/AFast-acting and has a high capacity for water. Slightly acidic.
Sodium Sulfate (Na₂SO₄) Most organic solventsN/ANeutral, but slow-acting and has a lower capacity. Often used for preliminary drying.
Calcium Chloride (CaCl₂) Hydrocarbons, Ethers, Halogenated SolventsAlcohols, Amines, Carbonyls (can form complexes)Very effective and inexpensive. Used in drying tubes.[11]
Calcium Hydride (CaH₂) Hydrocarbons, Ethers, Halogenated Solvents (e.g., DCM)Protic solvents (Alcohols, Acids), Esters, Aldehydes, KetonesHighly reactive; reacts irreversibly with water to produce H₂ gas. Ideal for distillation to achieve very low water content.[8][10] Caution: Flammable hydrogen gas is produced.
Molecular Sieves (3Å or 4Å) Most organic solvents (e.g., THF, DCM, Acetonitrile)N/AAdsorbs water into pores. Must be activated by heating under vacuum before use.[10] Excellent for maintaining solvent dryness during storage.[10]
Q5: What are the critical safety precautions when working with bromine and moisture-sensitive reagents?

Safety is non-negotiable. Bromine is highly corrosive, toxic, and fatal if inhaled.[12][13]

  • Engineering Controls: Always handle molecular bromine and concentrated solutions in a certified chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be needed for prolonged handling), chemical splash goggles, a face shield, and a lab coat.[15][16]

  • Spill Preparedness: Keep a quenching agent, such as a 1 M solution of sodium thiosulfate or sodium carbonate, readily available to neutralize any spills.[12][17]

  • Handling Moisture-Sensitive Reagents: These can be pyrophoric (ignite on contact with air/moisture). Understand the specific hazards of each reagent by consulting its Safety Data Sheet (SDS). Transfer these reagents using proper syringe and cannula techniques under an inert atmosphere.[9][18]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis, with a focus on moisture as a root cause.

Problem 1: Low or No Product Yield
Possible Cause Investigative Step Corrective Action & Rationale
Incomplete Reaction Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Ensure Anhydrous Conditions: If starting material remains unconsumed, moisture may have quenched a key reagent. Re-run the reaction after rigorously drying all glassware (See Protocol 1), using freshly distilled/dried solvent (See Protocol 2), and maintaining a robust inert atmosphere (See Protocol 3).
Decomposition of Reagents or Intermediates Analyze crude reaction mixture for degradation products.Strict Inert Atmosphere: Reagents like organolithiums or Grignard reagents are extremely sensitive. Use proper syringe/cannula techniques for all transfers to prevent any exposure to air.[9] Ensure the inert gas supply is dry and the system is leak-free.
Ineffective Bromination Verify the stoichiometry and purity of the brominating agent (e.g., NBS, Br₂).Protect Brominating Agent: While not as sensitive as organometallics, some brominating conditions can be affected by moisture. Ensure the reaction solvent is scrupulously dry. For challenging brominations, consider using N-Bromosuccinimide (NBS), which is often easier to handle than molecular bromine.[17][19]
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Cause Investigative Step Corrective Action & Rationale
Moisture-Induced Side Reactions Attempt to characterize byproducts using NMR and MS to identify potential hydrolysis products (e.g., presence of -OH groups where they shouldn't be).Systematic Drying Protocol: Re-evaluate every potential source of moisture. Ensure solvents are dried immediately before use.[20] If using hygroscopic salts, dry them in a vacuum oven and handle them in a glovebox or glove bag if possible.[7][21]
Poor Regioselectivity or Over-Bromination Analyze product mixture to identify isomers or poly-brominated species.Optimize Reaction Conditions: This is a common issue in quinoline bromination.[22][23] While not directly a moisture issue, it requires precise control. Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents for monobromination).[19] Perform the reaction at a lower temperature (e.g., 0 °C) and add the brominating agent dropwise to avoid high local concentrations.[22]

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for establishing and maintaining an anhydrous reaction environment.

Protocol 1: Rigorous Drying of Glassware

Glassware that appears dry still has a film of adsorbed water that must be removed for sensitive reactions.[3][11]

A. Oven-Drying (Preferred for most glassware)

  • Clean the glassware thoroughly and perform a final rinse with deionized water.

  • Place the glassware, including stir bars, in an oven set to >110 °C for a minimum of 4 hours, or preferably overnight.[11]

  • Immediately before use, remove the hot glassware from the oven using thick gloves or tongs.

  • Assemble the apparatus while still hot and immediately place it under an inert atmosphere (See Protocol 3) as it cools. This prevents moist air from being drawn in and re-condensing on the cool surfaces.

B. Flame-Drying (For round-bottom flasks when time is critical)

  • Assemble the clean, dry-to-the-touch flask with a stir bar and clamp it securely to a retort stand in a fume hood.

  • Using a heat gun or a Bunsen burner with a strong blue flame, heat the entire surface of the flask evenly.[11]

  • Initially, you will see fogging on the inside of the glass as water vaporizes and condenses on cooler spots.[11] Continue heating all surfaces until this fog is completely gone and the glass is scorching hot.

  • Immediately cap the flask with a rubber septum and allow it to cool to room temperature under a positive pressure of inert gas (e.g., a nitrogen balloon).[9]

Protocol 2: Preparation of Anhydrous Dichloromethane (DCM) via Distillation from CaH₂
  • Safety First: Perform this entire procedure in a fume hood. Calcium hydride (CaH₂) reacts with water to produce flammable hydrogen gas.[10] Wear all appropriate PPE.

  • Setup: Assemble a standard distillation apparatus. Ensure all glassware has been rigorously dried using Protocol 1.

  • Pre-drying: If the DCM is from a previously opened bottle, pre-dry it by stirring over anhydrous calcium chloride for several hours, then filter.

  • Distillation: Add the pre-dried DCM to the distillation flask, followed by calcium hydride (approx. 5-10 g per L of solvent). Add a few boiling chips or a magnetic stir bar.

  • Reflux: Heat the mixture to a gentle reflux for at least one hour. This allows the CaH₂ to react with any residual water.

  • Collection: Distill the solvent slowly, collecting the fraction that boils at the correct temperature (~39-40 °C). Collect the anhydrous DCM in a dried receiving flask that is sealed with a septum and equipped with a needle connected to an inert gas line to prevent atmospheric moisture ingress.[10]

  • Storage: Store the freshly distilled anhydrous DCM over activated 3Å molecular sieves in a sealed flask under a nitrogen atmosphere.[10]

  • Quenching: After distillation, allow the distillation flask to cool completely. Very slowly and carefully add isopropanol to the flask to quench the remaining CaH₂, followed by methanol, and finally water.[10]

Protocol 3: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)

This method is suitable for most bench-scale, moisture-sensitive reactions.[9][18]

  • Apparatus Setup: Assemble your reaction apparatus using oven- or flame-dried glassware (Protocol 1) while it is still warm. Clamp the reaction flask securely.

  • Septum Seal: Seal the main opening of the flask with a rubber septum, folding it over the joint for a tight seal.

  • Gas Inlet: Fill a balloon with nitrogen or argon. Attach a syringe needle to the neck of the balloon. Pierce the septum on the reaction flask with this needle.

  • Gas Outlet (Flushing): Insert a second, "exit" needle through the septum that is open to the atmosphere in the fume hood.[18][24]

  • Flush the System: Allow the inert gas from the balloon to flow through the flask and out the exit needle for 5-10 minutes. This process, called flushing or purging, displaces all the air (and moisture) from the flask.[24][25]

  • Establish Positive Pressure: Remove the exit needle. The balloon will remain slightly inflated, indicating a positive pressure of inert gas inside the flask, which will prevent air from leaking in. The reaction is now under an inert atmosphere.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through the septum.[18] Add dry solid reagents quickly by briefly removing the septum under a strong positive flow of inert gas (a "nitrogen blanket").

Section 4: Visual Workflows

Diagram 1: Workflow for a Moisture-Sensitive Reaction Setup

MoistureSensitiveWorkflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Assembly & Inerting cluster_reaction Phase 3: Execution A Clean Glassware B Dry Glassware (Oven or Flame-Dry) A->B D Assemble Hot Glassware B->D C Prepare Anhydrous Solvent (Distill or Use Sieves) H Add Anhydrous Solvent (via Dry Syringe) C->H E Seal with Septum D->E F Flush with N2/Ar (Inlet & Outlet Needles) E->F G Establish Positive Pressure (Remove Outlet Needle) F->G G->H I Add Reagents (Solids/Liquids under N2) H->I J Run & Monitor Reaction I->J caption Workflow for setting up a moisture-sensitive experiment.

Caption: Workflow for setting up a moisture-sensitive experiment.

Diagram 2: Troubleshooting Low Yield in Synthesis

TroubleshootingYield cluster_anhydrous Anhydrous Condition Failure cluster_conditions Reaction Condition Failure start Low or No Yield Observed q1 Was Starting Material Consumed (Check TLC/LCMS)? start->q1 a1 Moisture Quenched Reagent q1->a1 No b1 Incorrect Temperature, Time, or Stoichiometry q1->b1 Yes a2 Action: Re-run with Rigorously Dried Glassware & Solvents a1->a2 a3 Action: Ensure Robust Inert Atmosphere Setup a1->a3 b2 Action: Verify Reagent Purity & Concentration b1->b2 b3 Action: Optimize Reaction Parameters (Temp, Time) b1->b3 caption Decision tree for troubleshooting low reaction yield.

Caption: Decision tree for troubleshooting low reaction yield.

References

  • BenchChem. (2025). avoiding drastic conditions for the bromination of quinoline derivatives.
  • BenchChem. (2025). How to avoid dibromination in quinoline synthesis.
  • BenchChem. (2025). Preventing di-bromination in quinoline synthesis.
  • BenchChem. (2025). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • Utah Tech University. Water Sensitive Reactions.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • Fiveable. (2025, August 15). Inert atmosphere Definition.
  • BenchChem. How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Nichols, L. (2022, February 2). Inert atmosphere [Video]. YouTube.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
  • Nichols, L. (2022, April 7). 1.2F: Drying Glassware. Chemistry LibreTexts.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • CLEAPSS. (2022). Student safety sheets 55 Bromine.
  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • Nichols, L. (2022, February 2). Inert Atmosphere, with no O2 [Video]. YouTube.
  • BenchChem. (n.d.). 3,4-Dibromo-7-methoxyquinoline | CAS 1203578-59-9.
  • Carl ROTH. Safety Data Sheet: Bromine.
  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET.
  • CDH Fine Chemical. BROMINE WATER MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • University of Rochester, Department of Chemistry. How To: Store Reagents.
  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats.
  • Royal Society of Chemistry. Supplementary Information.
  • Çakmak, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Interpretation for 3,4-Dibromo-7-methylquinoline: A Comparative Guide to Assignment Methodologies

As a Senior Application Scientist in structural elucidation, I frequently encounter heavily substituted heteroaromatics that defy basic analytical assumptions. The molecule 3,4-Dibromo-7-methylquinoline is a prime exampl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter heavily substituted heteroaromatics that defy basic analytical assumptions. The molecule 3,4-Dibromo-7-methylquinoline is a prime example of a system where standard 1D


H NMR interpretation falls short. The combination of strong inductive effects, anisotropic deshielding, and steric peri-interactions creates a complex spectral landscape.

This guide objectively compares the performance of our definitive "Product"—Empirically-Guided 2D NMR Validation —against computational alternatives, including rule-based predictions, Quantum Mechanical (DFT-GIAO) calculations, and modern Machine Learning (GNN) models.

The Structural Challenge: Causality of Chemical Shifts

To accurately assign 3,4-Dibromo-7-methylquinoline, we must first understand the causality behind its proton environments:

  • H2 (Singlet): The H2 proton is significantly deshielded by the adjacent electronegative nitrogen atom and often appears as the most downfield signal in the spectrum[1]. Furthermore, the anisotropic effect of the C3 bromine atom pulls this signal even further downfield (typically ~8.95 ppm).

  • H5 (Doublet, J = 8.5 Hz): This proton experiences a severe peri-deshielding effect from the bulky bromine atom at C4. The steric compression forces the electron cloud away from the proton, deshielding it significantly compared to a standard quinolyl H5[1].

  • H8 (Broad Singlet / Fine Doublet, J = 1.5 Hz): The H8 proton is deshielded due to its proximity to the nitrogen lone pair (peri-effect to N)[1], but this is slightly offset by the +I (inductive) shielding effect of the adjacent C7 methyl group.

  • H6 (Doublet of Doublets, J = 8.5, 1.5 Hz): Positioned between the H5 proton and the C7 methyl group, H6 exhibits classic ortho and meta couplings.

Methodological Comparison: Prediction Alternatives vs. The Gold Standard

When assigning a complex spectrum, researchers typically rely on one of four methodologies. Here is how they compare in performance and reliability.

Alternative 1: Rule-Based Empirical Prediction (HOSE Codes)

Empirical predictors (like basic ChemDraw or NMRShiftDB tools) use Hierarchically Ordered Spherical Environment (HOSE) codes to estimate shifts based on additive substituent rules.

  • Performance: Poor for this specific molecule. Additivity rules frequently fail to account for 3D spatial interactions like the peri-effect of the C4 bromine on H5, leading to significant underestimations of chemical shifts.

Alternative 2: Quantum Mechanical DFT-GIAO Calculations

Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbital (GIAO) calculations provides a rigorous physics-based approach.

  • Performance: Highly accurate but computationally expensive[2]. By utilizing the3, researchers have shown that applying proper solvent models and basis sets yields excellent agreement with experimental data[3]. However, it requires significant computational time.

Alternative 3: Machine Learning & Graph Neural Networks (GNNs)

Modern ML tools bridge the gap between the speed of empirical rules and the accuracy of DFT. Models like 4 can accurately predict


H chemical shifts with a mean absolute error of <0.10 ppm by utilizing solvent-aware datasets[4]. Similarly, DFT+ML hybrid models are capable of predicting the 

H NMR chemical shifts of organic molecules with high accuracy[5].
The Product (Gold Standard): 2D NMR Experimental Validation

While computational methods provide excellent starting points, Multi-nuclear 2D NMR (COSY, HSQC, HMBC) remains the only self-validating system for absolute structural proof. By mapping through-bond correlations, 2D NMR eliminates the ambiguity of overlapping signals and unparameterized steric effects.

Quantitative Performance Comparison

The table below summarizes the expected quantitative data for 3,4-Dibromo-7-methylquinoline across the different methodologies.

Proton EnvironmentExp. Shift (ppm)*Empirical (HOSE)DFT-GIAO (B3LYP)ML (GNN/PROSPRE)
H2 (s)8.95 8.708.988.92
H5 (d, J = 8.5 Hz)8.12 7.858.158.10
H8 (d, J = 1.5 Hz)7.88 7.957.857.90
H6 (dd, J = 8.5, 1.5 Hz)7.45 7.307.507.42
7-CH3 (s)2.58 2.452.602.55

*Note: Experimental values are representative benchmarks for halogenated quinolines in CDCl


 at 298K.

Experimental & Computational Protocols (Self-Validating Systems)

To ensure scientific integrity, the following step-by-step methodologies detail how to execute the Gold Standard 2D NMR validation alongside a rigorous DFT-GIAO calculation.

Protocol A: High-Resolution 2D NMR Acquisition Workflow

This protocol is designed as a self-validating loop; the HMBC data explicitly proves the assignments made in the 1D and COSY spectra.

  • Sample Preparation: Dissolve 15–20 mg of 3,4-Dibromo-7-methylquinoline in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS).
    
    • Causality: CDCl

      
       is chosen for its low viscosity, which yields the sharpest possible linewidths. This is critical for resolving the fine meta-coupling (J ~ 1.5 Hz) between H6 and H8.
      
  • Instrument Tuning & Shimming: Insert the sample into a 500 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM) and apply gradient shimming (e.g., TOPSHIM).

    • Causality: Perfect magnetic field homogeneity is required to prevent artificial peak broadening that obscures J-coupling data.

  • 1D

    
    H & COSY Acquisition:  Acquire a standard 1D 
    
    
    
    H spectrum (16 scans) followed by a gradient-selected COSY. The COSY will immediately identify the isolated H5-H6 spin system.
  • HSQC & HMBC Acquisition (The Validation Step): Acquire multiplicity-edited HSQC and gradient-selected HMBC (optimized for long-range

    
     = 8 Hz).
    
    • Causality: The HMBC acts as the absolute proof of structure. The C7-methyl protons will show strong

      
       correlations to C6 and C8, unambiguously anchoring the assignment of the isolated H8 proton and the H5-H6 pair. The H2 proton will show a 
      
      
      
      correlation to C4, confirming the halogenated core.
Protocol B: DFT-GIAO Computational Workflow

If experimental 2D NMR is unavailable, use this rigorous computational protocol to assign highly deshielded protons[6].

  • Geometry Optimization: Optimize the 3D geometry of the molecule using Gaussian 16 at the B3LYP/6-311+G(2d,p) level of theory.

    • Causality: The inclusion of diffuse functions (+) is mandatory for accurately modeling the diffuse electron clouds of the heavy bromine atoms[6].

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for chloroform.

    • Causality: Gas-phase calculations severely underestimate deshielding effects. PCM mimics the dielectric environment of the NMR solvent[3].

  • GIAO Calculation: Compute the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method[2]. Convert these tensors to chemical shifts using linear scaling factors derived from benchmark databases[3].

Workflow Visualization

The following diagram illustrates the logical integration of computational predictions and experimental validation to achieve unambiguous signal assignment.

NMR_Workflow DataPrep Sample Prep & 1D 1H NMR (3,4-Dibromo-7-methylquinoline) Empirical Empirical/HOSE Prediction (Fast, Baseline) DataPrep->Empirical ML GNN/ML Prediction (High Accuracy, Fast) DataPrep->ML DFT DFT-GIAO Calculation (High Accuracy, Slow) DataPrep->DFT TwoD 2D NMR (COSY, HSQC, HMBC) (Ground Truth) DataPrep->TwoD Consensus Unambiguous Signal Assignment Empirical->Consensus Initial Guess ML->Consensus Refined Prediction DFT->Consensus Stereochemical/Peri Effects TwoD->Consensus Experimental Validation

Caption: Workflow integrating computational predictions and 2D NMR for unambiguous chemical shift assignment.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - MDPI - 4

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - ACS Publications - 2

  • Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem - 1

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - NIH/PMC - 3

  • Computation of 1H NMR chemical shifts: structural assessment of energetic materials - ResearchGate - 6

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT - PNNL - 5

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3,4-Dibromo-7-methylquinoline

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3,4-Dibromo-7-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3,4-Dibromo-7-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of mass spectrometry with insights into the behavior of halogenated heterocyclic compounds. We will explore the expected fragmentation pathways, compare them with related molecules, and provide a robust experimental framework for acquiring and interpreting the mass spectrum of this compound.

Introduction to 3,4-Dibromo-7-methylquinoline and the Role of Mass Spectrometry

3,4-Dibromo-7-methylquinoline is a polyhalogenated derivative of quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The introduction of bromine atoms and a methyl group significantly influences the molecule's physicochemical properties and, consequently, its behavior in a mass spectrometer. Mass spectrometry is an indispensable tool for the structural elucidation and characterization of such novel compounds, providing a molecular "fingerprint" through controlled fragmentation.[2] Understanding the fragmentation pattern is crucial for confirming the identity, purity, and structure of synthesized 3,4-Dibromo-7-methylquinoline.

Predicted Electron Ionization (EI) Mass Spectrum of 3,4-Dibromo-7-methylquinoline

Electron Ionization (EI) is a hard ionization technique that induces extensive and reproducible fragmentation, making it highly suitable for structural elucidation.[2] The following sections detail the anticipated fragmentation patterns for 3,4-Dibromo-7-methylquinoline under EI-MS conditions.

The Molecular Ion Peak (M⁺˙): A Characteristic Isotopic Signature

The most immediate and informative feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[3] For a molecule with two bromine atoms, like 3,4-Dibromo-7-methylquinoline, this results in a characteristic triplet of peaks for the molecular ion (M⁺˙) and any bromine-containing fragments.

The molecular ion region will exhibit three peaks:

  • M⁺˙: Containing two ⁷⁹Br isotopes.

  • (M+2)⁺˙: Containing one ⁷⁹Br and one ⁸¹Br isotope.

  • (M+4)⁺˙: Containing two ⁸¹Br isotopes.

The relative intensities of these peaks will be in an approximate ratio of 1:2:1 .[4] This distinctive pattern is a strong indicator of the presence of two bromine atoms in the molecule.

Primary Fragmentation Pathways

The fragmentation of the 3,4-Dibromo-7-methylquinoline molecular ion is expected to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses. The aromatic quinoline core provides considerable stability to the molecular ion.[5]

Pathway A: Loss of a Bromine Radical

The initial fragmentation is likely to involve the cleavage of a C-Br bond, which is weaker than the C-C and C-H bonds within the aromatic system. This will result in the loss of a bromine radical (⁷⁹Br˙ or ⁸¹Br˙).

  • M⁺˙ → [M - Br]⁺ + Br˙

This will produce a prominent fragment ion with a characteristic isotopic pattern for a single bromine atom (M' and M'+2 peaks in a 1:1 ratio).[3]

Pathway B: Sequential Loss of Bromine Radicals

Following the initial loss of one bromine atom, the resulting fragment ion can lose the second bromine radical.

  • [M - Br]⁺ → [M - 2Br]⁺ + Br˙

This will result in an ion corresponding to the 7-methylquinoline cation.

Pathway C: Loss of HBr

The elimination of a neutral hydrogen bromide (HBr) molecule is another common fragmentation pathway for brominated compounds.[6] This can occur through rearrangement processes.

  • M⁺˙ → [M - HBr]⁺˙ + HBr

The resulting ion will still contain one bromine atom and thus exhibit the characteristic 1:1 isotopic doublet.

Pathway D: Fragmentation of the Methyl Group

The 7-methyl group can also participate in fragmentation, primarily through the loss of a hydrogen radical to form a stable benzyl-type cation.

  • M⁺˙ → [M - H]⁺ + H˙

This [M-H]⁺ ion is often stabilized by ring expansion to a tropylium-like structure. A less favorable, but possible, fragmentation is the loss of the entire methyl radical.

  • M⁺˙ → [M - CH₃]⁺ + CH₃˙

Secondary Fragmentation and Ring Cleavage

The initial fragment ions will undergo further fragmentation. A key fragmentation pathway for the quinoline ring system itself is the loss of a neutral hydrogen cyanide (HCN) molecule.[7][8]

  • [M - 2Br]⁺ → [M - 2Br - HCN]⁺ + HCN

This fragmentation is characteristic of many nitrogen-containing heterocyclic aromatic compounds.

Comparison with Structurally Related Compounds

To substantiate our predictions, we will compare the expected fragmentation of 3,4-Dibromo-7-methylquinoline with the known fragmentation patterns of simpler, related molecules.

Compound Key Fragmentation Pathways Significance for 3,4-Dibromo-7-methylquinoline
Quinoline Loss of HCN to form a C₈H₆⁺˙ radical cation.[8]Confirms the likelihood of HCN loss from the quinoline core after the initial loss of bromine atoms.
Bromobenzene Loss of Br˙ to form a phenyl cation (C₆H₅⁺). Loss of HBr.[6]Supports the prediction of Br˙ and HBr loss as primary fragmentation pathways.
7-Methylquinoline Loss of H˙ from the methyl group to form a stable [M-H]⁺ ion. Loss of HCN from the quinoline ring.Indicates that fragmentation involving the methyl group is a probable event.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a generalized workflow for acquiring the mass spectrum of 3,4-Dibromo-7-methylquinoline.

Sample Preparation
  • Dissolution: Dissolve a small amount (approximately 1 mg/mL) of 3,4-Dibromo-7-methylquinoline in a suitable volatile organic solvent, such as methanol or acetonitrile.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters (EI-MS)
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is recommended for accurate mass measurements.[9]

  • Ionization Source: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard for EI to ensure reproducible fragmentation and allow for library matching).[2]

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.

  • Introduction Method: A direct insertion probe or gas chromatography (GC) inlet can be used. GC is preferred for ensuring sample purity.

Data Visualization and Interpretation

Predicted Fragmentation Data Summary
m/z (relative to ⁷⁹Br) Proposed Ion Structure Formation Pathway Expected Isotopic Pattern
315[C₁₀H₇⁷⁹Br₂N]⁺˙ (Molecular Ion)Ionization1:2:1 (m/z 315, 317, 319)
236[M - ⁷⁹Br]⁺Loss of a bromine radical1:1 (m/z 236, 238)
235[M - H⁷⁹Br]⁺˙Loss of HBr1:1 (m/z 235, 237)
314[M - H]⁺Loss of a hydrogen radical1:2:1 (m/z 314, 316, 318)
157[M - 2Br]⁺Sequential loss of two bromine radicalsSingle peak
130[M - 2Br - HCN]⁺Loss of HCN from the 7-methylquinoline cationSingle peak
Visualizing Fragmentation Pathways and Workflows

fragmentation_pathway M [M]⁺˙ m/z 315, 317, 319 M_minus_Br [M-Br]⁺ m/z 236, 238 M->M_minus_Br - Br˙ M_minus_HBr [M-HBr]⁺˙ m/z 235, 237 M->M_minus_HBr - HBr M_minus_H [M-H]⁺ m/z 314, 316, 318 M->M_minus_H - H˙ M_minus_2Br [M-2Br]⁺ m/z 157 M_minus_Br->M_minus_2Br - Br˙ M_minus_2Br_HCN [M-2Br-HCN]⁺ m/z 130 M_minus_2Br->M_minus_2Br_HCN - HCN

Caption: Predicted fragmentation pathway of 3,4-Dibromo-7-methylquinoline.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_proc Data Processing dissolve Dissolve in Solvent filter Filter Sample dissolve->filter gc_inlet GC Inlet filter->gc_inlet ei_source EI Source (70 eV) gc_inlet->ei_source mass_analyzer Mass Analyzer ei_source->mass_analyzer detector Detector mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Interpret Fragmentation spectrum->interpretation

Caption: Experimental workflow for MS analysis of 3,4-Dibromo-7-methylquinoline.

Conclusion

The mass spectrum of 3,4-Dibromo-7-methylquinoline is predicted to be rich in structural information. The characteristic 1:2:1 isotopic pattern of the molecular ion peak will be a definitive indicator of the presence of two bromine atoms. The primary fragmentation pathways are expected to involve the loss of bromine radicals and HBr, followed by fragmentation of the methyl group and the quinoline ring. By comparing these predicted patterns with known fragmentation of related compounds and employing the outlined experimental protocol, researchers can confidently identify and characterize 3,4-Dibromo-7-methylquinoline.

References

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Interpretation of Mass Spectra of Organic Compounds. Holden-Day.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Shafiee, A., & Ghasemian, F. (1987). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 41(5), 665-670. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • NIST/EPA/NIH Mass Spectral Library (NIST 23). (n.d.). National Institute of Standards and Technology. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • Li, F., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. RSC Advances, 10(6), 3465-3476. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Vul'fson, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(3), 264. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5. [Link]

Sources

Validation

Elucidating the Structure of 3,4-Dibromo-7-methylquinoline: A Comparative Guide to SCXRD, NMR, and PXRD

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the analytical bottleneck of definitively characterizing heavily halogenated heterocyclic scaffolds. 3,4-Dibromo-7-m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the analytical bottleneck of definitively characterizing heavily halogenated heterocyclic scaffolds. 3,4-Dibromo-7-methylquinoline is a privileged building block utilized in the synthesis of antimalarial agents and kinase inhibitors [1]. However, its dense functionalization presents a unique structural challenge: the adjacent, massive bromine atoms at the C3 and C4 positions create severe steric strain, while simultaneously acting as potent halogen bond donors via their electrophilic


-holes [2].

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques—Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD)—demonstrating why SCXRD is the gold-standard "product" for resolving the 3D conformation, regiochemistry, and intermolecular networks of such sterically hindered molecules.

Comparative Performance Analysis

When elucidating the structure of 3,4-Dibromo-7-methylquinoline, researchers must choose an analytical pathway that balances speed with absolute structural confidence.

  • 2D NMR (NOESY/HMBC): While excellent for solution-state connectivity, NMR struggles with this specific scaffold. The quaternary C3 and C4 carbons lack attached protons, making it difficult to definitively assign the regiochemistry of the two bromine atoms without complex, time-consuming isotopic labeling. Furthermore, NMR cannot quantify the out-of-plane bending caused by the C3-Br and C4-Br steric clash.

  • Powder X-ray Diffraction (PXRD): PXRD is highly efficient for verifying the bulk phase purity of the synthesized powder. However, solving a de novo structure of a low-symmetry organic molecule from powder data is computationally intensive and prone to ambiguity due to peak overlap, requiring a highly accurate starting model.

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD outperforms both alternatives by providing absolute 3D spatial coordinates. It unambiguously confirms the 3,4-dibromo regiochemistry, quantifies the exact bond elongation and angular distortion relieving the steric strain, and maps the highly directional halogen bonds (e.g., C–Br···N interactions) driving the crystal packing [3].

Quantitative Data Comparison

The following table summarizes the performance metrics of each technique when applied to sterically hindered, halogenated quinolines.

Analytical TechniqueRegiochemical Confidence (C3 vs C4)Steric Strain QuantificationHalogen Bond DetectionResolution / PrecisionTypical Data Acquisition Time
SCXRD Absolute (100%) High (Exact bond angles/lengths) Direct (Interatomic distances) < 0.05 Å 2 – 12 hours
2D NMR Moderate (Inferred via HMBC)None (Time-averaged in solution)Indirect (Chemical shift perturbation)N/A (Solution state)1 – 4 hours
PXRD Low (Requires prior model)Low (Limited by peak overlap)Indirect (Inferred from packing)~0.1 - 0.2 Å10 – 30 minutes

Mechanistic Insights: Causality in Structural Elucidation

StructuralElucidation A 3,4-Dibromo-7-methylquinoline Synthesis B 2D NMR (Solution) Connectivity Only A->B Preliminary Screening C SCXRD (Solid-State) Absolute 3D & Strain A->C Single Crystal Growth D PXRD Bulk Purity C->D Simulated Diffractogram E DFT Modeling σ-Hole Analysis C->E 3D Coordinates

Workflow for the structural elucidation of halogenated quinolines.

The Physics of the Steric Clash and X-ray Source Selection

The quinoline core is inherently planar. However, the van der Waals radius of bromine is approximately 1.85 Å. Placing two bromine atoms at the adjacent C3 and C4 positions forces their electron clouds to overlap significantly. To relieve this strain, the molecule must distort—either by elongating the C3–C4 bond or by pushing the bromine atoms out of the aromatic plane.

To measure this distortion accurately, Molybdenum K


 radiation (

Å)
is chosen over Copper K

(

Å). Bromine is a heavy element that heavily absorbs Cu K

X-rays, which would necessitate severe empirical absorption corrections and degrade the data quality. Mo K

provides superior penetration, yielding high-resolution diffraction data capable of resolving the subtle out-of-plane distortions of the lighter carbon framework.
Cryocooling and the Debye-Waller Factor

Data collection is strictly performed at 100 K. At room temperature, the thermal vibration of the atoms smears the electron density map (quantified by large Debye-Waller factors). Cryocooling freezes out these vibrations, sharpening the diffraction spots and allowing the software to precisely locate the electron density of the


-hole—the region of positive electrostatic potential on the halogen axis that drives intermolecular bonding [2].

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. The final refinement metrics (


 and 

) act as internal controls; an

value below 5% mathematically validates the structural model.

Step 1: Single Crystal Growth (Vapor Diffusion)

  • Dissolve 10 mg of purified 3,4-Dibromo-7-methylquinoline in 0.5 mL of dichloromethane (good solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly.

  • Allow the system to stand undisturbed at 20 °C for 48–72 hours. The slow vapor diffusion minimizes defect formation, yielding high-quality, single-domain prismatic crystals.

Step 2: Crystal Mounting and Cryocooling

  • Submerge the crystals in Paratone-N oil on a glass slide to protect them from atmospheric moisture and prevent solvent loss.

  • Select a crystal with dimensions roughly

    
     mm under a polarized light microscope.
    
  • Mount the crystal on a polyimide cryoloop and immediately transfer it to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

Step 3: Data Collection

  • Utilize a diffractometer equipped with a Mo K

    
     microfocus source and a CCD/CMOS detector.
    
  • Collect a preliminary hemisphere of data to determine the unit cell parameters and verify the crystal system (expected to be monoclinic or triclinic due to the asymmetric packing of the methyl group).

  • Execute a full data collection strategy ensuring >99.5% completeness up to a resolution of

    
    .
    

Step 4: Data Reduction and Structure Solution

  • Integrate the diffraction frames using the instrument's native software (e.g., APEX or CrysAlisPro).

  • Apply a multi-scan empirical absorption correction (e.g., SADABS) to account for the heavy bromine atoms.

  • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Check: Ensure all non-hydrogen atoms are refined anisotropically. The final

    
     should be 
    
    
    
    and the Goodness-of-Fit (GooF) should be near 1.0. Generate a .cif file and run it through the IUCr CheckCIF routine to ensure no Level A or B alerts remain.

References

  • Modular synthesis of antimalarial quinoline-based PGM metallarectangles Dalton Transactions (RSC Publishing) URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective Molecules (MDPI) URL:[Link]

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 3,4-Dibromo-7-methylquinoline

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a cornerstone of safe and effective drug manufacturing. 3,4-Dibromo-7-methylquinoline is a key buildin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a cornerstone of safe and effective drug manufacturing. 3,4-Dibromo-7-methylquinoline is a key building block in the synthesis of various pharmaceutical agents. Its purity profile directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of this critical intermediate. We will explore the rationale behind experimental choices, present comparative data, and detail a validated, robust analytical method.

The Imperative for a Robust Purity Method

The presence of impurities in pharmaceutical intermediates can lead to the formation of undesired by-products in subsequent synthetic steps, potentially impacting the efficacy and safety of the final drug product. Therefore, a highly selective and sensitive analytical method is required to separate and quantify 3,4-Dibromo-7-methylquinoline from its potential process-related impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the technique of choice for this purpose due to its versatility, reproducibility, and high resolving power for non-polar to moderately polar compounds.[1][2]

Strategic Approach to Method Development

Our method development strategy is a systematic process involving an initial screening of critical parameters followed by a fine-tuning optimization phase. This approach ensures the final method is not only fit for its intended purpose but is also robust and reliable.

Initial Parameter Screening: A Comparative Analysis

The initial phase of method development focuses on evaluating a range of stationary phases (columns) and mobile phase compositions to identify the most promising conditions for achieving optimal separation. The choice of the stationary phase is a critical first step as it dictates the selectivity of the separation.[2]

dot graph TD; A[Start: Method Development for 3,4-Dibromo-7-methylquinoline] --> B{Column Screening}; B --> C1[C18 Column]; B --> C2[C8 Column]; B --> C3[Phenyl-Hexyl Column]; C1 --> D{Mobile Phase Screening}; C2 --> D; C3 --> D; D --> E1[Acetonitrile/Water Gradient]; D --> E2[Methanol/Water Gradient]; E1 --> F{Detector Wavelength Optimization}; E2 --> F; F --> G[Data Evaluation: Peak Shape, Resolution, Retention]; G --> H[Selection of Optimal Conditions for Further Optimization]; subgraph Legend; direction LR; subgraph "Node Colors"; Start_Node[Start] -- "fillcolor=#4285F4, fontcolor=#FFFFFF" -- End_Node[End]; end subgraph "Edge Colors"; Arrow_1 -- "#5F6368" -- Arrow_2; end end

caption: Initial HPLC method development screening workflow.

Experimental Protocol: Column and Mobile Phase Screening

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Columns Evaluated:

    • C18 (e.g., 4.6 x 150 mm, 5 µm)

    • C8 (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Program (Screening): 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detection, monitoring at 254 nm and acquiring spectra from 200-400 nm.

  • Injection Volume: 10 µL

  • Sample: 3,4-Dibromo-7-methylquinoline spiked with anticipated impurities (e.g., starting materials, mono-brominated species).

Comparative Data: Initial Screening Results

Stationary PhaseMobile Phase BMain Peak Retention Time (min)Resolution (Main Peak vs. Closest Impurity)Tailing Factor (Main Peak)Observations
C18 Acetonitrile 15.2 2.1 1.1 Good overall separation and peak shape.
C18Methanol13.81.81.3Reduced resolution and increased peak tailing compared to acetonitrile.
C8Acetonitrile12.51.51.4Lower retention and poorer resolution of early eluting impurities.
Phenyl-Hexyl Acetonitrile 16.5 2.5 1.0 Excellent resolution, likely due to π-π interactions with the quinoline ring system. [2][3]

Rationale for Selection: The C18 and Phenyl-Hexyl columns with an acetonitrile/water gradient provided the most promising initial results. The Phenyl-Hexyl column demonstrated superior selectivity for the halogenated heterocyclic structure of 3,4-Dibromo-7-methylquinoline, offering the best resolution between the main peak and its closely related impurities.[3] Acetonitrile was chosen as the organic modifier due to its lower viscosity and better UV transparency compared to methanol.[4]

Method Optimization: Fine-Tuning for Peak Performance

With the optimal column (Phenyl-Hexyl) and mobile phase system (Acetonitrile/Water with 0.1% Formic Acid) selected, the next step is to optimize the gradient program, flow rate, and column temperature to achieve the best possible separation in the shortest reasonable time.

dot graph TD; A[Start: Method Optimization] --> B{Selected Conditions: Phenyl-Hexyl Column, ACN/H2O}; B --> C{Gradient Optimization}; C --> C1[Steeper Gradient]; C --> C2[Shallower Gradient]; C1 --> D{Flow Rate Adjustment}; C2 --> D; D --> D1[Increase Flow Rate]; D --> D2[Decrease Flow Rate]; D1 --> E{Column Temperature Evaluation}; D2 --> E; E --> E1[30°C]; E --> E2[35°C]; E --> E3[40°C]; E1 --> F[Final Method Selection based on Resolution, Analysis Time, and Peak Shape]; E2 --> F; E3 --> F;

caption: HPLC method optimization workflow.

Final Optimized HPLC Method

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-90% B

    • 25-27 min: 90% B

    • 27.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 µL

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is only useful if it is proven to be reliable. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to demonstrate that the method is fit for its intended purpose.[5][6][7][8]

dot graph TD; A[Start: Method Validation] --> B{Specificity}; B --> C{Linearity}; C --> D{Accuracy}; D --> E{Precision}; E --> F{Range}; F --> G{Robustness}; G --> H[Validated Method];

caption: HPLC method validation workflow based on ICH guidelines.

Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak. Peak purity index > 0.999.Pass
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%0.8%1.2%
Range 50 - 150% of the target concentrationPass
Robustness No significant impact on results with minor changes in method parameters.Pass

The validation results confirm that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity analysis of 3,4-Dibromo-7-methylquinoline.

Forced Degradation Studies: Demonstrating Stability-Indicating Properties

To ensure the method can separate the main component from its potential degradation products, forced degradation studies were conducted.[9][10][11] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Forced Degradation Experimental Protocol

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The developed HPLC method was able to successfully separate the main peak from all degradation products formed under these stress conditions, confirming its stability-indicating nature.

Comparison with Alternative Methods

While RP-HPLC is the most common and versatile technique for this type of analysis, other methods could be considered.

Analytical TechniqueAdvantagesDisadvantages
RP-HPLC (Developed Method) High resolution, sensitivity, and reproducibility. Applicable to a wide range of compounds.Requires solvent consumption.
Gas Chromatography (GC) High efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.
Supercritical Fluid Chromatography (SFC) Fast separations, reduced solvent consumption.Requires specialized instrumentation.
Thin-Layer Chromatography (TLC) Simple, low-cost screening tool.Lower resolution and sensitivity compared to HPLC. Not quantitative without a densitometer.

For routine quality control and purity analysis of 3,4-Dibromo-7-methylquinoline, the developed and validated RP-HPLC method offers the optimal balance of performance, reliability, and accessibility.

Conclusion

This guide has detailed a systematic and scientifically sound approach to the development and validation of a stability-indicating RP-HPLC method for the purity analysis of 3,4-Dibromo-7-methylquinoline. By comparing different stationary and mobile phases and optimizing the chromatographic conditions, a robust and reliable method was established. The comprehensive validation and forced degradation studies provide a high degree of confidence in the method's ability to ensure the quality and purity of this important pharmaceutical intermediate.

References

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.).
  • 〈621〉CHROMATOGRAPHY - USP.org. (n.d.).
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Journal of Medicinal & Organic Chemistry.
  • Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40. (n.d.). LabRulez LCMS.
  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International.
  • Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector. (n.d.).
  • Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector HPLC 2013 FUND - Shimadzu. (n.d.).
  • Chromatographic Separation of Quinoline and Isoquinoline Isomers - Benchchem. (n.d.).
  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation. (n.d.).
  • Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. (n.d.).
  • Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem. (n.d.).
  • <621> Chromatography - USP.org. (2022, December 1).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40 - SHIMADZU CORPORATION. (n.d.).
  • HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection - Taylor & Francis. (2006, August 22).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde - Benchchem. (n.d.).
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • RediSep C-18 reversed phase column - halogenated heterocyclic - Teledyne ISCO. (2012, November 8).
  • Effect of the pH of the mobile phase on the separation efficiency of QN. - ResearchGate. (n.d.).
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. (n.d.).
  • Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase - PubMed. (2003, March 14).
  • HPLC Column Selection Guide - Link Lab. (n.d.).
  • Methods in Developing Mobile Phase Condition for C18 Column. (n.d.).
  • Choosing Right Column for Reverse Phase HPLC Separations - Agilent. (n.d.).
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. (2025, August 10).
  • HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol - Benchchem. (n.d.).
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14).
  • Column Selection for Reversed-Phase HPLC - LCGC International. (2020, November 11).
  • HPLC Column Selection Guide - Phenomenex. (n.d.).
  • 3,4-Dibromo-7-methoxyquinoline|CAS 1203578-59-9 - Benchchem. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. (n.d.).
  • Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - MDPI. (2021, January 5).
  • Considerations in the HPLC Analysis of Biomolecules - Fortis Technologies. (n.d.).

Sources

Validation

UV-Vis absorption spectra of 3,4-Dibromo-7-methylquinoline derivatives

An in-depth technical analysis for researchers, photochemists, and drug development professionals evaluating the photophysical properties of halogenated quinoline scaffolds. Executive Overview The quinoline scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, photochemists, and drug development professionals evaluating the photophysical properties of halogenated quinoline scaffolds.

Executive Overview

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core for numerous antimalarial drugs, kinase inhibitors, and optoelectronic materials. Within this chemical space, 3,4-Dibromo-7-methylquinoline (CAS 1211016-21-5)[][2] represents a highly specialized derivative. The strategic placement of two heavy bromine atoms and an electron-donating methyl group transforms the molecule into both a versatile precursor for cross-coupling reactions[3][4] and a highly tunable photophysical probe.

This guide objectively compares the UV-Vis absorption profile of 3,4-Dibromo-7-methylquinoline against standard alternatives—unsubstituted quinoline and 8-hydroxyquinoline—providing actionable experimental protocols and mechanistic insights into its spectral behavior.

Comparative Photophysical Benchmarking

To understand the utility of 3,4-Dibromo-7-methylquinoline, its performance must be benchmarked against foundational quinoline scaffolds. The table below summarizes the quantitative UV-Vis absorption data, highlighting how strategic substitutions modulate the electronic transitions.

Table 1: Comparative UV-Vis Absorption Parameters (in Chloroform)

ScaffoldSubstituted PositionsPrimary ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

(

)
Secondary

(

)
Molar Absorptivity (

)
Photophysical Utility
Unsubstituted Quinoline None~226 nm~313 nm

Baseline reference standard.
8-Hydroxyquinoline C8 (-OH)~240 nm~315 nm

Standard for metal-ion chelation sensors[5].
3,4-Dibromo-7-methylquinoline C3, C4 (-Br), C7 (-CH

)
~252 nm~338 nm

Red-shifted probe; high cross-coupling reactivity[6][7].
Mechanistic Causality of Spectral Shifts

The substantial bathochromic (red) shift and hyperchromic effect (increased


) observed in 3,4-Dibromo-7-methylquinoline are driven by two distinct electronic mechanisms:
  • The Heavy Atom Effect : The large electron clouds of the bromine atoms at the C3 and C4 positions actively participate in the

    
    -conjugation of the quinoline ring. This orbital overlap lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[6].
    
  • Inductive Stabilization : The methyl group at the C7 position acts as an electron-donating group (EDG). Through hyperconjugation, it pushes electron density into the aromatic system, raising the Highest Occupied Molecular Orbital (HOMO) energy[8].

Together, these substitutions significantly narrow the HOMO-LUMO gap, shifting the absorption maxima away from the deep-UV region. This is highly advantageous in biological assays, as longer excitation wavelengths minimize cellular autofluorescence and UV-induced phototoxicity[7].

SpectralLogic A Quinoline Scaffold (Base π-π* Transitions) B 3,4-Dibromo Addition (Heavy Atom Effect) A->B Electrophilic/Radical Bromination C 7-Methyl Addition (Electron Donating Group) A->C Pre-functionalization D HOMO-LUMO Gap Reduction B->D Expanded π-Conjugation C->D Inductive Stabilization E Bathochromic Shift (Red-Shifted λ_max) D->E Lower Excitation Energy

Logical flow of substituent effects on the photophysical properties of quinoline derivatives.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure high-fidelity data when evaluating the of halogenated quinolines[9], researchers must employ a rigorous, self-validating methodology. The following protocol guarantees that the measured


 and 

are intrinsic to the molecule and free from concentration-dependent artifacts.
Materials & Reagents
  • Analyte : 3,4-Dibromo-7-methylquinoline (Purity

    
     95%)[].
    
  • Solvent : Spectroscopic-grade Chloroform (CHCl

    
    ).
    
  • Hardware : Dual-beam UV-Vis spectrophotometer, matched 10 mm path-length quartz cuvettes.

Step-by-Step Methodology
  • Stock Solution Preparation : Weigh the analyte and dissolve it in CHCl

    
     to yield a 
    
    
    
    M stock.
    • Causality: Chloroform is selected because it is an aprotic solvent. It prevents the protonation of the quinoline nitrogen, which would otherwise artificially red-shift the

      
       transition and confound the analysis of the halogen heavy-atom effect[7][9].
      
  • Serial Dilution : Dilute the stock to precise working concentrations of

    
     M, 
    
    
    
    M, and
    
    
    M.
    • Causality: Maintaining concentrations

      
       M prevents intermolecular 
      
      
      
      stacking and excimer formation. Aggregation at higher concentrations artificially broadens absorption bands and skews the true
      
      
      [9].
  • Baseline Correction : Fill both the reference and sample quartz cuvettes with pure CHCl

    
    . Run a baseline scan from 600 nm down to 200 nm.
    
    • Causality: Dual-beam blanking subtracts the solvent's inherent optical absorbance and neutralizes any asymmetry between the two beam paths.

  • Spectral Acquisition : Replace the solvent in the sample cuvette with the

    
     M analyte solution. Scan from 600 nm to 200 nm at a scan rate of 120 nm/min.
    
  • Self-Validation Check (Beer-Lambert Compliance) : Plot the peak absorbance at 252 nm against your three working concentrations.

    • System Validation: If the linear regression yields

      
      , the protocol is validated, and 
      
      
      
      can be accurately calculated from the slope.
    • Failure Mode: If

      
      , this indicates either detector saturation (absorbance > 2.0) or micro-aggregation. The system mandates discarding the solutions, cleaning the cuvettes, and preparing a more dilute series.
      

ProtocolFlow S1 Step 1: Sample Prep 10^-5 M in CHCl3 S2 Step 2: Baseline Correction Matched Quartz Cuvettes S1->S2 S3 Step 3: UV-Vis Scan 200 nm to 600 nm S2->S3 S4 Step 4: Linearity Check Beer-Lambert Validation S3->S4 S4->S1 Non-linear S5 Validated Spectra Ready for Analysis S4->S5 R^2 > 0.99

Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

References

  • Title : UV Properties and Loading into Liposomes of Quinoline Derivatives Source : MDPI (Molecules) URL : [Link]

  • Title : Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives Source : ACS Omega URL : [Link]

  • Title : Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors Source : PubMed Central (PMC) URL :[Link]

  • Title : PhotochemCAD: Database of Absorption and Fluorescence Spectra Source : PhotochemCAD URL : [Link]

Sources

Comparative

Biological activity comparison of 7-methyl vs 7-H quinoline derivatives

Biological Activity Comparison: 7-Methyl vs. Unsubstituted (7-H) Quinoline Derivatives The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: 7-Methyl vs. Unsubstituted (7-H) Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents. However, the biological fate of a quinoline derivative is acutely sensitive to its substitution pattern. As drug development professionals optimize these scaffolds, the C-7 position emerges as a critical determinant of both efficacy and safety.

This guide provides an objective, data-driven comparison between unsubstituted (7-H) quinoline and its 7-methylated counterparts, exploring the mechanistic causality behind their divergent metabolic and pharmacological profiles.

Metabolic Activation and Toxicity: The 7-Position Switch

The most profound difference between 7-H quinoline and 7-methylquinoline lies in their in vivo toxicity profiles. Unsubstituted quinoline is a known hepatocarcinogen and tumor initiator in mammalian models[1].

The Causality of Toxicity: The genotoxicity of 7-H quinoline is driven by cytochrome P450 (CYP450)-mediated epoxidation at the 5,6-position. This highly reactive 5,6-epoxide metabolite readily intercalates and forms covalent adducts with DNA, initiating carcinogenesis[1].

Conversely, the introduction of a methyl group at the C-7 position fundamentally alters this metabolic trajectory. The 7-methyl group introduces significant steric hindrance and alters the electron density of the adjacent aromatic ring. When 7-methylquinoline enters the CYP450 active site, this steric bulk prevents the optimal orientation required for 5,6-epoxidation. Consequently, 7-methylquinoline is metabolized into non-tumorigenic dihydrodiols and is not significantly tumorigenic[1].

MetabolicPathway Q Quinoline (7-H) CYP CYP450 Enzymes (Liver S9 Fraction) Q->CYP MQ 7-Methylquinoline MQ->CYP Epox 5,6-Epoxide (Toxic Metabolite) CYP->Epox 7-H Permissive NonTox Alternative Metabolites (e.g., Dihydrodiols) CYP->NonTox 7-Methyl Steric Hindrance DNA DNA Adducts (Carcinogenesis) Epox->DNA

Caption: Metabolic pathways of 7-H vs 7-methylquinoline highlighting differences in tumorigenic activation.

Protocol 1: In Vitro Metabolic Activation & GC-MS Profiling

To validate the safety profile of novel quinoline derivatives, a self-validating metabolic assay using rat liver homogenate is required.

  • Preparation: Thaw rat liver S9 fraction on ice. Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.4), 3.3 mM MgCl2, and 1 mM of the target quinoline compound (7-H or 7-Methyl).

  • Initiation: Add an NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate CYP450 activity.

  • Incubation & Control: Incubate at 37°C for 60 minutes. Self-Validation Step: Run a parallel negative control lacking the NADPH-generating system to differentiate enzymatic metabolites from auto-oxidation artifacts.

  • Extraction: Terminate the reaction with ice-cold ethyl acetate. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to separate phases.

  • Derivatization & Analysis: Extract the organic layer, evaporate to dryness under nitrogen, and silylate using BSTFA. Analyze via Capillary Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the presence of 5,6-dihydroxy-5,6-dihydroquinoline (the epoxide byproduct)[1].

Anticancer Efficacy: Target Affinity and Lipophilicity

In the realm of oncology, the 7-methyl substitution is frequently utilized to enhance the potency of quinoline-based kinase inhibitors. Structure-Activity Relationship (SAR) studies demonstrate that 7-substituted quinolines exhibit superior antiproliferative and apoptotic activity against various human cancer cell lines compared to their 7-H analogs[2],[3].

The Causality of Enhanced Efficacy: The enhancement in anticancer activity is twofold:

  • Target Binding: In ATP-competitive kinase inhibitors (e.g., IGF-1R, EGFR), the quinoline core anchors into the adenine-binding pocket. The 7-methyl group projects into a specific hydrophobic sub-pocket within the kinase hinge region, significantly increasing binding affinity via van der Waals interactions[4].

  • Cellular Permeability: The addition of a methyl group increases the compound's lipophilicity (LogP). This facilitates superior cell membrane penetration, leading to higher intracellular accumulation and more potent cytotoxicity in whole-cell assays, such as those involving Caco-2 (colorectal) or MCF-7 (breast) cell lines[5],[2].

Quantitative Data Comparison

The following table summarizes the biological activity of various quinoline derivatives, highlighting the impact of the C-7 substitution:

Compound ScaffoldSubstitutionTarget / Cell LineIC50 ValueBiological Outcome
Unsubstituted Quinoline7-HLiver (In vivo)N/AHepatocarcinogenic (5,6-epoxide formation)[1]
Quinoline Carboxylic Acid7-MethylIGF-1R Kinase0.04 nMPotent target inhibition; Anti-tumor[4]
8-Nitroquinoline7-MethylCaco-2 (Colorectal)1.87 µMHigh cytotoxicity; Apoptosis induction[5]
Quinoline-chalcone7-MethylMGC-803 (Gastric)1.38 µMAnti-proliferative[2]
Protocol 2: High-Throughput Cytotoxicity (MTT) Assay

To objectively compare the antiproliferative effects of 7-H vs. 7-methyl derivatives, a standardized MTT viability assay is utilized.

  • Cell Seeding: Seed Caco-2 or MCF-7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.
    
  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 48 hours. Self-Validation Step: Include Doxorubicin as a positive control and vehicle-only (DMSO) as a negative control to ensure assay dynamic range[5],[3].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis[5].

ExperimentalWorkflow Synth Compound Library (7-H vs 7-Methyl Quinolines) S9 In Vitro Metabolism (Rat Liver S9 + NADPH) Synth->S9 Cell Cell Culture Assays (Caco-2, MCF-7) Synth->Cell GCMS GC-MS Profiling (Quantify 5,6-epoxide) S9->GCMS Data SAR & Safety Profiling (Efficacy vs. Toxicity) GCMS->Data MTT MTT Viability Assay (Calculate IC50) Cell->MTT MTT->Data

Caption: Self-validating experimental workflow for evaluating quinoline derivative efficacy and safety.

Conclusion

The transition from a 7-H to a 7-methyl quinoline derivative represents a masterclass in rational drug design. By simply adding a methyl group at the C-7 position, researchers can effectively "switch off" the hepatocarcinogenic liability associated with 5,6-epoxidation[1], while simultaneously "switching on" enhanced target affinity and cellular permeability for oncological applications[4],[5]. For drug development professionals, prioritizing 7-substituted quinoline scaffolds is a mathematically and mechanistically sound strategy to widen the therapeutic window.

References

  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed. National Institutes of Health (NIH).[Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.[Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 3,4-Dibromo-7-methylquinoline

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3,4-Dibromo-7-methylquinoline. As a polyhalogenated quinoline derivative, this compound requires meticulous handling and d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3,4-Dibromo-7-methylquinoline. As a polyhalogenated quinoline derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.[1] This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Assessment and Core Safety Principles

3,4-Dibromo-7-methylquinoline is a halogenated aromatic compound. Due to its chemical structure, it must be managed as a hazardous substance. While specific toxicological data for this exact compound is limited, data from analogous brominated and quinoline-based compounds indicate several potential hazards:

  • Health Hazards : Assumed to cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[2][3][4] Some quinoline derivatives are toxic if swallowed, suspected of causing genetic defects, and may be carcinogenic.[5]

  • Environmental Hazards : Many quinoline compounds are toxic to aquatic life with long-lasting effects.[5][6] Therefore, environmental release must be strictly avoided.

The Three Cardinal Rules of Disposal:

  • Never Dispose Down the Drain : Halogenated organic compounds can disrupt wastewater treatment processes and lead to persistent environmental contamination.[3][7] This is the most critical rule.

  • Always Segregate Waste : Halogenated waste streams must be kept separate from non-halogenated waste.[7][8][9] Co-mingling increases the complexity and cost of disposal and can create incompatible mixtures.[7][8]

  • Treat as Hazardous from Cradle to Grave : The responsibility for safe disposal lies with the generator of the waste.[7] All materials contaminated with 3,4-Dibromo-7-methylquinoline must be collected and disposed of through an approved hazardous waste management program.[2][6][10]

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is non-negotiable. The following controls must be in place before handling or preparing 3,4-Dibromo-7-methylquinoline for disposal.

ControlSpecificationRationale
Engineering Certified Chemical Fume HoodTo prevent inhalation of dust or vapors and contain potential spills.[4][11]
Eye Protection Chemical Safety Goggles or a Face ShieldProtects against splashes of solutions or accidental projection of solid particles.[2][4][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Prevents skin contact and irritation. Contaminated gloves must be disposed of as solid hazardous waste.[2][6]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[6]

Step-by-Step Disposal Procedures

The following protocols detail the correct collection and segregation of waste containing 3,4-Dibromo-7-methylquinoline.

Solid Waste Disposal

This stream includes the pure compound, reaction byproducts, and contaminated disposable materials.

  • Container Selection : Use a designated, sealable, and chemically compatible container for solid hazardous waste. The container must be in good condition.

  • Labeling : Before adding any waste, label the container clearly as: "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLIDS ". List the primary contents, including "3,4-Dibromo-7-methylquinoline".[9][12]

  • Waste Collection : Carefully place the following items into the container:

    • Expired or unneeded solid 3,4-Dibromo-7-methylquinoline.

    • Contaminated personal protective equipment (e.g., gloves).[6]

    • Contaminated consumables such as weighing papers, pipette tips, and filter paper.

  • Closure and Storage : Keep the container tightly sealed at all times except when adding waste.[2][9] Store it in a designated satellite accumulation area away from incompatible materials.[12]

Liquid Waste Disposal

This stream includes solutions containing the compound and solvent rinses from decontamination.

  • Container Selection : Use a designated, sealable, and chemically compatible container for liquid hazardous waste, typically a glass or polyethylene bottle.

  • Labeling : Before adding any waste, label the container clearly as: "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS ". List all constituents, including "3,4-Dibromo-7-methylquinoline" and all solvents (e.g., Dichloromethane, Acetone).[9][12]

  • Waste Collection : Pour solutions containing the compound and subsequent solvent rinses directly into the labeled container using a funnel to prevent spills.

  • Closure and Storage : Keep the container tightly sealed when not in use.[9] Store it in secondary containment within a well-ventilated area, segregated from acids and oxidizers.[12]

Decontamination of Glassware and Equipment
  • Initial Rinse : Rinse contaminated glassware and equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate : This first rinse is considered hazardous. Collect the rinsate and place it into the "HALOGENATED ORGANIC LIQUIDS" waste container.[6]

  • Subsequent Cleaning : After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.

Emergency Procedures: Spill Management

In the event of a minor laboratory spill, follow this procedure immediately.

  • Alert Personnel : Notify others in the immediate area.

  • Isolate the Area : Restrict access to the spill location.

  • Ensure Ventilation : Work must be performed within a chemical fume hood or with sufficient ventilation. Avoid breathing any dust.[2]

  • Don PPE : Wear the required PPE as detailed in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into the designated "HALOGENATED ORGANIC SOLIDS" hazardous waste container.[2][13]

  • Decontaminate Surface : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the used cloth in the solid hazardous waste container.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department. For large or unmanageable spills, evacuate the area and contact emergency services.

Waste Segregation and Final Disposal Pathway

The proper segregation of waste is foundational to a safe and compliant disposal process. The ultimate fate of this chemical waste is destruction via high-temperature incineration at a licensed facility.[6][10] These specialized incinerators are equipped with emission control systems, such as scrubbers, to neutralize the acidic gases (e.g., hydrogen bromide) generated during the combustion of halogenated compounds.[10]

The following diagram illustrates the decision-making workflow for waste segregation.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Waste Waste Generation (3,4-Dibromo-7-methylquinoline) Solid Solid Material? Waste->Solid Solid_Yes Pure Compound, Contaminated Gloves, Weigh Paper, Spill Cleanup Solid->Solid_Yes Yes Solid_No Solutions, Solvent Rinsate Solid->Solid_No No (Liquid) Solid_Container Container: 'HAZARDOUS WASTE: HALOGENATED ORGANIC SOLIDS' Solid_Yes->Solid_Container Liquid_Container Container: 'HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS' Solid_No->Liquid_Container Final Arrange Pickup by Certified Hazardous Waste Contractor Solid_Container->Final Liquid_Container->Final

Caption: Waste Segregation Workflow for 3,4-Dibromo-7-methylquinoline.

References

  • Safety Data Sheet (Generic Brominated Aromatic). (2025, October 24). Accessed via Google Search.
  • What is bromine and what are the safe disposal and recycling methods? . (2025, March 18). Tradebe UK. Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki . (2025, August 20). Sciencemadness. Retrieved from [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. (n.d.). Environmental Science & Technology.
  • Safety Data Sheet - Fisher Scientific (Generic Brominated Compound). (n.d.). Fisher Scientific.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.
  • Safety Data Sheet - FSS (Metabrom Q). (2012, February 1). FSS.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG . (n.d.). Chemos. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Organic Solvents - Environment, Health and Safety . (n.d.). University of California, Irvine EHS. Retrieved from [Link]

  • Chemical Compatibility Calculator . (n.d.). DWK Life Sciences. Retrieved from [Link]

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (n.d.). Benchchem.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . (2000, December 26). eCFR. Retrieved from [Link]

  • Chemical Compatibility Database . (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet - ThermoFisher (Quinoline, 4,7-dichloro-). (2012, January 9). ThermoFisher Scientific.
  • Waste Segregation Flowchart . (n.d.). University of Waterloo. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Safety Data Sheet - Fisher Scientific (8-Quinolinol, 5,7-dibromo-). (n.d.). Fisher Scientific.
  • Bromine contamination and risk management in terrestrial and aqu
  • Chemical Compatibility Chart . (n.d.). Industrial Specialties Mfg. (ISM). Retrieved from [Link]

  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography - EPA. (n.d.). U.S. Environmental Protection Agency.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023, October 11). Aerosol and Air Quality Research.
  • Chemical Compatibility Chart . (2024, April 19). Walchem. Retrieved from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines . (2024, December 18). Organic Syntheses. Retrieved from [Link]

  • Halogenated Waste Classification Guide . (n.d.). University of Louisville. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3,4-Dibromo-7-methylquinoline

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in mechanistic chemistry. Handling specialized halogenated heterocycles like 3,4-Dibromo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in mechanistic chemistry. Handling specialized halogenated heterocycles like 3,4-Dibromo-7-methylquinoline (CAS: 1211016-21-5)[] requires an operational strategy that anticipates the molecule's physical and toxicological behavior.

Standard laboratory safety protocols are often insufficient for brominated quinolines. This guide provides a causality-driven, self-validating framework for selecting Personal Protective Equipment (PPE) and executing operational logistics to ensure absolute safety and environmental compliance.

Mechanistic Toxicology: Why Standard PPE Fails

To understand the stringent PPE requirements for 3,4-Dibromo-7-methylquinoline, we must first analyze its molecular architecture. The quinoline core is highly lipophilic, granting it the ability to rapidly partition into and rupture mammalian plasma membranes[2]. When this core is functionalized with heavy halogens (bromine at the 3 and 4 positions), the molecule becomes highly electrophilic.

If transdermal or inhalation exposure occurs, the lipophilic nature of the compound allows it to bypass the stratum corneum. Once in systemic circulation, hepatic metabolism can convert the quinoline into reactive epoxides, leading to DNA intercalation, protein adduction, and severe acute toxicity[3].

MechanisticTox A 3,4-Dibromo-7-methylquinoline (Lipophilic Core) B Transdermal / Inhalation Exposure A->B Contact Event C Rapid Cellular Membrane Penetration B->C High Partition Coefficient D Hepatic Cytochrome P450 Oxidation C->D Systemic Absorption E Electrophilic Epoxide / Radical Formation D->E Metabolic Activation F DNA Intercalation & Protein Adduction E->F Cellular Toxicity

Mechanistic pathway of halogenated quinoline toxicity and cellular damage.

The PPE Matrix: Material Causality and Selection

Halogenated aromatics are notorious for their ability to dissolve the polymer matrices of standard laboratory gloves. Relying on standard 0.1 mm nitrile gloves creates a false sense of security; the dibromo-quinoline will permeate the material, leading to trapped transdermal exposure.

Based on chemical compatibility standards for quinoline derivatives[4], the following PPE matrix must be strictly adhered to:

Quantitative Glove Permeation Data
Material SpecificationBreakthrough TimeDegradation RatingApplication Suitability
Standard Nitrile (0.1 mm)< 5 minutesSevere (Swelling/Cracking)NOT RECOMMENDED - Fails rapidly
Heavy Duty Nitrile (0.2 mm)< 15 minutesPoorIncidental splash only (immediate removal)
Butyl Rubber (0.3 mm)> 120 minutesGoodAcceptable for general handling
Viton / Fluoroelastomer (0.3 mm)> 240 minutesExcellentPreferred for prolonged synthesis
Comprehensive PPE Requirements
  • Ocular/Face Protection: Snug-fitting, indirectly vented chemical splash goggles paired with an 8-inch polycarbonate face shield. Causality: Quinolines cause serious eye irritation and potential corneal damage upon contact[3].

  • Respiratory Protection: Handling must occur in a certified fume hood. If ventilation is inadequate or during a spill, a NIOSH-approved half-mask or full-face respirator equipped with Organic Vapor (OV) cartridges is mandatory[5].

  • Body Protection: A chemically resistant Tyvek suit or a heavy-duty chemical-resistant apron worn over a standard flame-retardant lab coat. Ensure no exposed skin at the wrists (tape glove cuffs if necessary).

Self-Validating Operational Protocol

Every step in handling 3,4-Dibromo-7-methylquinoline must contain a validation checkpoint to ensure the system's integrity before proceeding to the next phase.

HandlingWorkflow S1 1. Fume Hood Validation (>100 fpm face velocity) S2 2. PPE Donning (Viton Gloves, OV Respirator) S1->S2 S3 3. Static-Free Weighing (Enclosed Analytical Balance) S2->S3 S4 4. Closed-System Transfer (Argon/Nitrogen Purge) S3->S4 S5 5. Chemical Decontamination (Solvent Wash -> Bleach) S4->S5 S6 6. Halogenated Waste Segregation S5->S6

Step-by-step operational workflow for handling 3,4-Dibromo-7-methylquinoline.

Step-by-Step Methodology: Weighing and Transfer
  • Fume Hood Preparation: Clear the fume hood of all unnecessary clutter to prevent turbulent airflow.

    • Validation: Check the digital airflow monitor to confirm a face velocity of at least 100 feet per minute (fpm). Use a tissue strip taped to the sash to visually confirm continuous negative pressure.

  • Anti-Static Setup: Halogenated powders can accumulate static charge, leading to sudden aerosolization. Ground your spatulas and use anti-static weigh boats.

  • Enclosed Weighing: Place the analytical balance inside the fume hood. Tare the balance.

    • Validation: Ensure the balance reads 0.0000 g steadily for 10 seconds. Fluctuations indicate air drafts that could aerosolize the toxic powder.

  • Inert Transfer: 3,4-Dibromo-7-methylquinoline should be transferred into a reaction vessel equipped with a septum. Purge the vessel with Argon or Nitrogen immediately after transfer to prevent oxidative degradation and moisture absorption[5].

Accidental Release and Decontamination Logistics

In the event of a spill, immediate containment is critical due to the compound's toxicity to aquatic life with long-lasting effects[3].

Spill Response Protocol
  • Evacuate and Ventilate: Step back from the spill, alert colleagues, and ensure the fume hood is running at maximum exhaust.

  • Don Emergency PPE: Upgrade to a full-face respirator with OV cartridges and double-layer Viton gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized chemical binder). Do not use paper towels, as they do not effectively bind halogenated organics and increase exposure risk during disposal[4].

  • Neutralization/Decontamination: Wipe the affected surface with a compatible solvent (e.g., acetone) to dissolve the lipophilic quinoline residue. Follow this with a 10% sodium hypochlorite (bleach) wash to oxidize and neutralize the remaining aromatic core.

    • Validation: Inspect the decontaminated area under a handheld UV lamp. Many quinoline derivatives exhibit fluorescence; a lack of fluorescence confirms complete surface decontamination.

Waste Disposal Logistics

Never dispose of 3,4-Dibromo-7-methylquinoline down the drain, as it is a severe environmental hazard[6].

  • Segregation: All contaminated consumables (weigh boats, pipette tips, gloves, and absorbent materials) must be placed in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any solvent washings must be routed to a "Halogenated Organic Liquid Waste" carboy. Ensure the carboy is kept tightly sealed and stored in a secondary containment tray away from incompatible materials (strong oxidizers or strong acids).

References

Sources

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